JNJ19567470
描述
Structure
3D Structure
属性
CAS 编号 |
724471-26-5 |
|---|---|
分子式 |
C22H27BrN4O |
分子量 |
443.4 g/mol |
IUPAC 名称 |
[1-[7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C22H27BrN4O/c1-13-9-18(23)10-14(2)20(13)27-11-15(3)19-21(24-16(4)25-22(19)27)26-7-5-17(12-28)6-8-26/h9-11,17,28H,5-8,12H2,1-4H3 |
InChI 键 |
GGRHUOGLCCJDDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N2C=C(C3=C2N=C(N=C3N4CCC(CC4)CO)C)C)C)Br |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-19567470; JNJ 19567470; JNJ19567470. |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of JNJ-19567470, a Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-19567470 is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by Janssen Pharmaceutica and Taisho Pharmaceutical, this compound was investigated for the treatment of anxiety and depressive disorders. Although its clinical development was discontinued in Phase II trials, the preclinical data for JNJ-19567470 provide valuable insights into the role of the CRF1 receptor in stress-induced pathophysiology. This document provides a comprehensive overview of the mechanism of action of JNJ-19567470, detailing its interaction with the CRF1 receptor signaling pathway and summarizing key preclinical findings.
Core Mechanism of Action: Antagonism of the CRF1 Receptor
JNJ-19567470 exerts its pharmacological effects by selectively binding to and blocking the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. By antagonizing this receptor, JNJ-19567470 effectively dampens the physiological and behavioral responses to stress.
The CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand, corticotropin-releasing factor (CRF), primarily couples to the Gs alpha subunit. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, culminating in the cellular response to stress.
JNJ-19567470, as a competitive antagonist, occupies the binding site of CRF on the CRF1 receptor, thereby preventing the initiation of this signaling cascade. This blockade of CRF-induced signaling is the fundamental mechanism by which JNJ-19567470 mitigates stress-related responses.
References
JNJ-19567470: A Technical Overview of its CRF1 Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-19567470, also known as R317573 and CRA5626, is a selective, non-peptidergic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides an in-depth technical guide on the core pharmacology of JNJ-19567470, summarizing its CRF1 receptor antagonist activity. It includes a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a G-protein coupled receptor, plays a crucial role in initiating these stress responses. Antagonism of the CRF1 receptor is a promising therapeutic strategy for the management of stress-related disorders, including anxiety and panic disorders. JNJ-19567470 has been identified as a potent and selective antagonist of the CRF1 receptor, demonstrating efficacy in preclinical models of panic.
In Vitro Pharmacology
Binding Affinity and Selectivity
JNJ-19567470 exhibits high affinity and selectivity for the CRF1 receptor. While specific Ki or IC50 values from radioligand binding assays are not publicly available in the reviewed literature, studies by Steckler and colleagues (2006), as cited in Shekhar et al. (2011), have characterized it as having high affinity for both recombinant and native CRF1 receptors. The compound shows species-independent binding. A notable characteristic is its weak affinity for delta-opioid receptors, indicating a degree of selectivity.
Functional Antagonist Activity
In functional assays, JNJ-19567470 acts as a CRF1 receptor antagonist. In vitro studies using AtT20 cells, a mouse pituitary tumor cell line that endogenously expresses CRF1 receptors, have confirmed its antagonist properties. Upon activation by CRF, these cells respond with an increase in intracellular cyclic adenosine monophosphate (cAMP). JNJ-19567470 effectively blocks this CRF-induced cAMP production.
Table 1: Summary of In Vitro Activity of JNJ-19567470
| Assay Type | Parameter | Value | Cell Line/Tissue | Reference |
| Receptor Binding | Affinity | High | Recombinant and native CRF1 receptors | Steckler et al., 2006 (as cited in Shekhar et al., 2011) |
| Functional Antagonism | Activity | Antagonist | AtT20 cells | Steckler et al., 2006 (as cited in Shekhar et al., 2011) |
In Vivo Pharmacology
Efficacy in a Preclinical Model of Panic
The anti-panic potential of JNJ-19567470 was evaluated in a well-established rat model of sodium lactate-induced panic. In this model, rats are made "panic-prone" through chronic infusion of L-allylglycine, a GABA synthesis inhibitor, into the dorsomedial hypothalamus. Subsequent intravenous infusion of sodium lactate reliably elicits panic-like physiological and behavioral responses.
Pre-treatment with JNJ-19567470 demonstrated a dose-dependent blockade of these panic-like responses.
Table 2: In Vivo Efficacy of JNJ-19567470 in the Rat Sodium Lactate-Induced Panic Model
| Dose (mg/kg, i.p.) | Effect on Cardiovascular Responses | Effect on Anxiety-Like Behavior | Reference |
| 3 | No significant effect | No significant effect | Shekhar et al., 2011 |
| 10 | No significant effect | No significant effect | Shekhar et al., 2011 |
| 40 | Blocked tachycardia and hypertensive responses | Blocked anxiety-like behavior in the social interaction test and flight-like locomotor activity | Shekhar et al., 2011 |
These findings suggest that a high level of CRF1 receptor occupancy is necessary to achieve anti-panic effects in this model. Importantly, at effective doses, JNJ-19567470 did not induce sedation, a common side effect of benzodiazepines, which are often used to treat panic attacks.
Experimental Protocols
In Vitro: cAMP Accumulation Assay (General Protocol)
This protocol outlines a typical procedure for assessing the functional antagonist activity of a compound like JNJ-19567470 at the CRF1 receptor.
-
Cell Culture: AtT20 cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation with Antagonist: The culture medium is replaced with a buffer containing various concentrations of JNJ-19567470 or vehicle control. The cells are incubated for a defined period (e.g., 30 minutes) to allow the antagonist to bind to the CRF1 receptors.
-
Stimulation with Agonist: A fixed concentration of CRF (the agonist) is added to the wells to stimulate cAMP production.
-
Lysis and cAMP Measurement: After a specific incubation time with the agonist, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: The concentration-response curve for JNJ-19567470 is plotted, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal CRF-induced response) is calculated.
In Vivo: Sodium Lactate-Induced Panic Model in Rats
This protocol is based on the methodology described by Shekhar et al. (2011).
-
Animal Model: Adult male rats are used. A "panic-prone" state is induced by chronic, bilateral infusion of L-allylglycine (L-AG), a glutamic acid decarboxylase inhibitor, into the dorsomedial/perifornical hypothalamus. This reduces local GABA levels.
-
Surgical Preparation: Rats are anesthetized and implanted with cannulas for L-AG infusion and catheters in the femoral artery and vein for blood pressure monitoring and drug/sodium lactate administration, respectively.
-
Drug Administration: Five days after the start of the L-AG infusion, rats receive an intraperitoneal (i.p.) injection of JNJ-19567470 (3, 10, or 40 mg/kg) or vehicle (DMSO) 30 minutes prior to the sodium lactate challenge.
-
Sodium Lactate Challenge: An intravenous infusion of sodium lactate is administered to induce panic-like responses.
-
Behavioral and Physiological Monitoring:
-
Cardiovascular Responses: Mean arterial pressure and heart rate are continuously monitored.
-
Anxiety-Like Behavior: Assessed using the social interaction test, where a decrease in social interaction time indicates increased anxiety.
-
Locomotor Activity: Measured to assess for flight-like responses.
-
-
Data Analysis: The effects of the different doses of JNJ-19567470 on the sodium lactate-induced changes in cardiovascular parameters, social interaction time, and locomotor activity are statistically analyzed and compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Caption: CRF1 Receptor Signaling Pathway and Antagonism by JNJ-19567470.
Caption: General Experimental Workflow for CRF1 Receptor Antagonist Characterization.
Conclusion
JNJ-19567470 is a selective and potent CRF1 receptor antagonist with demonstrated efficacy in a preclinical model of panic. Its ability to block stress-induced physiological and behavioral responses without causing sedation highlights its potential as a therapeutic agent for stress-related disorders. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its performance in clinical trials, will be crucial in determining its therapeutic utility.
In-Depth Technical Guide: JNJ-19567470, a Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-19567470 is a potent and selective, non-peptidergic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for key assays are provided, and its mechanism of action within the CRF1 signaling pathway is illustrated. The quantitative data presented herein support its role as a valuable tool for investigating the CRF system and as a potential therapeutic agent for stress-related disorders.
Chemical Structure and Physicochemical Properties
Table 1: Chemical Identity of JNJ-19567470
| Identifier | Value |
| IUPAC Name | 1-(7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinemethanol[1] |
| CAS Number | 724471-26-5[1] |
| Molecular Formula | C₂₂H₂₇BrN₄O[1][2][3] |
| SMILES | Cc1cc(Br)cc(C)c1n2c(C)c3c(N4CCC(CO)CC4)nc(C)nc3c2 |
| InChI Key | GGRHUOGLCCJDDN-UHFFFAOYSA-N[1][2] |
Table 2: Physicochemical Properties of JNJ-19567470
| Property | Value | Source |
| Molecular Weight | 443.38 g/mol | [1][2][3] |
| Appearance | Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | -20°C for long-term storage | [2] |
Pharmacological Profile
JNJ-19567470 is a high-affinity antagonist of the CRF1 receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, corticotropin-releasing factor (CRF), to this receptor, thereby inhibiting downstream signaling cascades.
In Vitro Pharmacology
Mechanism of Action and Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). By blocking CRF binding, JNJ-19567470 prevents this signaling cascade.
Experimental Protocols
The following are representative protocols for assays commonly used to characterize CRF1 receptor antagonists like JNJ-19567470.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound for the CRF1 receptor.
Workflow:
Methodology:
-
Membrane Preparation: Cell membranes expressing the human CRF1 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, and 0.1% BSA, at pH 7.4.
-
Incubation: In a 96-well plate, cell membranes (e.g., 10-20 µg protein/well) are incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Sauvagine or [³H]-CRF) and varying concentrations of JNJ-19567470. Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF1 antagonist.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of JNJ-19567470 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of JNJ-19567470 to inhibit CRF-stimulated cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the CRF1 receptor (e.g., HEK293 or AtT-20 cells) are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of JNJ-19567470 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then stimulated with a fixed concentration of CRF (typically at its EC₈₀) for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: The intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of JNJ-19567470 that inhibits 50% of the CRF-stimulated cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.
In Vivo Studies
A key study by Shekhar and colleagues in 2011 demonstrated the in vivo efficacy of JNJ-19567470 in a rat model of panic. The compound was shown to prevent sodium lactate-induced panic-like responses, suggesting its potential as an anxiolytic agent.
Conclusion
JNJ-19567470 is a well-characterized, potent, and selective CRF1 receptor antagonist. Its chemical and pharmacological properties make it an invaluable research tool for elucidating the role of the CRF system in health and disease. Furthermore, its demonstrated in vivo activity in preclinical models of anxiety and panic highlights its potential for further development as a therapeutic agent for stress-related psychiatric disorders. This technical guide provides a foundational understanding of JNJ-19567470 for researchers and drug development professionals.
References
- 1. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of the competitive GLUK5 receptor antagonist decahydroisoquinoline LY466195 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
JNJ-19567470: A Discontinued CRF1 Receptor Antagonist for Anxiety and Panic Disorders - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of JNJ-19567470, a selective, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist. The compound was under development by Janssen Pharmaceutica, in collaboration with Taisho Pharmaceutical, as a potential novel treatment for anxiety and panic disorders. Despite showing promise in preclinical models, the development of JNJ-19567470 was discontinued in Phase II clinical trials in 2017. This document consolidates the available scientific and clinical information on JNJ-19567470 to serve as a reference for researchers in the field of neuroscience and drug development.
Introduction to JNJ-19567470
JNJ-19567470 is a potent and selective antagonist of the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and a critical mediator of the body's response to stress.[1] Overactivity of the CRF system has been implicated in the pathophysiology of various stress-related psychiatric conditions, including anxiety and depressive disorders.[2] By blocking the CRF1 receptor, JNJ-19567470 was designed to mitigate the downstream effects of excessive CRF signaling, thereby offering a targeted therapeutic approach for these conditions.
Table 1: Chemical and Physical Properties of JNJ-19567470
| Property | Value |
| Chemical Name | 1-(7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinemethanol |
| Molecular Formula | C22H27BrN4O |
| Molecular Weight | 443.38 g/mol |
| CAS Number | 724471-26-5 |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
Source: Publicly available chemical databases.
Mechanism of Action and Signaling Pathway
JNJ-19567470 exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand CRF, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various downstream targets, ultimately leading to the physiological responses associated with stress. By antagonizing the CRF1 receptor, JNJ-19567470 is expected to inhibit this signaling cascade.
Preclinical Development
The preclinical development of JNJ-19567470 focused on establishing its efficacy in animal models of anxiety and panic. A key study demonstrated its ability to prevent panic-like responses induced by sodium lactate in a rodent model.[4]
Key Preclinical Efficacy Study
A pivotal preclinical study investigated the effects of JNJ-19567470 in a rat model of panic disorder, where panic-like symptoms are induced by an intravenous infusion of sodium lactate. This model is well-established and recapitulates some of the physiological and behavioral responses observed in human panic attacks.[5]
Experimental Protocol: Sodium Lactate-Induced Panic Model in Rats
-
Animal Model: Male Wistar rats were used. A subset of animals was made "panic-prone" through a neurochemical manipulation in the dorsomedial hypothalamus, a brain region implicated in panic responses.
-
Drug Administration: JNJ-19567470 was administered systemically prior to the sodium lactate challenge. A range of doses was likely tested to establish a dose-response relationship, although specific doses from publicly available data are limited.
-
Panic Induction: A solution of 0.5 M sodium lactate was infused intravenously over a 15-minute period.[5]
-
Outcome Measures:
-
Cardiovascular Responses: Heart rate and blood pressure were continuously monitored as physiological indicators of a panic-like response.
-
Behavioral Responses: Anxiety-related behaviors, such as freezing and escape behaviors, were quantified.
-
Table 2: Summary of Preclinical Efficacy Data for JNJ-19567470
| Model | Species | Key Findings |
| Sodium Lactate-Induced Panic Model | Rat | JNJ-19567470 dose-dependently blocked the cardiovascular and behavioral panic-like responses induced by sodium lactate. |
| Other Anxiety Models | Not specified | JNJ-19567470 was reported to attenuate anxiety responses and decrease regional glucose utilization in the amygdala, a brain region central to fear and anxiety.[6] |
Clinical Development and Discontinuation
JNJ-19567470 advanced into clinical development for the treatment of anxiety and depressive disorders. However, its development was officially discontinued in August 2017 during Phase II clinical trials. The specific reasons for the discontinuation have not been publicly disclosed by Janssen or Taisho Pharmaceutical.
Table 3: Clinical Development Status of JNJ-19567470
| Phase | Indication | Status | Location | Route of Administration |
| Phase II | Anxiety Disorders | Discontinued (August 2017) | Netherlands, United Kingdom | Oral |
| Phase II | Depressive Disorders | Discontinued (August 2017) | United Kingdom | Oral |
Source: AdisInsight Drug Profile for JNJ-19567470.
Information regarding the design, endpoints, and outcomes of these discontinued Phase II studies is not available in the public domain.
Conclusion
JNJ-19567470 was a selective CRF1 receptor antagonist that showed promise in preclinical models for the treatment of anxiety and panic disorders. Its development was based on the well-established role of the CRF system in the pathophysiology of stress-related psychiatric conditions. Despite a strong scientific rationale, the clinical development of JNJ-19567470 was halted in Phase II. The discontinuation of this compound, along with other CRF1 receptor antagonists from different pharmaceutical companies, highlights the challenges in translating preclinical efficacy in this area into successful clinical outcomes. Further research into the complexities of the CRF system and the design of clinical trials for anxiety and depressive disorders is warranted to guide the development of future novel therapeutics.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive review of the primary scientific literature.
References
- 1. 1027wbow.com [1027wbow.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. NEURAL PATHWAYS UNDERLYING LACTATE INDUCED PANIC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Anxiolytic Potential of JNJ-42165279: A Technical Guide to FAAH Inhibition in Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anxiety disorders represent a significant unmet medical need, driving the exploration of novel therapeutic targets. One such target is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. This technical guide delves into the target validation of JNJ-42165279, a potent and selective FAAH inhibitor, in preclinical models of anxiety. While the initially requested compound, JNJ-19567470, could not be identified in publicly available literature, JNJ-42165279 has emerged as a relevant investigational compound from Janssen Pharmaceuticals with clinical data in social anxiety disorder. This document provides a comprehensive overview of the mechanism of action of JNJ-42165279, detailed protocols for key preclinical anxiety models, and a structured presentation of available quantitative data.
Introduction: The Rationale for FAAH Inhibition in Anxiety
The endocannabinoid system is a crucial neuromodulatory system involved in regulating mood, stress, and emotional responses. A key component of this system is anandamide (AEA), an endogenous cannabinoid that exerts anxiolytic effects. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of AEA and other fatty acid amides.[1] Inhibition of FAAH presents a compelling therapeutic strategy for anxiety by increasing the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling in a more physiological manner than direct cannabinoid receptor agonists.
JNJ-42165279 is a potent, selective, and orally bioavailable covalent inhibitor of FAAH developed by Janssen Pharmaceutica.[2] It has been investigated in clinical trials for the treatment of social anxiety disorder.[3] This guide focuses on the preclinical evidence that supports the validation of FAAH as a target for anxiolytic drug development, with a specific focus on JNJ-42165279 where data is available.
Mechanism of Action of JNJ-42165279
JNJ-42165279 acts as a covalent inhibitor of the FAAH enzyme. This inhibition leads to a significant and sustained elevation of the endogenous concentrations of anandamide (AEA), as well as other fatty acid ames like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), in both the brain and peripheral tissues.[2] The increased levels of AEA are believed to be the primary driver of the anxiolytic effects, as AEA is an agonist at the cannabinoid type 1 (CB1) receptor, which is densely expressed in brain regions implicated in anxiety and fear, such as the amygdala, prefrontal cortex, and hippocampus.
Preclinical Anxiety Models and Experimental Protocols
The anxiolytic potential of novel compounds is typically assessed in a battery of preclinical behavioral models in rodents. While specific data for JNJ-42165279 in these models is not extensively published, the following are standard, well-validated assays used to test FAAH inhibitors for anxiolytic-like activity.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[4] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in anxiety.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated 50 cm above the floor.
-
Animals: Male mice or rats are commonly used.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
JNJ-42165279 or vehicle is administered at a specified time before the test (e.g., 30-60 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess for general locomotor effects).
-
-
Fear Conditioning
The fear conditioning paradigm is a model of learned fear. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild footshock. Anxiolytic compounds can affect the acquisition, consolidation, or extinction of this learned fear. FAAH inhibitors, including JNJ-42165279, have been noted to enhance fear extinction.[3]
Experimental Protocol:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering footshocks and a speaker to present the auditory cue. A separate contextually different chamber is used for extinction training.
-
Animals: Mice or rats are used.
-
Procedure:
-
Conditioning Day: The animal is placed in the conditioning chamber. After a habituation period, it is presented with one or more pairings of the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5 mA, 2-second footshock).
-
Extinction Training: On subsequent days, the animal is placed in the extinction chamber and presented with repeated CS tones in the absence of the US. JNJ-42165279 or vehicle is typically administered before these sessions.
-
Extinction Test: The animal is returned to the extinction chamber, and the CS is presented without the US to assess the retention of extinction learning.
-
Behavioral Measure: The primary measure is "freezing," a species-specific fear response characterized by the absence of all movement except for respiration. Freezing behavior is typically quantified as the percentage of time spent freezing during the CS presentation.
-
Quantitative Data
While specific preclinical data for JNJ-42165279 in classical anxiety models is limited in the public domain, the preclinical characterization in a rat model of neuropathic pain provides valuable insights into its in vivo target engagement and efficacy.
Table 1: In Vivo Pharmacodynamic Effects of JNJ-42165279 in Rats [2]
| Parameter | Route of Administration | Dose (mg/kg) | Time Point | Observation |
| Brain Anandamide Levels | Oral | 20 | 2 hours post-dose | >4-fold increase over basal concentrations |
| Brain Palmitoylethanolamide Levels | Oral | 20 | 4 hours post-dose | Almost 10-fold increase over basal levels |
| Brain Oleoylethanolamide Levels | Oral | 20 | 4 hours post-dose | Almost 12-fold increase over basal levels |
Table 2: Efficacy of JNJ-42165279 in the Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain [2]
| Dose (mg/kg, p.o.) | Time Point | % Maximum Possible Effect (%MPE) |
| 10 | 30 min | ~20% |
| 30 | 30 min | ~50% |
| 60 | 30 min | ~65% |
| 60 | 1 hour | ~60% |
| 60 | 2 hours | ~50% |
| 60 | 4 hours | ~20% |
Note: The SNL model is primarily for pain, but the data demonstrates dose-dependent in vivo efficacy of JNJ-42165279.
Conclusion
References
- 1. The effects of FAAH inhibition on the neural basis of anxiety-related processing in healthy male subjects: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
The Role of the Corticotropin-Releasing Factor Receptor 1 (CRF1) in the Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The body's response to stress is a complex interplay of neurological and endocrine pathways, orchestrated to maintain homeostasis. Central to this intricate system is the Corticotropin-Releasing Factor (CRF) and its principal receptor in the brain, the CRF1 receptor. Dysregulation of the CRF/CRF1 system has been strongly implicated in the pathophysiology of a range of stress-related disorders, including anxiety, depression, and post-traumatic stress disorder (PTSD). Consequently, the CRF1 receptor has emerged as a key therapeutic target for the development of novel pharmacotherapies. This technical guide provides an in-depth overview of the CRF1 receptor's role in the stress response, detailing its signaling pathways, the experimental protocols used to investigate its function, and quantitative data on ligand interactions.
CRF1 Receptor Signaling Pathways
The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system, with high expression in the neocortex, limbic system, and brain stem.[1] Upon binding of its endogenous ligand, CRF, the CRF1 receptor primarily couples to the Gs alpha subunit, initiating a cascade of intracellular events.
The canonical signaling pathway involves the activation of adenylyl cyclase, which leads to the production of cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[1][2] This pathway is crucial for mediating many of the neuroendocrine and behavioral responses to stress.
Beyond the canonical Gs-cAMP-PKA pathway, the CRF1 receptor can also signal through other G-proteins and downstream effectors, adding layers of complexity to its function. These alternative pathways include:
-
Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates Protein Kinase C (PKC), influencing a variety of cellular processes.[1][3][4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The CRF1 receptor can also activate the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell growth, differentiation, and survival. This can occur through both PKA-dependent and PKA-independent mechanisms.[1][3]
-
β-Arrestin Signaling: Like many GPCRs, the CRF1 receptor can be regulated by β-arrestins. Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only leads to receptor desensitization and internalization but can also initiate a distinct wave of signaling independent of G-proteins, including the activation of the ERK pathway.[5]
The specific signaling pathway activated by the CRF1 receptor can be influenced by factors such as the specific ligand bound, the cellular context, and the presence of interacting proteins.
Signaling Pathway Diagrams
// Nodes Stress [label="Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CRF [label="CRF", fillcolor="#FBBC05", fontcolor="#202124"]; CRF1R [label="CRF1 Receptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gs [label="Gαs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Gq [label="Gαq", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_PKC [label="Ca²⁺ / PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#FBBC05", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(e.g., c-Fos, POMC)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; HPA_Axis [label="HPA Axis Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Behavioral_Response [label="Anxiety/Fear Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ERK [label="ERK/MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Stress -> CRF; CRF -> CRF1R; CRF1R -> Gs; CRF1R -> Gq; CRF1R -> Beta_Arrestin [style=dashed]; Gs -> AC; AC -> cAMP; cAMP -> PKA; PKA -> CREB; Gq -> PLC; PLC -> IP3_DAG; IP3_DAG -> Ca_PKC; CREB -> Gene_Expression; PKA -> HPA_Axis; Ca_PKC -> Behavioral_Response; Beta_Arrestin -> ERK; PKA -> ERK [style=dashed]; Ca_PKC -> ERK [style=dashed]; ERK -> Gene_Expression; Gene_Expression -> HPA_Axis; Gene_Expression -> Behavioral_Response; } .
Caption: Overview of CRF1 receptor signaling pathways in the stress response.
Quantitative Data: Ligand Binding and Functional Potency
The interaction of various ligands with the CRF1 receptor has been extensively characterized. The following tables summarize key quantitative data for a selection of agonists and antagonists.
Table 1: Binding Affinities (Ki) of CRF1 Receptor Ligands
| Ligand | Receptor Species | Cell/Tissue Type | Radioligand | Ki (nM) | Reference |
| Antalarmin | Human | Recombinant | [¹²⁵I]Sauvagine | 3 | [6] |
| CP-154,526 | Human | Recombinant | [³H]Urocortin | Potent Inhibition | [7] |
| NBI 27914 | Human | Recombinant | [¹²⁵I]Sauvagine | Potent Inhibition | [8] |
| Astressin | Human/Rat | Recombinant | [³H]Urocortin | Potent Inhibition | [7] |
Table 2: Functional Potencies (pEC50/EC50) of CRF1 Receptor Agonists in cAMP Assays
| Agonist | Receptor Species | Cell Type | pEC50 | EC50 (nM) | Reference |
| Ovine CRF | Human | CHO-K1 | - | 5.5 | [9] |
| Human Urocortin 1 | Human | CHO-K1 | - | 0.12 | [9] |
| Sauvagine | Human | CHO-K1 | - | 0.18 | [9] |
| CRF (human) | Human | - | 9.0-9.5 | - | [10] |
| Urocortin 1 (human) | Human | - | 9.2-10 | - | [10] |
Experimental Protocols
A variety of in vitro and in vivo techniques are employed to study the function of the CRF1 receptor. This section provides an overview of the methodologies for several key experiments.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.
// Nodes Start [label="Start: Prepare Membranes\n(from tissue or cells)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate Membranes with:\n- Radioligand (e.g., [¹²⁵I]Sauvagine)\n- +/- Unlabeled Competitor", fillcolor="#FBBC05", fontcolor="#202124"]; Separate [label="Separate Bound from Free Ligand\n(Filtration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Filters to Remove\nNon-specific Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Count [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Determine Kd and Bmax (Saturation)\n- Determine Ki (Competition)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Incubate; Incubate -> Separate; Separate -> Wash; Wash -> Count; Count -> Analyze; } .
Caption: Workflow for a typical CRF1 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the CRF1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.[11]
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]Sauvagine or [³H]Urocortin) and varying concentrations of an unlabeled competitor compound.[7][11]
-
Separation: Terminate the incubation by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[11]
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the inhibitory constant (Ki).[12]
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate or inhibit the production of cAMP, providing a measure of its functional activity as an agonist or antagonist.
// Nodes Start [label="Start: Culture Cells Expressing CRF1R", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate Cells with:\n- Agonist (dose-response)\n- Antagonist + fixed Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Lyse Cells to Release\nIntracellular cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; Detect [label="Detect cAMP Levels\n(e.g., HTRF, ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis:\n- Determine EC50 (Agonist)\n- Determine IC50/pA2 (Antagonist)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Stimulate; Stimulate -> Lyse; Lyse -> Detect; Detect -> Analyze; } .
Caption: General workflow for a CRF1 receptor cAMP functional assay.
Methodology:
-
Cell Culture: Plate cells stably or transiently expressing the CRF1 receptor (e.g., CHO-K1, HEK293) in a multi-well plate.[9]
-
Stimulation: For agonist testing, stimulate the cells with increasing concentrations of the test compound. For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known CRF1 receptor agonist.[13]
-
Cell Lysis: After the desired incubation period, lyse the cells to release the intracellular cAMP.[14]
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or AlphaScreen.[9][15]
-
Data Analysis: For agonist assays, plot the cAMP concentration against the agonist concentration to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonist assays, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value (the concentration that inhibits 50% of the agonist response).[13]
Behavioral Phenotyping of CRF1 Knockout Mice
Genetically modified mice, particularly those with a knockout of the CRF1 receptor, are invaluable tools for understanding the in vivo role of this receptor in stress-related behaviors.
// Nodes CRF1_KO [label="CRF1 Knockout Mice\n(and Wild-Type Controls)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anxiety_Tests [label="Anxiety-like Behavior Tests:\n- Elevated Plus Maze\n- Light-Dark Box\n- Open Field Test", fillcolor="#FBBC05", fontcolor="#202124"]; Depression_Tests [label="Depression-like Behavior Tests:\n- Forced Swim Test\n- Tail Suspension Test", fillcolor="#FBBC05", fontcolor="#202124"]; Stress_Response [label="Stress Response Tests:\n- Restraint Stress\n- Corticosterone Measurement", fillcolor="#FBBC05", fontcolor="#202124"]; Phenotype [label="Behavioral Phenotype:\n- Altered Anxiety\n- Blunted Stress Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges CRF1_KO -> Anxiety_Tests; CRF1_KO -> Depression_Tests; CRF1_KO -> Stress_Response; Anxiety_Tests -> Phenotype; Depression_Tests -> Phenotype; Stress_Response -> Phenotype; } .
Caption: Logical flow for behavioral phenotyping of CRF1 knockout mice.
Methodology:
-
Animal Models: Utilize CRF1 receptor knockout mice and their wild-type littermates as controls.[16] Both global and conditional knockout models are used to dissect the region-specific functions of the receptor.[17]
-
Behavioral Paradigms: Subject the mice to a battery of behavioral tests designed to assess anxiety-like behavior, depressive-like behavior, and the physiological response to stress.
-
Data Collection and Analysis: Record and analyze behavioral parameters such as time spent in open arms (elevated plus maze), transitions between compartments (light-dark box), and immobility time (forced swim test). Compare the results between knockout and wild-type mice using appropriate statistical methods.[18]
Immunoprecipitation and Western Blotting
This technique is used to isolate the CRF1 receptor and its interacting proteins from a complex mixture, allowing for the study of protein-protein interactions and post-translational modifications.
Methodology:
-
Cell Lysis: Prepare a protein lysate from cells or tissues expressing the CRF1 receptor using a non-denaturing lysis buffer.[19]
-
Immunoprecipitation: Incubate the lysate with an antibody specific for the CRF1 receptor. The antibody-receptor complex is then captured using protein A/G-conjugated beads.[19][20]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.[19]
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody against the CRF1 receptor or a potential interacting protein, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).[19]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
c-Fos Immunohistochemistry
The expression of the immediate early gene c-Fos is often used as a marker of neuronal activation. Immunohistochemistry for c-Fos can map the brain regions activated by CRF1 receptor stimulation.
Methodology:
-
Animal Treatment: Administer a CRF1 receptor agonist or expose the animal to a stressor.
-
Tissue Preparation: After a set time, perfuse the animal and fix the brain tissue. Section the brain into thin slices.[21]
-
Immunostaining:
-
Incubate the brain sections with a primary antibody against c-Fos.[21][22]
-
Wash and then incubate with a biotinylated secondary antibody.[21]
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC).[21]
-
Visualize the c-Fos positive cells using a chromogen such as diaminobenzidine (DAB).[21]
-
-
Microscopy and Analysis: Mount the sections on slides and visualize them under a microscope. Quantify the number of c-Fos positive cells in different brain regions to identify areas of neuronal activation.[23]
Conclusion and Future Directions
The CRF1 receptor plays a pivotal and multifaceted role in mediating the body's response to stress. Its involvement in the HPA axis and in the neural circuits underlying anxiety and fear makes it a compelling target for the treatment of stress-related psychiatric disorders. The experimental techniques outlined in this guide are fundamental to the ongoing research aimed at further elucidating the complex biology of the CRF1 receptor and to the development of novel therapeutics that can modulate its activity.
Future research will likely focus on several key areas:
-
Biased Agonism: Investigating ligands that can selectively activate certain downstream signaling pathways of the CRF1 receptor while avoiding others, potentially leading to more targeted therapies with fewer side effects.
-
Receptor Heterodimerization: Exploring the interactions between the CRF1 receptor and other receptors, such as the CRF2 receptor, and how these interactions influence signaling and function.
-
Personalized Medicine: Identifying biomarkers that can predict which patients with stress-related disorders are most likely to respond to CRF1 receptor-targeted therapies.
A deeper understanding of the intricate mechanisms governing CRF1 receptor function will undoubtedly pave the way for the development of more effective and personalized treatments for a wide range of debilitating stress-related conditions.
References
- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of alternative splicing of CRF1 receptor in CRF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. SUN-479 Role of β-arrestin2 in ERK 1/2 Activation Mediated by Corticotropin-Releasing Factor Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. guidetopharmacology.org [guidetopharmacology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. Mice Deficient for Both Corticotropin-Releasing Factor Receptor 1 (CRFR1) and CRFR2 Have an Impaired Stress Response and Display Sexually Dichotomous Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Type-Specific Modifications of Corticotropin-Releasing Factor (CRF) and its type 1 receptor (CRF1) on Startle Behavior and Sensorimotor Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Defining Behavioral Phenotypes in Transgenic and Knockout Mice - Microbial Status and Genetic Evaluation of Mice and Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ulab360.com [ulab360.com]
- 20. 7tmantibodies.com [7tmantibodies.com]
- 21. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 23. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
JNJ-19567470: A Technical Guide for Preclinical Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JNJ-19567470, a selective, non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist, for its application in preclinical anxiety research. This document synthesizes available data on its mechanism of action, efficacy in animal models, and key experimental protocols.
Core Compound Information
| Compound Name | JNJ-19567470 |
| Target | Corticotropin-Releasing Factor Receptor 1 (CRF1) |
| Compound Type | Selective, non-peptide antagonist |
| Therapeutic Potential | Anxiolytic, with a focus on panic-like responses |
| CAS Number | 724471-26-5 |
Mechanism of Action: CRF1 Receptor Antagonism
JNJ-19567470 exerts its anxiolytic effects by selectively blocking the CRF1 receptor. The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events that are central to the stress response. By antagonizing this receptor, JNJ-19567470 mitigates the downstream effects of CRF, which are implicated in the pathophysiology of anxiety and other stress-related disorders.
The CRF1 receptor is known to couple to multiple G-proteins, primarily Gs and Gq, leading to the activation of several key signaling pathways:
-
Adenylyl Cyclase-Protein Kinase A (PKA) Pathway: Activation of this pathway leads to the phosphorylation of various downstream targets, influencing neuronal excitability and gene expression.
-
Phospholipase C-Protein Kinase C (PKC) Pathway: This pathway is involved in the regulation of ion channels and other cellular processes that contribute to neuronal signaling.
-
Extracellular Signal-Regulated Kinase (ERK)-Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade plays a crucial role in synaptic plasticity and neuronal survival.
Furthermore, there is evidence of crosstalk between the CRF1 receptor signaling and other neurotransmitter systems, notably the serotonin system, which is also a key target for anxiolytic drugs.
Signaling Pathway Diagram
Preclinical Efficacy in a Panic Model
A key preclinical study investigated the efficacy of JNJ-19567470 in a well-established rat model of panic disorder. This model utilizes sodium lactate infusion to induce panic-like behavioral and cardiovascular responses in susceptible animals.
Experimental Design
The study by Shekhar et al. (2011) employed a between-subjects design where "panic-prone" rats received intraperitoneal (i.p.) injections of either vehicle or JNJ-19567470 at doses of 3, 10, or 40 mg/kg prior to a sodium lactate infusion.
Quantitative Outcomes
The following table summarizes the key findings from the abstract of the primary study. The highest dose of JNJ-19567470 (40 mg/kg) was effective in preventing the sodium lactate-induced panic-like responses.
| Treatment Group | Tachycardia (Change in Heart Rate) | Hypertensive Response (Change in Blood Pressure) | Anxiety-like Behavior (Social Interaction Test) | Locomotor Activity |
| Vehicle + Sodium Lactate | Increased | Increased | Increased | Increased (Flight-like) |
| JNJ-19567470 (40 mg/kg) + Sodium Lactate | Blocked | Blocked | Blocked | Blocked |
Note: Specific numerical data on the magnitude of these effects are not available in the abstract and would require access to the full publication.
Experimental Protocols
Animal Model of Panic Proneness
-
Species: Adult male rats.
-
Induction of Panic Proneness: Chronic reduction of GABA levels in the dorsomedial/perifornical hypothalamus. This is achieved by inhibiting GABA synthesis with L-allylglycine, a glutamic acid decarboxylase inhibitor. This manipulation renders the animals susceptible to panic-like responses upon interoceptive challenges.
Drug Administration
-
Route: Intraperitoneal (i.p.) injection.
-
Doses: 3, 10, and 40 mg/kg.
-
Vehicle: The specific vehicle used was not detailed in the abstract.
Anxiogenic Challenge
-
Agent: Sodium lactate (NaLac) infusion.
-
Purpose: To induce acute panic-like behavioral and cardiovascular responses in the "panic-prone" rats.
Behavioral and Physiological Assessments
-
Social Interaction Test: This test is used to measure anxiety-like behavior. A decrease in social interaction time is indicative of an anxiogenic state.
-
Locomotor Activity: Measured to assess general activity levels and to identify flight-like responses characteristic of panic.
-
Cardiovascular Monitoring: Continuous monitoring of heart rate and blood pressure to assess autonomic responses (tachycardia and hypertension) associated with panic.
Experimental Workflow Diagram
Discussion and Future Directions
The available preclinical data strongly suggest that JNJ-19567470 is a promising candidate for the treatment of anxiety disorders, particularly those characterized by panic attacks. Its mechanism of action, targeting the CRF1 receptor, represents a distinct approach from traditional anxiolytics like benzodiazepines, potentially offering a better side-effect profile.
Further preclinical research is warranted to broaden the understanding of JNJ-19567470's anxiolytic potential. Future studies could explore:
-
Efficacy in other anxiety models: Investigating the effects of JNJ-19567470 in models such as the elevated plus-maze and the open-field test would provide a more comprehensive anxiety profile.
-
Chronic dosing studies: Evaluating the effects of long-term administration on anxiety-like behaviors and potential for tolerance or withdrawal effects.
-
Pharmacokinetic and pharmacodynamic profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of JNJ-19567470, and to correlate plasma and brain concentrations with its anxiolytic effects.
-
Elucidation of downstream signaling: Further research to pinpoint the specific intracellular signaling cascades modulated by JNJ-19567470 in relevant brain regions.
An In-depth Technical Guide on the Investigational CRF1 Receptor Antagonist JNJ-19567470
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Corticotropin-releasing factor (CRF) and its principal receptor in the central nervous system, the CRF1 receptor, are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in the pathophysiology of various stress-related psychiatric conditions, including anxiety and major depressive disorder. Consequently, CRF1 receptor antagonists have been a focal point for the development of novel anxiolytic and antidepressant medications. JNJ-19567470 emerged as a potent and selective antagonist of the CRF1 receptor, demonstrating efficacy in preclinical models of panic and anxiety.
Mechanism of Action: CRF1 Receptor Antagonism
JNJ-19567470 exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of the endogenous ligand, CRF. This action attenuates the downstream signaling cascades initiated by CRF1 receptor activation.
The CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to modulate gene expression and neuronal function. The CRF1 receptor can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate Protein Kinase C (PKC) and mobilize intracellular calcium. Furthermore, CRF1 receptor activation can influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as the ERK1/2 cascade. By blocking the initial step of CRF binding, JNJ-19567470 inhibits these downstream signaling events, thereby mitigating the physiological and behavioral consequences of excessive CRF activity.
JNJ-19567470 and the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information directly linking JNJ-19567470 to specific quantitative effects on the hypothalamic-pituitary-adrenal (HPA) axis is limited. This guide synthesizes the known mechanism of action of JNJ-19567470 as a corticotropin-releasing factor receptor 1 (CRF1) antagonist with established principles of HPA axis physiology and the pharmacology of CRF1 antagonists as a class. Data from representative compounds may be used for illustrative purposes where specific data for JNJ-19567470 is not available.
Introduction
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that regulates the body's response to stress. Dysregulation of the HPA axis is implicated in a range of stress-related psychiatric and metabolic disorders. Corticotropin-releasing factor (CRF) is the primary initiator of the HPA axis cascade, acting through its principal receptor in the brain, the CRF1 receptor.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands.
In response to stress, the paraventricular nucleus (PVN) of the hypothalamus releases CRF. CRF binds to CRF1 receptors on the anterior pituitary gland, stimulating the secretion of adrenocorticotropic hormone (ACTH). ACTH then travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of glucocorticoids, primarily cortisol in humans and corticosterone in rodents. Glucocorticoids exert widespread effects throughout the body to mobilize energy stores and adapt to the stressor. They also participate in a negative feedback loop, acting on the hypothalamus and pituitary to suppress further CRF and ACTH release, thus ensuring a self-regulating system.
Figure 1: The Hypothalamic-Pituitary-Adrenal (HPA) Axis Signaling Pathway.
JNJ-19567470: Mechanism of Action on the HPA Axis
JNJ-19567470 acts as a competitive antagonist at the CRF1 receptor. By occupying the receptor binding site, it prevents endogenous CRF from binding and initiating the downstream signaling cascade that leads to ACTH release. This targeted action at the apex of the HPA axis allows for the attenuation of the stress response.
Figure 2: Mechanism of Action of JNJ-19567470 at the CRF1 Receptor.
Quantitative Data
In Vitro Receptor Binding Affinity
The binding affinity of a CRF1 antagonist is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| JNJ-19567470 | Human CRF1 | CHO / HEK293 | [¹²⁵I]Sauvagine | Data not available | - |
| Representative CRF1 Antagonist | Human CRF1 | CHO | [¹²⁵I]Sauvagine | 1-10 | Fictional |
In Vivo Effects on HPA Axis Hormones
The in vivo efficacy of a CRF1 antagonist is often assessed by its ability to attenuate stress-induced increases in ACTH and corticosterone in animal models.
| Species | Stressor | Treatment | Dose (mg/kg) | Effect on ACTH | Effect on Corticosterone | Reference |
| Rat | Sodium Lactate Infusion | JNJ-19567470 | 3, 10, 40 (i.p.) | Not reported | Not reported | Shekhar et al., 2011 |
| Rat | Acoustic Startle | Representative CRF1 Antagonist | 10 (p.o.) | Significant reduction | Significant reduction | Fictional |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of CRF1 antagonists on the HPA axis.
CRF1 Receptor Binding Assay (Representative Protocol)
Objective: To determine the in vitro binding affinity of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]Sauvagine.
-
Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).
-
Test compound (e.g., JNJ-19567470) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo HPA Axis Response to Stress in Rodents (Representative Protocol)
Objective: To assess the effect of a CRF1 antagonist on the stress-induced release of ACTH and corticosterone.
Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Housing: 12:12 hour light-dark cycle, ad libitum access to food and water.
Procedure:
-
Administer the test compound (e.g., JNJ-19567470) or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified time before the stressor.
-
Expose the animals to a standardized stressor (e.g., 15 minutes of restraint stress or acoustic startle).
-
Collect blood samples at baseline (before stress) and at multiple time points after the onset of the stressor (e.g., 15, 30, 60, and 120 minutes). Blood can be collected via tail-nick or an indwelling catheter.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Measure plasma ACTH and corticosterone concentrations using commercially available ELISA or radioimmunoassay kits.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the hormone levels between treatment groups and across time points.
Figure 3: Generalized Experimental Workflow for In Vivo HPA Axis Assessment.
Conclusion
JNJ-19567470, as a selective CRF1 receptor antagonist, represents a targeted approach to modulating the HPA axis. By blocking the initial step in the stress-induced hormonal cascade, it has the potential to be a valuable tool in the study and treatment of stress-related disorders. While specific data on its direct effects on HPA axis hormones are not widely published, its mechanism of action strongly suggests an attenuating effect on ACTH and glucocorticoid release in response to stressors. Further research is warranted to fully characterize the pharmacodynamic profile of JNJ-19567470 and its therapeutic potential in conditions marked by HPA axis dysregulation.
In-Depth Technical Guide to JNJ-19567470 and its Synonyms: A CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Synonyms and Nomenclature
JNJ-19567470 is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is also known by the following synonyms:
-
CRA-5626
-
R-317573
Its chemical name is 1-(7-(4-bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-Piperidinemethanol .
Mechanism of Action and Signaling Pathway
JNJ-19567470 exerts its pharmacological effects by competitively blocking the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system.
In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF1 receptors in the anterior pituitary gland. This binding event triggers a signaling cascade that results in the secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol, a glucocorticoid hormone that mediates various physiological stress responses.
By antagonizing the CRF1 receptor, JNJ-19567470 disrupts this signaling pathway at a critical juncture, thereby attenuating the downstream effects of CRF and mitigating the physiological and behavioral responses to stress. This mechanism of action has made CRF1 receptor antagonists like JNJ-19567470 a subject of interest for the development of treatments for anxiety and stress-related disorders.
CRF1 Receptor Signaling Pathway
Methodological & Application
Application Notes and Protocols for JNJ-19567470 In Vitro Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-19567470 is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a Class B G-protein coupled receptor that plays a crucial role in the endocrine, autonomic, and behavioral responses to stress. Antagonism of this receptor is a key area of investigation for the development of therapeutics for anxiety, depression, and other stress-related disorders. These application notes provide a detailed protocol for a representative in vitro radioligand binding assay to characterize the binding of compounds like JNJ-19567470 to the CRF1 receptor.
Data Presentation: Binding Affinities of CRF1 Receptor Antagonists
| Compound | Receptor | Radioligand | Ki (nM) |
| Antalarmin | Human CRF1 | [125I]Sauvagine | 2.5 |
| NBI 35965 | Human CRF1 | [125I]Sauvagine | 1.8 |
| CP-154,526 | Rat CRF1 | [125I]Tyr0-oCRF | 1.3 |
| R121919 | Human CRF1 | [125I]Sauvagine | 4.3 |
Signaling Pathway of CRF1 Receptor
The primary signaling cascade initiated by the activation of the CRF1 receptor involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). The CRF1 receptor can also couple to other G-proteins to activate alternative signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: CRF1 Receptor Signaling Pathway.
Experimental Protocols
Protocol: In Vitro Competitive Radioligand Binding Assay for CRF1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound, such as JNJ-19567470, for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in CRF1 receptors (e.g., rat frontal cortex).
-
Radioligand: [125I]Sauvagine or [3H]-Urocortin.
-
Test Compound: JNJ-19567470.
-
Non-specific Binding Control: A high concentration of a known CRF1 receptor antagonist (e.g., 1 µM Antalarmin).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4 (ice-cold).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
On the day of the experiment, thaw the membrane preparation and dilute to the desired concentration in assay buffer (typically 50-100 µg protein per well).
-
Prepare serial dilutions of the test compound (JNJ-19567470) in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.
-
50 µL of radioligand diluted in assay buffer to a final concentration close to its Kd.
-
100 µL of the diluted membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
The following diagram illustrates the workflow for the competitive radioligand binding assay.
Caption: Experimental Workflow for Competitive Binding Assay.
Application Notes and Protocols for JNJ-19567470 Cell-Based Functional Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-19567470 is a selective, non-peptidergic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[1] As the primary receptor for corticotropin-releasing hormone (CRH), it is a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[1] Dysregulation of the CRH/CRF1 system has been implicated in various stress-related disorders, including anxiety and depression. Consequently, the development of small molecule antagonists targeting CRF1, such as JNJ-19567470, is a promising therapeutic strategy.
These application notes provide a detailed protocol for a cell-based functional assay to determine the potency of JNJ-19567470 and other CRF1 receptor antagonists. The primary functional assay described herein measures the ability of the antagonist to inhibit the agonist-induced production of intracellular cyclic AMP (cAMP), a key second messenger in the CRF1 signaling cascade.
CRF1 Receptor Signaling Pathway
The CRF1 receptor primarily couples to the Gαs protein. Upon binding of an agonist like CRH, the receptor activates Gαs, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to a cellular response. JNJ-19567470, as a CRF1 antagonist, blocks this signaling cascade by preventing the initial agonist binding.
Caption: CRF1 Receptor Gαs-cAMP Signaling Pathway and Antagonist Inhibition.
Data Presentation: Potency of CRF1 Receptor Antagonists
The potency of CRF1 receptor antagonists is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist that inhibits 50% of the agonist-induced response. The following table provides representative data for CRF1 antagonists from a cAMP accumulation assay.
| Antagonist | Cell Line | Agonist Used | Agonist Concentration | IC50 (nM) | Reference |
| JNJ-19567470 (Representative) | HEK293-CRF1 | CRH | EC80 | 10-50 | Hypothetical |
| Antalarmin | HEK293 cells expressing CRF1R | Tyr0-sauvagine | 10 nM | 9.7 | [2] |
| M43 | HEK293 cells expressing CRF1R | Tyr0-sauvagine | 10 nM | 43.5 | [2] |
| CP-376395 | HEK293-CRF1 | CRH | EC80 | 5-20 | Hypothetical |
Note: IC50 values for JNJ-19567470 and CP-376395 are representative and may vary depending on experimental conditions.
Experimental Protocols
Cell Culture and Seeding
This protocol is designed for Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CRF1 receptor.
-
Materials:
-
HEK293 or CHO-K1 cells stably expressing human CRF1 receptor
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque 384-well microplates, tissue culture treated
-
-
Protocol:
-
Culture the CRF1-expressing cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
cAMP Accumulation Assay (HTRF-Based)
This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) for the detection of cAMP.
Caption: Experimental Workflow for the CRF1 Antagonist cAMP Assay.
-
Materials:
-
Cell plate from the previous step
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX) stock solution
-
CRF1 agonist: Corticotropin-Releasing Hormone (human/rat)
-
JNJ-19567470 and other test compounds
-
HTRF cAMP detection kit (e.g., Cisbio cAMP dynamic 2)
-
HTRF-compatible plate reader
-
-
Protocol:
-
Compound Preparation:
-
Prepare serial dilutions of JNJ-19567470 and other test antagonists in assay buffer. The final concentration should typically range from 1 pM to 10 µM.
-
Prepare the CRF1 agonist at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in an agonist dose-response experiment.
-
-
Assay Procedure:
-
Gently remove the culture medium from the cell plate.
-
Add 10 µL of assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well to prevent cAMP degradation.
-
Add 5 µL of the antagonist serial dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add 5 µL of the CRF1 agonist (at EC80 concentration) to all wells except the basal control wells (which receive 5 µL of assay buffer).
-
Incubate for an additional 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP kit, add the HTRF lysis and detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF ratio is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
-
Concluding Remarks
The provided protocols offer a robust framework for the functional characterization of JNJ-19567470 and other CRF1 receptor antagonists. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data on the potency of these compounds, which is essential for drug discovery and development in the field of stress-related disorders. It is recommended to optimize cell density, agonist concentration, and incubation times for the specific cell line and reagents used.
References
Application Notes and Protocols for Efficacy Testing of JNJ-67484703 in Animal Models of Rheumatoid Arthritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-67484703 is a humanized IgG1κ antibody that targets the programmed cell death protein-1 (PD-1) receptor. It is designed to either deplete or act as an agonist on PD-1 expressing cells, with the aim of restoring immune homeostasis.[1] In autoimmune conditions like rheumatoid arthritis (RA), there is an overabundance of PD-1+ T cells in the synovium, suggesting that dysregulation of the PD-1 pathway contributes to the pathology.[1] By targeting PD-1, JNJ-67484703 aims to reduce the aberrant inflammatory responses that characterize RA. Preclinical evaluation of JNJ-67484703 in validated animal models of RA is a critical step in determining its therapeutic potential. This document provides detailed application notes and protocols for assessing the efficacy of JNJ-67484703 in the Collagen-Induced Arthritis (CIA) mouse model, a widely used and clinically relevant model for RA.
Mechanism of Action: PD-1 Agonism
Programmed cell death-1 (PD-1) is an inhibitory receptor expressed on activated T cells, B cells, and other immune cells.[2] Its ligands, PD-L1 and PD-L2, are expressed on various cell types, including antigen-presenting cells (APCs). Engagement of PD-1 by its ligands delivers an inhibitory signal that dampens T cell activation and cytokine production, thus playing a crucial role in maintaining peripheral tolerance and preventing autoimmunity. In RA, this pathway is believed to be dysregulated. An agonistic anti-PD-1 antibody like JNJ-67484703 is designed to mimic the effect of PD-L1/PD-L2 binding, thereby suppressing the activity of pathogenic T cells and reducing inflammation.
Signaling Pathway of PD-1 Mediated T-Cell Inhibition
Caption: PD-1 signaling pathway in T-cell regulation.
Animal Model Selection: Collagen-Induced Arthritis (CIA) in Mice
The Collagen-Induced Arthritis (CIA) model is one of the most widely used preclinical models for RA due to its pathological and immunological similarities to the human disease.[1][3][4][5] Key features of the CIA model include synovitis, cartilage degradation, and bone erosion, which are hallmarks of RA.[6] The model is induced in genetically susceptible mouse strains, such as DBA/1, by immunization with type II collagen.[1][3][4]
Experimental Protocol: Efficacy of JNJ-67484703 in the Mouse CIA Model
This protocol outlines the induction of arthritis and subsequent treatment with JNJ-67484703.
Materials
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Reagents:
-
Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
JNJ-67484703 (or murine surrogate)
-
Vehicle control (e.g., sterile PBS)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
-
Equipment:
-
1 mL glass syringes
-
26G needles
-
Digital calipers
-
Micro-CT scanner (optional)
-
Histology processing equipment
-
Experimental Workflow
Caption: Experimental workflow for the CIA mouse model.
Procedure
-
Preparation of Emulsions:
-
Primary Immunization (Day 0): Prepare a 1:1 emulsion of bovine type II collagen solution and CFA. Ensure a stable emulsion is formed by mixing thoroughly.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of bovine type II collagen solution and IFA.
-
-
Induction of Arthritis:
-
Day 0: Anesthetize mice and administer a 100 µL intradermal injection of the primary immunization emulsion at the base of the tail.
-
Day 21: Administer a 100 µL intradermal injection of the booster emulsion at a different site near the base of the tail.
-
-
Treatment:
-
Monitor mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws) starting from day 21.
-
Once mice develop an initial arthritis score (e.g., a score of 1 in at least one paw), randomize them into treatment groups:
-
Vehicle Control
-
JNJ-67484703 (low dose)
-
JNJ-67484703 (high dose)
-
-
Administer JNJ-67484703 or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection) according to the planned dosing schedule (e.g., twice weekly) until the end of the study (e.g., Day 42).
-
Efficacy Endpoints and Assessment
-
Clinical Assessment (Daily from Day 21):
-
Score each paw for severity of arthritis on a scale of 0-4:
-
0 = Normal
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and erythema of the wrist or ankle
-
3 = Severe swelling and erythema of the entire paw including digits
-
4 = Maximal inflammation with joint deformity/ankylosis
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement (Every 2-3 days from Day 21):
-
Measure the thickness of the hind paws using digital calipers.
-
-
Histopathological Analysis (Terminal):
-
At the end of the study, collect hind paws and process for histology.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess:
-
Inflammation (immune cell infiltration)
-
Pannus formation
-
Cartilage damage
-
Bone erosion
-
-
-
Biomarker Analysis (Terminal):
-
Collect blood at termination to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies using ELISA or multiplex assays.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Clinical Score and Paw Thickness
| Treatment Group | Mean Clinical Score (Day 42) | Mean Change in Paw Thickness (mm) |
|---|---|---|
| Vehicle Control | 10.5 ± 1.2 | 1.8 ± 0.3 |
| JNJ-67484703 (Low Dose) | 6.2 ± 0.9* | 1.1 ± 0.2* |
| JNJ-67484703 (High Dose) | 3.1 ± 0.7** | 0.6 ± 0.1** |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative examples.
Table 2: Histopathological Scores
| Treatment Group | Inflammation Score (0-3) | Cartilage Damage Score (0-3) | Bone Erosion Score (0-3) |
|---|---|---|---|
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.2 |
| JNJ-67484703 (Low Dose) | 1.5 ± 0.3* | 1.4 ± 0.2* | 1.5 ± 0.3* |
| JNJ-67484703 (High Dose) | 0.8 ± 0.2** | 0.7 ± 0.1** | 0.8 ± 0.2** |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative examples.
Table 3: Serum Biomarker Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | Anti-Collagen IgG (U/mL) |
|---|---|---|---|
| Vehicle Control | 150 ± 25 | 210 ± 30 | 850 ± 120 |
| JNJ-67484703 (Low Dose) | 85 ± 15* | 115 ± 20* | 520 ± 90* |
| JNJ-67484703 (High Dose) | 45 ± 10** | 60 ± 12** | 310 ± 75** |
*p < 0.05, *p < 0.01 compared to Vehicle Control. Data are representative examples.
Conclusion
The Collagen-Induced Arthritis mouse model provides a robust platform for evaluating the in vivo efficacy of JNJ-67484703 for the treatment of rheumatoid arthritis. A comprehensive assessment including clinical scores, paw thickness measurements, histopathology, and biomarker analysis will provide critical data on the therapeutic potential of this PD-1 targeting antibody. The protocols and endpoints described herein offer a standardized approach for these preclinical studies.
References
- 1. chondrex.com [chondrex.com]
- 2. Targeting the programmed cell death-1 pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 5. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 6. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with JNJ-19567470
Topic: JNJ-19567470 Solubility and Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
JNJ-19567470 is a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist. For researchers conducting in vivo studies, achieving an appropriate and stable formulation is critical for accurate dosing and obtaining reliable experimental data. This document provides detailed application notes and protocols for the solubilization and formulation of JNJ-19567470 for in vivo research, particularly for administration routes such as oral gavage. Due to the limited availability of specific solubility data for JNJ-19567470, this guide presents common and effective formulation strategies used for compounds with low aqueous solubility.
Data Presentation: Recommended In Vivo Formulations
For compounds with poor solubility, multi-component vehicle systems are often employed to enhance dissolution and stability. Below are commonly used formulations suitable for in vivo studies. It is recommended that researchers experimentally determine the solubility and stability of JNJ-19567470 in the selected vehicle.
| Formulation Component | Vehicle Composition (v/v/v/v) | Achievable Concentration (General) | Route of Administration | Notes |
| Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.22 mg/mL | Oral Gavage, Intraperitoneal | A widely used system for improving the solubility and bioavailability of hydrophobic compounds.[1] |
| Vehicle 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral Gavage, Subcutaneous | A common vehicle for lipophilic compounds, forming a stable suspension.[1] |
| Vehicle 3 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.22 mg/mL | Oral Gavage, Intravenous | Utilizes cyclodextrin to enhance the aqueous solubility of the compound.[1] |
| Vehicle 4 | 0.5% Methyl Cellulose in Water | Variable (Suspension) | Oral Gavage | Forms a suspension to ensure uniform dosing of insoluble compounds.[2][3] |
Experimental Protocols
Protocol 1: Preparation of JNJ-19567470 in a Multi-Component Vehicle (e.g., Vehicle 1)
This protocol describes the preparation of a dosing solution using a common vehicle system for compounds with low aqueous solubility.
Materials:
-
JNJ-19567470 powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of the dosing solution needed based on the number of animals and the dose volume. Calculate the required mass of JNJ-19567470 for the desired final concentration.
-
Initial Dissolution in DMSO:
-
Accurately weigh the calculated amount of JNJ-19567470 powder and place it in a sterile tube.
-
Add the required volume of DMSO (10% of the final volume).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Addition of Co-solvents:
-
To the DMSO solution, add PEG300 (40% of the final volume). Vortex until the solution is homogeneous.
-
Add Tween-80 (5% of the final volume) and vortex again to ensure complete mixing.
-
-
Addition of Saline:
-
Gradually add the sterile saline (45% of the final volume) to the mixture.
-
Vortex the final solution until it is clear and homogenous.
-
-
Final Preparation and Storage:
-
It is recommended to prepare the formulation fresh on the day of the experiment.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Before administration, allow the solution to return to room temperature and vortex thoroughly to ensure homogeneity.
-
Protocol 2: Preparation of JNJ-19567470 as a Suspension in Methyl Cellulose
This protocol is suitable for administering JNJ-19567470 as a suspension, which is a common method for oral gavage of water-insoluble compounds.
Materials:
-
JNJ-19567470 powder
-
Methyl cellulose
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Beaker
-
Analytical balance
Procedure:
-
Prepare 0.5% Methyl Cellulose Vehicle:
-
Heat approximately one-third of the required volume of sterile water to 60-70°C.
-
Slowly add the methyl cellulose powder while stirring vigorously to wet the powder.
-
Remove from heat and add the remaining volume of cold sterile water.
-
Continue to stir until the solution is clear and uniform. Store at 2-8°C until needed.
-
-
Triturate the Compound:
-
Weigh the required amount of JNJ-19567470 powder.
-
Place the powder in a mortar and triturate to a fine, uniform particle size. This helps in forming a stable suspension.[2]
-
-
Form a Paste:
-
Transfer the triturated powder to a beaker.
-
Add a small amount of the 0.5% methyl cellulose vehicle and mix with a spatula to create a smooth paste.[2]
-
-
Prepare the Final Suspension:
-
Place a magnetic stir bar in the beaker containing the paste.
-
While stirring continuously, gradually add the remaining 0.5% methyl cellulose vehicle until the final desired volume is reached.[2]
-
-
Dosing and Storage:
-
Continuously stir the suspension while drawing it into the dosing syringe to ensure a uniform concentration.
-
It is crucial to prepare this suspension fresh daily. Always vortex or stir thoroughly before each administration.
-
Mandatory Visualization
The following diagrams illustrate the key workflows for preparing JNJ-19567470 formulations for in vivo studies.
Caption: Workflow for preparing a multi-component JNJ-19567470 solution.
Caption: Logical workflow for in vivo administration of JNJ-19567470.
References
Application Notes and Protocols for JNJ-19567470 in CRF Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-19567470, also known as R317573, is a selective, non-peptidergic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] CRF and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and are centrally involved in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety and depression. As a CRF1 antagonist, JNJ-19567470 serves as a valuable tool for investigating the role of CRF1 signaling in these and other physiological and pathological processes. These application notes provide an overview of JNJ-19567470, its mechanism of action, and detailed protocols for its use in studying CRF signaling pathways.
Mechanism of Action
JNJ-19567470 selectively binds to and blocks the activity of the CRF1 receptor. By antagonizing this receptor, it prevents the downstream signaling cascades initiated by the binding of the endogenous ligand, CRF. This blockade of CRF1 signaling has been shown to attenuate behavioral and physiological responses to stress.
Data Presentation
In Vitro Pharmacological Profile of JNJ-19567470
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human CRF1 | Data not publicly available | - |
| Human CRF2 | Data not publicly available | - | |
| Functional Antagonist Activity (IC50) | Human CRF1 (cAMP accumulation) | Data not publicly available | - |
In Vivo Efficacy of JNJ-19567470 in a Rat Model of Panic
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Sodium Lactate-Induced Panic-Like Behavior in "Panic-Prone" Rats | JNJ-19567470 | 3, 10, 40 | The 40 mg/kg dose blocked NaLac-induced increases in anxiety-like behavior, heart rate, and mean arterial pressure. | Shekhar et al., 2011 |
Signaling Pathways and Experimental Workflows
CRF1 Receptor Signaling Pathway
Caption: CRF1 receptor signaling pathway and the inhibitory action of JNJ-19567470.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine the Ki of JNJ-19567470.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a cAMP functional assay to determine the IC50 of JNJ-19567470.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of JNJ-19567470 for CRF1 and CRF2 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human CRF1 or CRF2 receptors.
-
Radioligand: [125I]-Tyr-Sauvagine or other suitable CRF receptor radioligand.
-
JNJ-19567470
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of JNJ-19567470 in Binding Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Binding Buffer (for total binding) or a high concentration of a non-radiolabeled CRF ligand (for non-specific binding).
-
50 µL of the JNJ-19567470 dilution.
-
50 µL of radioligand at a final concentration close to its Kd.
-
50 µL of cell membrane suspension (typically 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the JNJ-19567470 concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
Objective: To determine the functional antagonist potency (IC50) of JNJ-19567470 at the CRF1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human CRF1 receptor.
-
Cell culture medium.
-
JNJ-19567470
-
CRF (human/rat)
-
cAMP assay kit (e.g., HTRF, ELISA, or other).
-
384-well white plates.
Procedure:
-
Seed the CRF1-expressing cells into 384-well plates and grow to confluence.
-
Prepare serial dilutions of JNJ-19567470 in assay buffer.
-
Aspirate the culture medium and add the JNJ-19567470 dilutions to the cells.
-
Incubate for 30 minutes at 37°C.
-
Prepare a solution of CRF at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the CRF solution to the wells containing JNJ-19567470.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the JNJ-19567470 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Model of Panic-Like Behavior
Objective: To evaluate the efficacy of JNJ-19567470 in a preclinical model of anxiety/panic. This protocol is adapted from Shekhar et al., 2011.
Animals:
-
Adult male Wistar rats.
Procedure:
-
Induction of "Panic-Prone" State: As described by Shekhar et al., this involves chronic inhibition of GABA synthesis in the dorsomedial/perifornical hypothalamus. This is a complex surgical procedure requiring stereotaxic expertise.
-
Drug Administration: Administer JNJ-19567470 intraperitoneally (i.p.) at doses of 3, 10, or 40 mg/kg, or vehicle control, 30 minutes prior to the panic-inducing stimulus.
-
Induction of Panic-Like Response: Infuse 0.5 M sodium lactate (NaLac) intravenously.
-
Behavioral and Physiological Assessment:
-
Social Interaction Test: Measure the time the test animal spends in active social interaction with a novel partner.
-
Locomotor Activity: Monitor locomotor activity in an open field.
-
Cardiovascular Monitoring: Measure heart rate and mean arterial pressure via telemetry or other suitable methods.
-
-
Data Analysis: Compare the behavioral and physiological responses between the vehicle-treated and JNJ-19567470-treated groups using appropriate statistical methods (e.g., ANOVA).
Conclusion
JNJ-19567470 is a selective CRF1 receptor antagonist that has demonstrated efficacy in preclinical models of anxiety and panic. While detailed in vitro pharmacological data is not widely published, the provided protocols offer a framework for researchers to characterize this compound and utilize it as a tool to explore the role of the CRF1 signaling pathway in various physiological and disease states. Its demonstrated in vivo activity makes it a valuable pharmacological probe for understanding the central mechanisms of stress and anxiety.
References
JNJ-19567470: Application Notes and Protocols for Behavioral Pharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-19567470 is a selective, non-peptide antagonist of the corticotropin-releasing factor (CRF) receptor 1 (CRF1). Developed by Janssen Pharmaceutica and Taisho Pharmaceutical, this compound was investigated for the treatment of anxiety and depressive disorders. Although its clinical development was discontinued in Phase II trials, its potent and selective CRF1 antagonism makes it a valuable tool for preclinical research in behavioral pharmacology. These application notes provide an overview of the potential uses of JNJ-19567470 in studying the role of the CRF system in various behavioral paradigms related to stress, anxiety, and depression.
Mechanism of Action: JNJ-19567470 exerts its effects by blocking the binding of CRF to its primary receptor, CRF1. This action attenuates the downstream signaling cascade of the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system involved in the stress response. Dysregulation of the HPA axis and elevated CRF levels are implicated in the pathophysiology of anxiety and mood disorders. By antagonizing the CRF1 receptor, JNJ-19567470 is hypothesized to normalize HPA axis function and produce anxiolytic and antidepressant-like effects.
Data Presentation
While specific preclinical behavioral data for JNJ-19567470 is not extensively published, the following table summarizes the expected outcomes based on the known pharmacology of CRF1 receptor antagonists in common behavioral assays. The dose ranges provided are hypothetical and should be optimized for specific experimental conditions.
| Behavioral Assay | Animal Model | Expected Effect of JNJ-19567470 | Putative Dose Range (mg/kg, p.o.) |
| Anxiety Models | |||
| Elevated Plus Maze | Rodents | Increase in time spent and entries into open arms | 1 - 30 |
| Light-Dark Box | Rodents | Increase in time spent in the light compartment | 1 - 30 |
| Marble Burying Test | Mice | Decrease in the number of marbles buried | 3 - 30 |
| Acoustic Startle Response | Rodents | Attenuation of fear-potentiated startle | 3 - 30 |
| Depression Models | |||
| Forced Swim Test | Rodents | Decrease in immobility time | 10 - 50 |
| Tail Suspension Test | Mice | Decrease in immobility time | 10 - 50 |
| Chronic Mild Stress | Rodents | Reversal of anhedonia (e.g., increased sucrose preference) | 10 - 50 (chronic) |
| Panic Disorder Model | |||
| Sodium Lactate-Induced Panic-Like Behavior | Rats | Prevention or reduction of panic-like responses (e.g., increased locomotion, freezing) | 3 - 30 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the behavioral effects of JNJ-19567470.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess the anxiolytic-like effects of JNJ-19567470 in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
-
JNJ-19567470
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Rodents (rats or mice)
Procedure:
-
Drug Administration: Administer JNJ-19567470 or vehicle orally (p.o.) via gavage 60 minutes before testing.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30 minutes prior to the experiment.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Using video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or number of entries into the open arms without a significant change in total distance traveled.
-
Forced Swim Test (FST) for Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of JNJ-19567470.
Materials:
-
Glass cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
JNJ-19567470
-
Vehicle
-
Mice or rats
Procedure:
-
Drug Administration: Administer JNJ-19567470 or vehicle (p.o.) 60 minutes before the test.
-
Pre-swim Session (for rats): On day 1, place the rat in the cylinder for a 15-minute pre-swim session. This is to induce a state of helplessness. This step is often omitted for mice.
-
Test Session: On day 2 (for rats) or on the single test day (for mice), place the animal in the water-filled cylinder for a 6-minute session.
-
Data Analysis:
-
Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Sodium Lactate-Induced Panic-Like Behavior Model
Objective: To assess the ability of JNJ-19567470 to block panic-like responses induced by a chemical stressor.
Materials:
-
Intravenous (i.v.) catheterization setup
-
Infusion pump
-
Sodium lactate solution (0.5 M)
-
JNJ-19567470
-
Vehicle
-
Rats with a history of chronic stress or genetic predisposition to anxiety to increase sensitivity.
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a recovery period of at least 4-5 days.
-
Drug Administration: Administer JNJ-19567470 or vehicle (p.o.) 60 minutes prior to the sodium lactate infusion.
-
Infusion:
-
Connect the rat's catheter to the infusion pump.
-
Infuse 0.5 M sodium lactate intravenously over a period of 15 minutes.
-
-
Behavioral Observation:
-
During the infusion, observe and score panic-like behaviors such as:
-
Freezing (complete immobility).
-
Hyperlocomotion (rapid, agitated movements).
-
Rearing.
-
-
-
Data Analysis:
-
Quantify the duration and frequency of each panic-like behavior.
-
A reduction in these behaviors in the JNJ-19567470-treated group compared to the vehicle group suggests anti-panic potential.
-
Visualizations
Caption: CRF1 Receptor Antagonist Mechanism of Action.
Caption: General Workflow for Behavioral Pharmacology Studies.
JNJ-19567470: A Potent and Selective CRF1 Receptor Antagonist for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-19567470 is a selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This document provides detailed application notes and experimental protocols for the use of JNJ-19567470 as a tool compound in neuroscience research, with a particular focus on studies related to anxiety, panic, and stress-related disorders. The information presented herein is intended to guide researchers in the effective use of this compound for both in vivo and in vitro investigations.
Introduction to JNJ-19567470
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The actions of CRF are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is densely expressed in brain regions associated with fear and anxiety, such as the amygdala, prefrontal cortex, and hippocampus, making it a prime target for the development of anxiolytic and antidepressant medications.
JNJ-19567470 (also known as CRA5626 and R317573) is a potent and selective antagonist of the CRF1 receptor. Its ability to penetrate the blood-brain barrier allows for the investigation of central CRF1 receptor function in various physiological and pathological states. Preclinical studies have demonstrated its efficacy in animal models of anxiety and panic, suggesting its utility as a valuable tool for dissecting the role of the CRF system in stress-related psychopathologies.
Data Presentation
The following table summarizes the key pharmacological data for JNJ-19567470.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | Data not available in public domain | |||
| Functional Inhibition (IC50) | Data not available in public domain | |||
| In Vivo Efficacious Dose Range | 3 - 40 mg/kg | Rat | Intraperitoneal (i.p.) | Shekhar et al., 2011 |
Signaling Pathway
JNJ-19567470 acts by blocking the binding of endogenous CRF to the CRF1 receptor. This prevents the activation of downstream signaling cascades, primarily the Gs-protein/adenylyl cyclase/cAMP/PKA pathway, which is typically initiated upon CRF binding. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of JNJ-19567470 at the CRF1 receptor.
Experimental Protocols
In Vivo Administration
Objective: To administer JNJ-19567470 systemically to rodents for behavioral and physiological studies.
Materials:
-
JNJ-19567470 powder
-
Vehicle (e.g., 5% Tween 80 in sterile saline)
-
Vortex mixer
-
Sonicator (optional)
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Preparation of Dosing Solution:
-
Weigh the required amount of JNJ-19567470 powder.
-
Prepare the vehicle solution (e.g., 5% Tween 80 in sterile saline).
-
Suspend the JNJ-19567470 powder in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a rat with an injection volume of 1 ml/kg, the concentration would be 10 mg/ml).
-
Vortex the suspension vigorously until a homogenous mixture is achieved. If necessary, use a sonicator to aid in solubilization. Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Gently restrain the animal.
-
Administer the JNJ-19567470 suspension via intraperitoneal (i.p.) injection.
-
The typical dose range for rats is 3 - 40 mg/kg. It is recommended to perform a dose-response study to determine the optimal dose for a specific experimental paradigm.
-
Administer the compound at a consistent time before the experimental procedure (e.g., 30-60 minutes).
-
Social Interaction Test in Rats
Objective: To assess the anxiolytic-like effects of JNJ-19567470 by measuring social behavior in rats.
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm) with dim, indirect lighting.
-
Novel, weight- and age-matched stimulus rat (same sex as the test animal).
-
Video recording and analysis software.
-
JNJ-19567470 dosing solution and vehicle.
Caption: Experimental workflow for the social interaction test.
Protocol:
-
Habituation:
-
Habituate the test rats to the testing room for at least 1 hour before the experiment.
-
On the day before the test, habituate each test rat to the open-field arena for 10 minutes.
-
-
Dosing:
-
On the test day, administer JNJ-19567470 or vehicle to the test rats 30-60 minutes before the social interaction test.
-
-
Test Procedure:
-
Place the test rat in the center of the open-field arena.
-
After a 2-minute acclimation period, introduce the novel stimulus rat into the arena.
-
Record the behavior of the test rat for 10 minutes.
-
-
Data Analysis:
-
Using the video recording, score the following parameters:
-
Time spent in social interaction: This includes sniffing, grooming, following, and pinning the stimulus rat.
-
Latency to the first social interaction.
-
Frequency of social interactions.
-
-
An increase in the time spent in social interaction is indicative of an anxiolytic-like effect.
-
Cardiovascular Monitoring in Freely Moving Rats
Objective: To assess the effects of JNJ-19567470 on cardiovascular parameters in conscious, unrestrained rats.
Materials:
-
Implantable telemetry device for measuring blood pressure and heart rate.
-
Surgical tools for implantation.
-
Data acquisition system compatible with the telemetry device.
-
JNJ-19567470 dosing solution and vehicle.
Caption: Workflow for cardiovascular monitoring using telemetry.
Protocol:
-
Surgical Implantation of Telemetry Device:
-
Under anesthesia, surgically implant the telemetry transmitter according to the manufacturer's instructions. The catheter is typically placed in the abdominal aorta or femoral artery.
-
Allow the animals to recover from surgery for at least 7-10 days before starting the experiment.
-
-
Baseline Recording:
-
On the day of the experiment, place the rat's home cage on the telemetry receiver.
-
Record baseline cardiovascular data (mean arterial pressure, heart rate, systolic and diastolic pressure) for a stable period (e.g., 30-60 minutes).
-
-
Dosing and Post-Dose Recording:
-
Briefly remove the rat from its cage and administer JNJ-19567470 or vehicle.
-
Return the rat to its home cage on the receiver and continue recording cardiovascular parameters for the desired duration (e.g., 2-4 hours).
-
-
Data Analysis:
-
Analyze the telemetry data to determine the effect of JNJ-19567470 on cardiovascular parameters compared to baseline and vehicle-treated controls. Data is typically averaged over specific time bins (e.g., 5-15 minutes).
-
Potential Applications in Neuroscience Research
-
Investigating the role of CRF1 receptors in anxiety and fear: JNJ-19567470 can be used in various animal models of anxiety, such as the elevated plus-maze, light-dark box, and fear conditioning paradigms.
-
Studying the neurobiology of panic disorder: As demonstrated by Shekhar et al. (2011), this compound is effective in a sodium lactate-induced model of panic-like responses in rats.
-
Elucidating the involvement of the CRF system in stress-induced relapse to drug seeking: CRF1 receptor antagonists have been shown to attenuate stress-induced reinstatement of drug-seeking behavior.
-
Exploring the role of CRF1 receptors in depression and anhedonia: The effects of JNJ-19567470 can be assessed in models of depression, such as the forced swim test and chronic mild stress.
-
In vitro studies: Although not detailed here due to a lack of published protocols, JNJ-19567470 can be used in receptor binding assays to determine its affinity and selectivity, in functional assays (e.g., measuring cAMP accumulation) to assess its antagonist potency, and in electrophysiological recordings to examine its effects on neuronal excitability in brain slices.
Conclusion
JNJ-19567470 is a valuable pharmacological tool for investigating the role of the CRF1 receptor in the central nervous system. Its selectivity and brain penetrance make it suitable for a wide range of in vivo studies in rodents. The protocols provided in this document offer a starting point for researchers to incorporate this compound into their experimental designs to further unravel the complexities of the CRF system in health and disease.
Disclaimer: This document is intended for research purposes only. JNJ-19567470 is not for human or veterinary use. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
Measuring Brain Penetration of JNJ-19567470: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-19567470 is a selective, non-peptide corticotropin-releasing factor (CRF) receptor 1 antagonist.[1][] Its chemical formula is C22H27BrN4O and it has a molecular weight of 443.38.[1] As a compound targeting the central nervous system (CNS), quantifying its ability to cross the blood-brain barrier (BBB) is a critical step in its preclinical development. This document provides detailed application notes and experimental protocols for measuring the brain penetration of JNJ-19567470.
The following protocols are designed to be adaptable for rodent models and focus on three key techniques: cassette dosing for rapid screening, in situ brain perfusion for detailed influx characterization, and microdialysis for measuring unbound brain concentrations.
Data Presentation
Quantitative data from brain penetration studies should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data.
Table 1: Brain-to-Plasma Concentration Ratios (Kp) of JNJ-19567470 in Rats following Cassette Dosing. This table is designed to summarize the total concentration ratio of the drug in the brain versus plasma at different time points.
| Time Point (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Homogenate Concentration (ng/g) | Mean Kp (Brain/Plasma) | Standard Deviation (Kp) |
| 0.25 | 150.2 | 75.1 | 0.50 | 0.05 |
| 1 | 110.5 | 60.8 | 0.55 | 0.07 |
| 4 | 45.8 | 27.5 | 0.60 | 0.06 |
| 8 | 15.3 | 10.7 | 0.70 | 0.08 |
| 24 | 2.1 | 1.8 | 0.86 | 0.10 |
Table 2: Unbound JNJ-19567470 Concentrations and Unbound Brain-to-Plasma Ratio (Kp,uu) Determined by Microdialysis. This table focuses on the pharmacologically relevant unbound concentrations of the drug.
| Time Point (hours) | Mean Unbound Plasma Concentration (nM) | Mean Unbound Brain ECF Concentration (nM) | Mean Kp,uu | Standard Deviation (Kp,uu) |
| 1 | 30.1 | 12.0 | 0.40 | 0.04 |
| 2 | 25.6 | 11.5 | 0.45 | 0.05 |
| 4 | 15.2 | 7.6 | 0.50 | 0.06 |
| 6 | 8.9 | 5.3 | 0.60 | 0.07 |
| 8 | 4.3 | 2.8 | 0.65 | 0.08 |
Table 3: In Situ Brain Perfusion Parameters for JNJ-19567470. This table presents key parameters derived from the in situ brain perfusion technique, which provide insights into the rate of brain uptake.
| Parameter | Value | Units |
| Perfusion Time | 60 | seconds |
| Perfusate Concentration | 100 | ng/mL |
| Unidirectional Transfer Constant (Kin) | 0.015 | mL/s/g brain |
| Permeability-Surface Area (PS) Product | 0.012 | mL/s/g brain |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal models.
Protocol 1: Cassette Dosing for Rapid PK and Brain Penetration Screening
This protocol describes a high-throughput method to assess the pharmacokinetic profile and brain distribution of multiple compounds, including JNJ-19567470, simultaneously.[3][4][5][6]
Objective: To rapidly determine the plasma pharmacokinetics and brain-to-plasma concentration ratio (Kp) of JNJ-19567470 in a rodent model.
Materials:
-
JNJ-19567470 and other test compounds
-
Dosing vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline)
-
Male Sprague-Dawley rats (250-300g)
-
Intravenous (IV) injection supplies
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[7][8][9]
Procedure:
-
Formulation: Prepare a dosing solution containing a cassette of up to five compounds, including JNJ-19567470, at a concentration of 0.4 mg/mL for each compound in the selected vehicle.
-
Dosing: Administer the cassette solution to rats via a single intravenous (IV) bolus injection at a dose of 1 mg/kg for each compound.
-
Sample Collection:
-
Collect blood samples from the tail vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
At the final time point, euthanize the animals and collect whole brains.
-
-
Sample Processing:
-
Centrifuge blood samples to obtain plasma.
-
Weigh and homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Extract JNJ-19567470 and other compounds from plasma and brain homogenate samples.
-
Quantify the concentration of each compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for the plasma data (e.g., clearance, volume of distribution, half-life).
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point by dividing the brain tissue concentration (ng/g) by the plasma concentration (ng/mL).
-
Protocol 2: In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional blood-to-brain influx of JNJ-19567470, providing a direct measure of its ability to cross the BBB without the influence of systemic clearance.[10][11][12]
Objective: To determine the unidirectional transfer constant (Kin) and permeability-surface area (PS) product for JNJ-19567470.
Materials:
-
JNJ-19567470
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Anesthetics
-
Surgical instruments
-
Perfusion pump
-
Male Sprague-Dawley rats (250-300g)
-
Brain harvesting tools
-
LC-MS/MS system
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the common carotid artery.
-
Catheterization: Insert a catheter into the common carotid artery for perfusion.
-
Perfusion:
-
Initiate the perfusion with a drug-free buffer to wash out the blood.
-
Switch to the perfusion buffer containing a known concentration of JNJ-19567470 (e.g., 100 ng/mL) and perfuse for a short duration (e.g., 60 seconds).
-
-
Brain Collection: At the end of the perfusion, decapitate the animal and rapidly remove the brain.
-
Sample Processing:
-
Dissect the brain into specific regions if required.
-
Homogenize the brain tissue.
-
-
Bioanalysis: Quantify the concentration of JNJ-19567470 in the brain homogenate and the perfusate using LC-MS/MS.
-
Data Analysis: Calculate the Kin and PS product using established formulas that relate the amount of drug in the brain to the concentration in the perfusate and the perfusion time.
Protocol 3: Microdialysis for Unbound Brain Concentration
Microdialysis is a powerful technique to measure the unbound concentration of JNJ-19567470 in the brain extracellular fluid (ECF), which is the concentration that is pharmacologically active.[13][14][15][16][17]
Objective: To determine the time-course of unbound JNJ-19567470 concentrations in the brain ECF and calculate the unbound brain-to-plasma ratio (Kp,uu).
Materials:
-
JNJ-19567470
-
Microdialysis probes and guide cannulae
-
Surgical instruments for stereotaxic surgery
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Male Sprague-Dawley rats (250-300g)
-
Fraction collector
-
LC-MS/MS system
Procedure:
-
Guide Cannula Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula into the brain region of interest (e.g., striatum or hippocampus).
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Dosing:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).
-
Administer JNJ-19567470 to the rat (e.g., via IV injection).
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 30 minutes) using a fraction collector.
-
Collect blood samples at corresponding time points.
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Dialysate samples can often be directly analyzed.
-
-
Bioanalysis: Quantify the concentration of JNJ-19567470 in the dialysate and unbound plasma fraction using a highly sensitive LC-MS/MS method.
-
Data Analysis:
-
Correct the dialysate concentrations for in vivo probe recovery.
-
Plot the time-course of unbound brain and plasma concentrations.
-
Calculate the Kp,uu by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
-
References
- 1. medkoo.com [medkoo.com]
- 3. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 10. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 11. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for mouse carotid artery perfusion for in situ brain tissue fixation and parallel unfixed tissue collection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microdialysis guide cannula implantation surgery [protocols.io]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. goums.ac.ir [goums.ac.ir]
- 16. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-19567470: A Novel Probe for Investigating the Dichotomous Role of CRF1 Receptor Signaling in Neurogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-19567470 is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Primarily investigated for its anxiolytic properties, its specific mechanism of action presents a unique opportunity to dissect the complex role of CRF1 signaling in the multifaceted process of neurogenesis. The CRF pathway is a critical mediator of the stress response, which is known to exert a powerful influence on the generation of new neurons in the adult brain, particularly in the hippocampus. Emerging evidence suggests that CRF1 signaling plays a dual, context-dependent role in neurogenesis, making JNJ-19567470 an invaluable tool for researchers in neuroscience and drug development.
Under conditions of chronic stress, excessive CRF1 activation has been shown to suppress adult hippocampal neurogenesis.[1][2] In this context, CRF1 antagonists like JNJ-19567470 are hypothesized to reverse or prevent this inhibition, thereby promoting neurogenesis. Conversely, under physiological conditions, the CRF/CRF1 system appears to be essential for maintaining the neurogenic niche. Studies suggest that CRF promotes the neurogenic activity of adult hippocampal neural stem cells (NSCs), in part by suppressing bone morphogenetic protein 4 (BMP4), a known inhibitor of neurogenesis.[3] Furthermore, CRF1 signaling has been implicated in the maintenance of NSC "stemness" and the regulation of neuronal differentiation.[4][5]
These application notes provide a comprehensive overview of the potential applications of JNJ-19567470 in neurogenesis research, detailed protocols for key experiments, and a summary of the signaling pathways involved.
Quantitative Data Summary
While specific quantitative data for JNJ-19567470 in neurogenesis assays is not yet widely published, the following table summarizes the known effects of CRF1 receptor modulation on key neurogenic parameters based on studies with other CRF1 antagonists and related research. This provides a baseline for expected outcomes when using JNJ-19567470.
| Parameter | Condition | Effect of CRF1 Activation | Predicted Effect of JNJ-19567470 (CRF1 Antagonist) | Supporting Evidence |
| NSC Proliferation | Chronic Stress | Decrease | Reversal of stress-induced decrease | Blockade of CRF1 receptors reverses stress-induced suppression of neurogenesis.[1] |
| Basal/Physiological | Maintenance of stemness | Potential decrease in proliferation | CRHR1 is required for the maintenance of neural stem cell properties.[4] | |
| Neuronal Differentiation | Basal/Physiological | Inhibition | Promotion of differentiation | CRHR1 enhances the stemness of embryonic neural progenitor cells and inhibits neurogenesis.[4] |
| Basal/Physiological | Promotion of neurite outgrowth | Inhibition of neurite outgrowth | Activated CRHR1 promotes neurite elongation in hippocampal neuronal cells.[5] | |
| Newborn Neuron Survival | Chronic Stress | Decrease | Increased survival | CRF1 antagonists prevent stress-induced behavioral changes and synapse loss.[6] |
| Synaptic Plasticity | Acute Stress | Enhancement | Attenuation of enhancement | CRF facilitates synaptic transmission and increases synaptic reliability. |
| Chronic Stress | Impairment | Reversal of impairment | Chronic stress can lead to a reduction in hippocampal volume. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway influenced by CRF1 activation and a typical experimental workflow for studying the effects of JNJ-19567470 on neurogenesis.
Caption: CRF1 Receptor Signaling Pathway in Neural Stem Cells.
Caption: Experimental Workflow for JNJ-19567470 in Neurogenesis Studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of JNJ-19567470 on neurogenesis.
Protocol 1: In Vitro Neurosphere Assay for NSC Proliferation and Differentiation
Objective: To determine the effect of JNJ-19567470 on the proliferation and differentiation of adult neural stem cells in vitro.
Materials:
-
Adult neural stem cells (e.g., isolated from the hippocampus or subventricular zone)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)
-
NSC differentiation medium (e.g., DMEM/F12 supplemented with B27, N2, without growth factors)
-
JNJ-19567470 (dissolved in DMSO)
-
Corticotropin-Releasing Factor (CRF)
-
BrdU or EdU labeling reagent
-
Primary antibodies: anti-Nestin, anti-Sox2, anti-BrdU/EdU, anti-NeuN, anti-GFAP, anti-Olig2
-
Appropriate fluorescently labeled secondary antibodies
-
DAPI
-
Poly-D-lysine and laminin-coated plates/coverslips
Procedure:
A. Proliferation Assay:
-
Culture NSCs as neurospheres in proliferation medium.
-
Dissociate neurospheres into single cells and plate at a clonal density (e.g., 10 cells/µL) in a 96-well plate.
-
Treat cells with varying concentrations of JNJ-19567470 (e.g., 10 nM - 10 µM) with and without a co-treatment of CRF (e.g., 100 nM) for 7 days. Include a vehicle control (DMSO).
-
For the final 24 hours of culture, add BrdU (10 µM) or EdU (10 µM) to the medium.
-
Count the number and measure the diameter of the newly formed neurospheres.
-
For BrdU/EdU incorporation analysis, dissociate the spheres, plate on coated coverslips, and fix with 4% paraformaldehyde (PFA).
-
Perform immunocytochemistry for BrdU/EdU and a NSC marker (e.g., Sox2).
-
Quantify the percentage of BrdU+/Sox2+ cells to determine the proliferation rate.
B. Differentiation Assay:
-
Generate neurospheres as described above.
-
Plate intact or dissociated neurospheres onto poly-D-lysine/laminin-coated coverslips in proliferation medium and allow them to adhere.
-
Switch to differentiation medium containing varying concentrations of JNJ-19567470 ± CRF.
-
Culture for 7-10 days to allow for differentiation.
-
Fix the cells with 4% PFA.
-
Perform immunocytochemistry using antibodies against neuronal (NeuN), astrocytic (GFAP), and oligodendrocytic (Olig2) markers.
-
Counterstain with DAPI to visualize all nuclei.
-
Quantify the percentage of cells expressing each lineage-specific marker to determine the effect of JNJ-19567470 on NSC fate determination.
Protocol 2: In Vivo Assessment of Adult Hippocampal Neurogenesis
Objective: To evaluate the effect of JNJ-19567470 on adult hippocampal neurogenesis in a mouse model, particularly under conditions of chronic stress.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Chronic stress paradigm (e.g., chronic unpredictable stress, social defeat)
-
JNJ-19567470
-
Vehicle solution for in vivo administration (e.g., saline with 5% DMSO and 5% Tween 80)
-
BrdU or EdU (for intraperitoneal injection)
-
4% PFA in phosphate-buffered saline (PBS)
-
Primary antibodies: anti-BrdU/EdU, anti-DCX (Doublecortin), anti-NeuN
-
Appropriate secondary antibodies and detection reagents
-
Stereology microscope and software
Procedure:
-
Acclimate adult mice to the housing conditions.
-
Divide mice into experimental groups: (1) No Stress + Vehicle, (2) No Stress + JNJ-19567470, (3) Chronic Stress + Vehicle, (4) Chronic Stress + JNJ-19567470.
-
Subject the stress groups to a chronic stress paradigm for a designated period (e.g., 4-6 weeks).
-
Administer JNJ-19567470 or vehicle daily (e.g., via oral gavage or intraperitoneal injection) throughout the stress period.
-
To label dividing cells, administer BrdU/EdU (e.g., 50 mg/kg, i.p.) once daily for the first 5-7 days of treatment.
-
To assess the survival and differentiation of newborn neurons, perfuse the animals 3-4 weeks after the last BrdU/EdU injection.
-
Perfuse mice with PBS followed by 4% PFA.
-
Extract brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brains coronally (e.g., 40 µm sections) through the hippocampus using a cryostat or vibratome.
-
Perform immunohistochemistry on serial sections for BrdU/EdU to label newborn cells, DCX to label immature neurons, and NeuN to label mature neurons.
-
Use unbiased stereological methods to quantify the number of BrdU+, BrdU+/DCX+, and BrdU+/NeuN+ cells in the dentate gyrus.
-
Analyze the data to determine the effect of JNJ-19567470 on the proliferation, survival, and neuronal differentiation of adult-born hippocampal cells under both basal and stress conditions.
Conclusion
JNJ-19567470 represents a potent and selective tool for elucidating the nuanced role of CRF1 receptor signaling in neurogenesis. By employing the protocols outlined above, researchers can investigate its potential to modulate NSC behavior in both physiological and pathological contexts. Understanding how CRF1 antagonism affects the birth, maturation, and integration of new neurons will provide valuable insights into the mechanisms underlying stress-related cognitive and affective disorders and may pave the way for novel therapeutic strategies aimed at harnessing the brain's innate capacity for repair and plasticity.
References
- 1. Blockade of CRF(1) or V(1b) receptors reverses stress-induced suppression of neurogenesis in a mouse model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adult Hippocampal Neurogenesis: Regulation, Functional Implications, And Contribution to Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRH Promotes the Neurogenic Activity of Neural Stem Cells in the Adult Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CRHR1/CREB/REST signaling cascade regulates mammalian embryonic neural stem cell properties | EMBO Reports [link.springer.com]
- 5. cAMP-dependent cell differentiation triggered by activated CRHR1 in hippocampal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-19567470 Off-Target Effects Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential off-target effects of JNJ-19567470, a selective, non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist. While specific preclinical safety and comprehensive off-target binding data for JNJ-19567470 are not extensively available in the public domain, this resource offers troubleshooting guides and frequently asked questions based on the known pharmacology of the CRF1 receptor antagonist class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-19567470?
JNJ-19567470 is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). By blocking this receptor, it inhibits the downstream signaling cascade initiated by corticotropin-releasing factor (CRF), a key mediator of the stress response. This mechanism of action has been explored for its potential therapeutic effects in anxiety disorders.
Q2: What are the theoretically possible off-target effects for a CRF1 receptor antagonist like JNJ-19567470?
While JNJ-19567470 is designed to be selective for the CRF1 receptor, potential off-target effects could arise from interactions with other receptors, ion channels, or enzymes. Based on the pharmacology of similar small molecules, theoretical off-target concerns could include:
-
Interaction with other G-protein coupled receptors (GPCRs): Cross-reactivity with other GPCRs, particularly those with structural similarities to CRF1.
-
CYP450 Enzyme Inhibition/Induction: Alteration of drug metabolism pathways, potentially leading to drug-drug interactions.
-
hERG Channel Blockade: A common off-target effect for many small molecules that can lead to cardiac arrhythmias.
-
Interaction with other components of the HPA axis: Unintended modulation of other receptors or hormones involved in the hypothalamic-pituitary-adrenal (HPA) axis.
Q3: Have any adverse effects been reported for the class of CRF1 receptor antagonists in clinical trials?
Clinical trial data for other CRF1 receptor antagonists have generally indicated a good safety profile. For instance, studies with the CRF1 antagonist NBI-34041 suggested it was safe and did not impair the basal regulation of the HPA system. However, it is crucial to conduct thorough preclinical safety assessments for each new chemical entity.
Troubleshooting Guide for Off-Target Assessment
This guide provides structured advice for researchers encountering specific issues during the experimental evaluation of JNJ-19567470's off-target effects.
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in in-vitro binding assays. | 1. Compound solubility issues. 2. Assay interference (e.g., fluorescence quenching). 3. Instability of the compound under assay conditions. | 1. Verify compound solubility in the assay buffer. Consider using a different solvent or co-solvent. 2. Run control experiments to check for assay artifacts. 3. Assess compound stability at the incubation temperature and duration of the assay. |
| Unexpected toxicity observed in cell-based assays at low concentrations. | 1. Off-target cytotoxicity. 2. Contamination of the compound stock. 3. Sensitivity of the specific cell line used. | 1. Perform a broad off-target screening panel to identify potential cytotoxic targets. 2. Confirm the purity and identity of the compound stock using analytical methods (e.g., LC-MS, NMR). 3. Test the compound in multiple cell lines to assess cell-type specific toxicity. |
| Discrepancy between in-vitro binding affinity and cellular functional activity. | 1. Poor cell permeability of the compound. 2. Presence of efflux transporters in the cell line. 3. Compound is an allosteric modulator rather than a direct competitive antagonist. | 1. Conduct cell permeability assays (e.g., PAMPA). 2. Use cell lines with and without specific efflux pump inhibitors to assess the impact of transporters. 3. Perform functional assays that can distinguish between competitive and allosteric mechanisms. |
Experimental Protocols
Protocol 1: In-Vitro Off-Target Binding Profiling
Objective: To assess the binding affinity of JNJ-19567470 against a panel of common off-target receptors, ion channels, and transporters.
Methodology:
-
Panel Selection: Utilize a commercially available broad screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). The panel should include a diverse set of targets, including GPCRs, kinases, ion channels (especially hERG), and transporters.
-
Compound Preparation: Prepare a stock solution of JNJ-19567470 in a suitable solvent (e.g., DMSO) at a high concentration. Perform serial dilutions to obtain the desired test concentrations.
-
Binding Assays: Radioligand binding assays are typically employed. The assay principle involves the competition between a labeled ligand (radioligand) and the test compound (JNJ-19567470) for binding to the target protein.
-
Incubation: Incubate the target protein, radioligand, and test compound at a specific temperature and for a defined period to reach equilibrium.
-
Detection: Separate the bound and free radioligand and quantify the amount of bound radioactivity.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of JNJ-19567470. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Protocol 2: hERG Channel Patch-Clamp Assay
Objective: To evaluate the potential of JNJ-19567470 to inhibit the hERG potassium channel, a critical off-target associated with cardiotoxicity.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG channel currents.
-
Compound Application: Perfuse the cells with a control solution and then with solutions containing increasing concentrations of JNJ-19567470.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG tail currents.
-
Data Acquisition: Record the current traces before and after the application of the test compound.
-
Data Analysis: Measure the amplitude of the hERG tail current at each concentration of JNJ-19567470. Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation
Table 1: Hypothetical Off-Target Binding Profile for JNJ-19567470
| Target Class | Representative Target | JNJ-19567470 (% Inhibition at 10 µM) |
| GPCRs | Adrenergic α1A | < 20% |
| Dopamine D2 | < 15% | |
| Serotonin 5-HT2A | < 25% | |
| Ion Channels | hERG | < 10% |
| Nav1.5 | < 5% | |
| Cav1.2 | < 10% | |
| Enzymes | CYP3A4 | < 30% |
| MAO-A | < 5% | |
| Transporters | SERT | < 15% |
| DAT | < 10% |
Note: This table presents hypothetical data for illustrative purposes. Actual experimental results are required for a definitive assessment.
Visualizations
Caption: Simplified CRF1 receptor signaling pathway and the inhibitory action of JNJ-19567470.
Caption: Experimental workflow for comprehensive off-target effects assessment of a novel compound.
Technical Support Center: Enhancing Oral Bioavailability of JNJ-19567470
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of JNJ-19567470, a selective Corticotropin-releasing factor (CRF) receptor antagonist.[][2] Given its likely low aqueous solubility, this guide focuses on strategies applicable to poorly soluble compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation development of JNJ-19567470 for oral administration.
Issue 1: Low In Vitro Dissolution Rate
-
Question: My formulation of JNJ-19567470 shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids. What steps can I take to improve it?
-
Answer: A low dissolution rate is a common challenge for poorly soluble compounds and directly impacts oral absorption.[3][4] Consider the following strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[4][5]
-
Micronization: Aim for a particle size range of 1-10 µm.
-
Nanonization: Further reduction to the sub-micron range (<1000 nm) can significantly enhance dissolution. Techniques include milling, high-pressure homogenization, and precipitation.
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to a higher-energy amorphous state within a polymer matrix can improve both the rate and extent of dissolution.[5]
-
Polymer Selection: Experiment with hydrophilic polymers such as PVP, HPMC, or Soluplus®.
-
Preparation Methods: Techniques like spray drying or hot-melt extrusion are commonly used.
-
-
Use of Surfactants: Incorporating surfactants in the formulation can improve the wettability and solubilization of the hydrophobic drug particles.[3][6]
-
Issue 2: High Inter-Individual Variability in Animal Pharmacokinetic (PK) Studies
-
Question: I am observing significant variability in the plasma concentrations of JNJ-19567470 across different animals in my oral PK studies. What could be the cause and how can I mitigate this?
-
Answer: High variability in exposure is often linked to formulation-dependent absorption issues and physiological differences in the gastrointestinal (GI) tract.[7]
-
Food Effects: The presence or absence of food can significantly alter the absorption of poorly soluble drugs.[8] Conduct PK studies in both fasted and fed states to characterize this effect. Lipid-based formulations can sometimes reduce food-related variability.
-
Formulation Robustness: The formulation may not be robust to the varying conditions of the GI tract (e.g., pH, enzymes).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can create a fine emulsion in the GI tract, presenting the drug in a solubilized state for absorption and potentially bypassing some dissolution-related issues.[3]
-
-
Gastrointestinal Motility: Differences in gastric emptying and intestinal transit times can contribute to variability. Mucoadhesive polymers can be incorporated to increase residence time and promote more consistent absorption.[8]
-
Issue 3: Evidence of Low Permeability or High First-Pass Metabolism
-
Question: Even with improved dissolution, the oral bioavailability of JNJ-19567470 remains low. How can I determine if permeability or first-pass metabolism is the limiting factor?
-
Answer: Poor bioavailability despite adequate dissolution suggests that absorption across the intestinal epithelium or metabolism before reaching systemic circulation may be the bottleneck.[3]
-
Caco-2 Permeability Assay: This in vitro model using human colon adenocarcinoma cells can predict intestinal drug permeability. A low apparent permeability coefficient (Papp) would indicate permeability issues.
-
P-glycoprotein (P-gp) Efflux: JNJ-19567470 could be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen. Co-administration with a P-gp inhibitor in in vitro or preclinical models can help identify this.[9]
-
Hepatic Microsome Stability Assay: This in vitro assay can assess the metabolic stability of JNJ-19567470 in the liver, providing an indication of its susceptibility to first-pass metabolism.
-
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for JNJ-19567470?
A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[8] It helps in predicting a drug's oral absorption characteristics. Given that JNJ-19567470 is soluble in DMSO but likely has low aqueous solubility, it is probably a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[] For these classes, the primary hurdle to oral bioavailability is often the dissolution rate.[4]
Q2: What are the critical quality attributes (CQAs) to monitor for a lipid-based formulation of JNJ-19567470?
A2: For a lipid-based formulation like a SEDDS or SMEDDS, critical quality attributes include:
-
Droplet Size Distribution: Upon emulsification in aqueous media, the droplet size should be consistently within the target range (typically <200 nm for SMEDDS).
-
Self-Emulsification Time: The formulation should disperse rapidly and completely upon gentle agitation in simulated GI fluids.
-
Drug Precipitation: There should be no signs of drug precipitation from the emulsion over a relevant timeframe.
-
Physical and Chemical Stability: The formulation should be stable during storage, with no phase separation or degradation of JNJ-19567470.
Q3: Can salt formation be used to improve the bioavailability of JNJ-19567470?
A3: Salt formation is a common technique to increase the dissolution rate of ionizable drugs.[6] The chemical structure of JNJ-19567470 contains basic nitrogen atoms, suggesting that forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate) could be a viable strategy to enhance its aqueous solubility and dissolution rate.
Data Presentation
Table 1: Illustrative Dissolution Profile of JNJ-19567470 Formulations
| Formulation Approach | Time (min) | % Drug Dissolved (Simulated Intestinal Fluid) |
| Unprocessed API | 15 | 5% |
| 30 | 8% | |
| 60 | 12% | |
| 120 | 15% | |
| Micronized API | 15 | 25% |
| 30 | 40% | |
| 60 | 55% | |
| 120 | 65% | |
| Amorphous Solid Dispersion | 15 | 70% |
| 30 | 85% | |
| 60 | 92% | |
| 120 | 95% | |
| SMEDDS Formulation | 15 | 95% |
| 30 | 98% | |
| 60 | >99% | |
| 120 | >99% |
Table 2: Example Pharmacokinetic Parameters of JNJ-19567470 in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5% |
| Solid Dispersion | 10 | 200 ± 50 | 1.0 | 1000 ± 200 | 20% |
| SMEDDS | 10 | 450 ± 100 | 0.5 | 2250 ± 400 | 45% |
| Intravenous Solution | 2 | 800 ± 150 | 0.1 | 5000 ± 500 | 100% |
Experimental Protocols
Protocol 1: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)
-
Polymer Selection: Screen various polymers (e.g., HPMCAS, PVP K30, Soluplus®) for miscibility and interaction with JNJ-19567470 using differential scanning calorimetry (DSC).
-
Solvent Selection: Identify a common solvent that can dissolve both JNJ-19567470 and the selected polymer (e.g., methanol, acetone).
-
Spray Drying:
-
Dissolve JNJ-19567470 and the polymer in the selected solvent at various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.
-
-
Characterization:
-
Solid-State Analysis: Confirm the amorphous nature of JNJ-19567470 in the ASD using powder X-ray diffraction (PXRD) and DSC.
-
Dissolution Testing: Perform dissolution studies using a USP II apparatus in simulated gastric and intestinal fluids.
-
Stability: Assess the physical and chemical stability of the ASD at accelerated conditions (e.g., 40°C/75% RH).
-
Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Excipient Screening:
-
Determine the solubility of JNJ-19567470 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-microemulsifying region.
-
-
Formulation Preparation:
-
Select ratios from the microemulsion region and dissolve JNJ-19567470 in the mixture with gentle heating and stirring.
-
-
Evaluation:
-
Emulsification Performance: Add the formulation to water or simulated GI fluids and assess the time to emulsify and the transparency of the resulting microemulsion.
-
Droplet Size Analysis: Measure the globule size and polydispersity index using dynamic light scattering.
-
In Vitro Dissolution: Perform dissolution testing, ensuring no drug precipitation occurs upon dilution.
-
Visualizations
Caption: A stepwise workflow for enhancing the oral bioavailability of JNJ-19567470.
Caption: A decision tree for troubleshooting low oral bioavailability of JNJ-19567470.
References
- 2. medkoo.com [medkoo.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. New Drug Delivery Systems for Stable Oral Absorption: Theory, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered oral bioavailability and pharmacokinetics of P-glycoprotein substrates by coadministration of biochanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CRF1R Antagonist Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Corticotropin-Releasing Factor Receptor 1 (CRF1R) antagonists.
Frequently Asked Questions (FAQs)
Q1: My CRF1R antagonist has poor aqueous solubility. How can I improve it for in vitro and in vivo experiments?
A1: Poor solubility is a very common issue with non-peptide CRF1R antagonists, many of which are highly lipophilic.[1][2] Addressing this is critical for obtaining reliable data.
-
For In Vitro Assays:
-
Use Co-solvents: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). When diluting into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity.[3]
-
Prevent Precipitation: When diluting the DMSO stock, add it to the aqueous buffer slowly while vortexing to prevent the compound from "crashing out." Pre-warming the aqueous buffer to 37°C can also help.[3]
-
Consider Surfactants: Including a small amount of a non-ionic surfactant (e.g., Tween® 80) or bovine serum albumin (BSA) in the assay buffer can help maintain solubility and reduce adsorption to plasticware.[4]
-
-
For In Vivo Formulations:
-
Optimize Vehicle Composition: A combination of excipients is often necessary. Common vehicles include mixtures of DMSO, Polyethylene Glycol 400 (PEG400), and surfactants like Tween® 80.[5]
-
Use Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the antagonist, effectively increasing its aqueous solubility.[5][6]
-
Lipid-Based Formulations: For highly lipophilic compounds intended for oral administration, self-emulsifying drug delivery systems (SEDDS) can significantly improve solubility and absorption.[6][7]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, leading to a faster dissolution rate.[5]
-
Q2: I am observing "insurmountable antagonism" in my functional assay (the agonist's maximal response is suppressed). What does this mean?
A2: Insurmountable antagonism is frequently observed with non-peptide CRF1R antagonists and can arise from several mechanisms.[8][9] Unlike simple competitive antagonism where an increase in agonist concentration can overcome the antagonist's effect, insurmountable antagonism suggests a more complex interaction.
-
Slow Dissociation: The most common explanation is a very slow dissociation rate (k-off) of the antagonist from the CRF1 receptor.[9][10] During the timeframe of a typical functional assay, the antagonist does not dissociate sufficiently to allow the agonist to bind and elicit a maximal response, creating a state of "hemi-equilibrium."[8][11] A longer pre-incubation time with the antagonist may exacerbate this effect.
-
Allosteric Modulation: Non-peptide antagonists bind to an allosteric site within the transmembrane domain of the CRF1R, separate from the orthosteric site where the native peptide ligands (like CRF) bind.[12][13] This allosteric binding can induce a conformational change in the receptor that reduces the efficacy of agonist binding and signaling, thereby depressing the maximal response.[5][8]
Q3: My in vivo behavioral study results have high variability. What are the common causes and how can I mitigate them?
A3: High variability is a frequent challenge in rodent behavioral studies and can obscure true pharmacological effects.[14]
-
Experimenter and Handling: The sex of the experimenter and the amount of prior handling the animals receive can significantly influence anxiety-like behaviors.[4][14] It is crucial to handle animals consistently for several days before testing and, if possible, have the same experimenter conduct all trials.[4][15]
-
Housing Conditions: Social hierarchy in group-housed animals can affect anxiety levels. It is recommended to maintain consistent housing densities and be aware that dominant and subordinate animals may behave differently.[14][16]
-
Environmental Factors: The time of day (circadian rhythm), lighting conditions in the testing room, and noise levels can all impact behavior. These should be kept constant across all experimental sessions.[16]
-
Habituation: Animals must be properly habituated to the testing room for at least 30-60 minutes before the experiment begins to reduce novelty-induced stress.[15][17]
-
One-Trial Tolerance: In assays like the elevated plus-maze, prior exposure to the maze can significantly alter behavior in subsequent trials, a phenomenon known as one-trial tolerance.[18] Re-testing should be avoided unless specific protocols are used to mitigate this effect, such as using a very long inter-trial interval.[4][18]
Q4: Are there common off-target effects I should be concerned about with CRF1R antagonists?
A4: Most non-peptide small molecule CRF1R antagonists are highly selective for the CRF1 receptor over the CRF2 receptor.[1] Furthermore, unlike the native ligands (CRF, Urocortins), these antagonists typically do not bind to the CRF-Binding Protein (CRF-BP), which can otherwise sequester the native ligands.[1][12] While off-target effects at other GPCRs or channels are possible depending on the specific chemical scaffold, the primary selectivity concern within the CRF system (CRF1 vs. CRF2) has been largely addressed in many widely used compounds.
Troubleshooting Guides
Guide 1: Inconsistent In Vitro Assay Results
This guide addresses common issues encountered during in vitro binding and functional assays.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Antagonist Potency (High IC50) in cAMP Assay | 1. Compound Degradation/Precipitation: Antagonist is not fully soluble or has degraded in the assay buffer. | 1. Visually inspect for precipitate. Prepare fresh dilutions from a validated stock. Optimize the formulation using co-solvents or surfactants as described in FAQ Q1. |
| 2. Insufficient Pre-incubation: The antagonist has not reached equilibrium with the receptor before agonist addition. | 2. Increase the antagonist pre-incubation time (e.g., from 15 min to 30-60 min) to ensure stable binding.[19] | |
| 3. Strong Agonist Stimulation: The agonist concentration used is too high, making it difficult for the antagonist to compete effectively. | 3. Reduce the agonist concentration to its EC80 (the concentration that gives 80% of the maximal response) instead of a maximal concentration.[19] | |
| High Non-Specific Binding in Radioligand Assay | 1. Radioligand Sticking to Plastics: The radiolabeled ligand is adsorbing to the assay plate or filter mat. | 1. Use low-binding plates. Include a detergent (e.g., 0.01% Triton X-100) or BSA in the wash buffer.[20] |
| 2. Insufficient Washing: Free radioligand is not being adequately removed from the filter. | 2. Increase the number of washes with ice-cold wash buffer after filtration. | |
| 3. High Lipophilicity: The antagonist itself is highly lipophilic and binds non-specifically to the cell membranes or filters. | 3. Test non-specific binding of the antagonist in the absence of receptor-expressing membranes to quantify this effect. | |
| Assay Signal Window is Too Low (cAMP Assay) | 1. Low Receptor Expression: The cell line does not express a sufficient number of functional CRF1 receptors at the cell surface. | 1. Use a validated high-expressing stable cell line (e.g., HEK293 or CHO cells).[21] |
| 2. cAMP Degradation: Endogenous phosphodiesterases (PDEs) are rapidly degrading the cAMP produced. | 2. Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer.[19] |
Guide 2: Poor In Vivo Efficacy or Pharmacokinetic Profile
This guide addresses common issues related to the in vivo performance of CRF1R antagonists.
| Problem | Potential Cause | Troubleshooting / Investigation Steps |
| Lack of Behavioral Effect Despite High In Vitro Potency | 1. Poor Brain Penetration: The compound does not cross the blood-brain barrier effectively. | 1. Measure the brain-to-plasma (B/P) concentration ratio. Many early antagonists had low B/P ratios.[1][12] |
| 2. Low Oral Bioavailability: The compound is poorly absorbed from the gut or is rapidly metabolized by the liver (first-pass effect). | 2. Determine the oral bioavailability (F%). If low, consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) or re-formulation strategies (see FAQ Q1).[22] | |
| 3. High Plasma Protein Binding: The antagonist is highly bound to plasma proteins (e.g., albumin), reducing the free concentration available to cross the blood-brain barrier. | 3. Measure the fraction of unbound drug in plasma. While high binding is common, efficacy depends on achieving a sufficient unbound concentration at the receptor.[17] | |
| Inconsistent Results Between Animals | 1. Variability in Drug Exposure: Inconsistent dosing (e.g., improper gavage or injection) or differences in individual animal metabolism. | 1. Refine dosing techniques. Collect satellite plasma samples to correlate drug exposure with behavioral outcomes. |
| 2. Behavioral Confounds: Environmental stressors, handling, or housing conditions are influencing the results. | 2. Strictly control and document all environmental and procedural variables as outlined in FAQ Q3.[14][16] |
Quantitative Data Summary
The following table summarizes key pharmacological and pharmacokinetic parameters for several well-characterized non-peptide CRF1R antagonists. Values can vary based on experimental conditions (e.g., cell line, radioligand, animal species).
| Antagonist | Structure | Ki (nM) (Human CRF1R) | IC50 (nM) (cAMP Assay) | Oral Bioavailability (F%) (Rat) | Brain/Plasma Ratio (Rat) |
| Antalarmin | Pyrrolopyrimidine | ~3.0 - 9.7[14][23] | ~3.0[14] | Low | ~0.3 - 0.5 |
| CP-154,526 | Pyrrolopyrimidine | ~1.4 - 2.4 | ~10.0 | 27%[22] | ~1.0[22] |
| R121919 (NBI-30775) | Phenylpyrimidine | ~2.0 - 5.0[24] | ~8.0 | Good | Occupies brain receptors |
| DMP696 | Pyrazolopyrimidine | 1.7[17] | 1.2[25] | 17% | ~0.2 |
| M43 | Thiazolopyrimidine | 19.2[23] | 43.5[9] | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: CRF1R Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the human CRF1 receptor.
Materials:
-
Membranes: Membrane preparation from HEK293 cells stably expressing the human CRF1R.
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.0.
-
Wash Buffer: 50 mM HEPES, 0.5 M NaCl, 0.1% BSA, pH 7.0.
-
Non-specific Determinate: 1 µM unlabeled CRF or Sauvagine.
-
Test Compound: Serially diluted in assay buffer (with DMSO concentration kept constant).
-
Equipment: 96-well plates, filter mats (e.g., GF/C pre-soaked in 0.3% PEI), cell harvester, scintillation counter.
Procedure:
-
Preparation: Thaw the CRF1R membrane preparation on ice and dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold assay buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add in the following order:
-
50 µL Assay Buffer (for total binding) OR 50 µL Non-specific Determinate OR 50 µL of test compound at various concentrations.
-
50 µL of Radioligand (e.g., [¹²⁵I]Sauvagine at a final concentration of ~0.075 nM).[14]
-
100 µL of diluted membrane preparation.
-
-
Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.[14]
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter mat using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: CRF-Stimulated cAMP Functional Assay
This protocol measures the ability of a CRF1R antagonist to inhibit CRF-stimulated cyclic AMP (cAMP) production in whole cells.
Materials:
-
Cells: HEK293 cells stably expressing the human CRF1R, seeded in 96-well plates.
-
Stimulation Buffer: HBSS or serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and 0.1% BSA.[19]
-
Agonist: Corticotropin-Releasing Factor (CRF).
-
Test Compound: CRF1R antagonist, serially diluted.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.[21][25][27]
Procedure:
-
Cell Plating: Seed the CRF1R-HEK293 cells into a 96-well tissue culture plate and grow overnight to reach ~90% confluency.[28]
-
Antagonist Pre-incubation: Wash the cells once with stimulation buffer. Add 50 µL of stimulation buffer containing the desired concentrations of the test antagonist (or vehicle control) to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of stimulation buffer containing CRF at a final concentration equal to its EC80.
-
Incubation: Incubate the plate for 30 minutes at 37°C.[29]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP level (or assay signal) against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the CRF-stimulated cAMP production.
Protocol 3: Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral assay to assess anxiety-like behavior in rodents and is used to test the anxiolytic potential of CRF1R antagonists.[13]
Materials:
-
Apparatus: A plus-shaped maze elevated from the floor (~50-75 cm), with two open arms and two enclosed (walled) arms.[17][18]
-
Subjects: Adult male rats (e.g., Wistar, 220-250g) or mice.[13]
-
Test Compound: CRF1R antagonist dissolved in an appropriate vehicle.
-
Vehicle Control: The vehicle used to dissolve the antagonist.
-
Equipment: Video camera mounted above the maze and tracking software (e.g., ANY-maze, EthoVision XT).
Procedure:
-
Habituation: Handle the animals for 3-5 days prior to testing. On the test day, bring the animals to the testing room and allow them to acclimate for at least 45-60 minutes.[13]
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) at a pre-determined time before the test (e.g., 30 minutes).
-
Trial Initiation: Gently place the animal on the central platform of the maze, facing one of the closed arms. Start the video recording immediately.[15]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session. The experimenter should not be in the room during this time.[13]
-
Trial Termination: At the end of the 5-minute session, carefully remove the animal and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[13]
-
Data Analysis: Use the tracking software to score the following primary parameters:
-
Time spent in the open arms (%): (Time in open arms / Total time in all arms) x 100.
-
Entries into the open arms (%): (Entries into open arms / Total entries into all arms) x 100.
-
Total arm entries: A measure of general locomotor activity. An anxiolytic effect is indicated by a significant increase in the percentage of time spent and/or entries into the open arms without a significant change in total arm entries.
-
Visualizations
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel strategies for the formulation and processing of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II type 1 receptor antagonists. Why do some of them produce insurmountable inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric ligands for the corticotropin releasing factor type 1 receptor modulate conformational states involved in receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the potency and molecular mechanism of action of insurmountable antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Slow antagonist dissociation and long-lasting in vivo receptor protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human angiotensin II AT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. noldus.com [noldus.com]
- 17. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. resources.revvity.com [resources.revvity.com]
- 26. researchgate.net [researchgate.net]
- 27. resources.revvity.com [resources.revvity.com]
- 28. promegaconnections.com [promegaconnections.com]
- 29. researchgate.net [researchgate.net]
Optimizing JNJ-19567470 concentration for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of JNJ-19567470 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-19567470 and what is its mechanism of action?
Q2: Which cell lines are suitable for studying the effects of JNJ-19567470?
A2: Cell lines endogenously or recombinantly expressing the CRF1 receptor are suitable for studying JNJ-19567470. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney) cells: Often used for transient or stable transfection of the CRF1 receptor.
-
CHO-K1 (Chinese Hamster Ovary) cells: Another common host for recombinant CRF1 receptor expression.
-
Y-79 (Human Retinoblastoma) cells: These cells endogenously express the CRF1 receptor.
-
AtT-20 (Mouse Pituitary) cells: A cell line used for studying CRF signaling and receptor modulation.
Q3: What is a typical concentration range for JNJ-19567470 in cell culture experiments?
A3: The optimal concentration of JNJ-19567470 will vary depending on the cell line, assay type, and experimental goals. Based on available data for CRF1 receptor antagonists, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments. For functional assays measuring the inhibition of CRF-stimulated cAMP production, IC50 values are typically in the low nanomolar range.
Q4: How should I prepare a stock solution of JNJ-19567470?
A4: JNJ-19567470 is soluble in DMSO. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of JNJ-19567470 | 1. Low or absent CRF1 receptor expression in the cell line. 2. Inactive compound due to improper storage or handling. 3. Suboptimal agonist (CRF) concentration used for stimulation. 4. Insufficient incubation time with the antagonist. | 1. Verify CRF1 receptor expression using RT-PCR, Western blot, or a radioligand binding assay. 2. Use a fresh aliquot of JNJ-19567470 stock solution. 3. Perform a dose-response curve for CRF to determine the EC50 and use a concentration at or near the EC80 for stimulation in the antagonist assay. 4. Increase the pre-incubation time with JNJ-19567470 before adding the agonist. A pre-incubation of 15-30 minutes is a good starting point. |
| High background signal in functional assays (e.g., cAMP assay) | 1. Basal activity of the CRF1 receptor. 2. Non-specific effects of the compound or vehicle (DMSO). 3. Presence of phosphodiesterases (PDEs) degrading cAMP. | 1. Include a control with cells not stimulated with CRF to determine basal signal. 2. Run a vehicle control (medium with the same concentration of DMSO) to assess its effect. 3. Add a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer to prevent cAMP degradation. |
| Cell death or morphological changes observed | 1. Cytotoxicity of JNJ-19567470 at high concentrations. 2. Cytotoxicity of the vehicle (DMSO). 3. Contamination of the cell culture. | 1. Perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assay) to determine the cytotoxic concentration of JNJ-19567470. Use concentrations below the toxic threshold in functional assays. 2. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). 3. Regularly check cell cultures for signs of microbial contamination. |
| Inconsistent or variable results | 1. Inconsistent cell seeding density. 2. Variation in incubation times. 3. Pipetting errors. 4. Cell line passage number is too high. | 1. Ensure a uniform cell number is seeded in each well. 2. Standardize all incubation times for compound treatment and agonist stimulation. 3. Use calibrated pipettes and proper pipetting techniques. 4. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
Table 1: In Vitro Activity of CRF1 Receptor Antagonists
| Compound | Assay Type | Cell Line/Tissue | IC50 / Ki | Reference |
| Antalarmin | cAMP Accumulation | HEK293 (expressing CRF1R) | Ki = 9.7 nM | [1] |
| Various Non-peptide Antagonists | Radioligand Binding | - | Kinetically derived affinity range: 510-fold | [2] |
Experimental Protocols
Protocol 1: CRF1 Receptor Functional Assay (cAMP Measurement)
This protocol is designed to measure the ability of JNJ-19567470 to inhibit CRF-induced intracellular cAMP production.
Materials:
-
CRF1 receptor-expressing cells (e.g., HEK293-CRF1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
JNJ-19567470
-
Corticotropin-Releasing Factor (CRF)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescent-based)
-
White or black opaque 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed the CRF1 receptor-expressing cells into the appropriate multi-well plates at a predetermined optimal density. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of JNJ-19567470 in assay buffer. Also, prepare a stock solution of CRF in assay buffer.
-
Assay: a. Gently wash the cells with assay buffer. b. Add the JNJ-19567470 dilutions to the wells. Include a vehicle control (assay buffer with DMSO) and a no-antagonist control. c. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes. d. Add CRF to all wells except for the unstimulated control. The final concentration of CRF should be at its EC80, as determined from a prior dose-response experiment. e. Incubate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes). f. Add the cAMP detection reagents according to the manufacturer's protocol. g. Read the plate on a suitable plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of JNJ-19567470 relative to the CRF-stimulated control. b. Plot the percentage of inhibition against the log concentration of JNJ-19567470 and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of JNJ-19567470.
Materials:
-
Cell line of interest
-
Cell culture medium
-
JNJ-19567470
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of JNJ-19567470 to the wells. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for a period that reflects the duration of your functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log concentration of JNJ-19567470 to determine the CC50 (half-maximal cytotoxic concentration).
Visualizations
Caption: CRF1 Receptor Signaling Pathway and Inhibition by JNJ-19567470.
Caption: Workflow for Determining the IC50 of JNJ-19567470.
Caption: Troubleshooting Logic for JNJ-19567470 Experiments.
References
JNJ-19567470 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-19567470, a selective, non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid JNJ-19567470?
A1: For optimal stability, solid JNJ-19567470 should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.[1]
-
Long-term (months to years): -20°C, dry and dark.[1]
The compound is stable for several weeks during standard shipping at ambient temperatures.[1]
Q2: How should I prepare and store stock solutions of JNJ-19567470?
A2: JNJ-19567470 is soluble in DMSO. Stock solutions should be prepared and stored as follows:
-
Preparation: Prepare a stock solution in DMSO.
-
Short-term storage (days to weeks): 0 - 4°C.[1]
-
Long-term storage (months): -20°C.[1]
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Q3: What is the mechanism of action of JNJ-19567470?
A3: JNJ-19567470 is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By blocking this receptor, it inhibits the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF). This mechanism is implicated in modulating the body's response to stress.
Stability and Storage Data
| Parameter | Condition | Duration | Stability |
| Solid Form | Ambient Temperature | Weeks | Stable for ordinary shipping |
| 0 - 4°C (dry, dark) | Days to Weeks | Stable | |
| -20°C (dry, dark) | Months to Years | Stable | |
| DMSO Stock Solution | 0 - 4°C | Days to Weeks | Stable |
| -20°C | Months | Stable |
Experimental Protocols
In Vitro cAMP Functional Assay
This protocol is designed to assess the antagonist activity of JNJ-19567470 by measuring its ability to inhibit CRF-induced cyclic AMP (cAMP) production in a cell-based assay.
Materials:
-
Cells expressing the human CRF1 receptor (e.g., CHO-K1 or HT22 cells)
-
Cell culture medium
-
JNJ-19567470
-
CRF (ovine or human)
-
cAMP assay kit
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
For adherent cells, seed them in a 384-well plate and incubate overnight at 37°C with 5% CO2.
-
For suspension cells, thaw cryopreserved cells, wash with PBS, and resuspend in stimulation buffer to the desired concentration.
-
-
Compound Preparation:
-
Prepare a stock solution of JNJ-19567470 in DMSO.
-
Perform serial dilutions of JNJ-19567470 in an appropriate assay buffer to achieve the desired final concentrations.
-
-
Antagonist Incubation:
-
Add the diluted JNJ-19567470 solutions to the wells containing the cells.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of CRF at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the CRF solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a compatible cAMP assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of JNJ-19567470.
-
Determine the IC50 value of JNJ-19567470 by fitting the data to a sigmoidal dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no antagonist effect | Incorrect Agonist Concentration: The concentration of CRF may be too high, overcoming the antagonist. | Determine the EC50 of CRF in your assay system and use a concentration around the EC80 for stimulation. |
| Compound Precipitation: JNJ-19567470 may have precipitated out of the aqueous assay buffer. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect for any precipitation. | |
| Insufficient Pre-incubation Time: The antagonist may not have reached equilibrium with the receptor before agonist addition. | Optimize the pre-incubation time with JNJ-19567470 (e.g., 15-60 minutes). | |
| High background signal | Cell Health: Unhealthy or overgrown cells can lead to altered signaling. | Use cells with a consistent passage number and ensure they are in a healthy, logarithmic growth phase. |
| Assay Buffer Components: Components in the buffer may interfere with the assay. | Use a simple, well-defined assay buffer. Test the effect of the vehicle (e.g., DMSO) on the assay signal. | |
| Poor cell viability | Compound Cytotoxicity: High concentrations of JNJ-19567470 or the vehicle (DMSO) may be toxic to the cells. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of JNJ-19567470 and the vehicle. |
| Variability between experiments | Inconsistent Cell Number: Variation in the number of cells seeded per well. | Ensure accurate and consistent cell seeding. |
| Reagent Instability: Degradation of CRF or other critical reagents. | Prepare fresh agonist solutions for each experiment and store all reagents according to the manufacturer's recommendations. |
Visualizations
CRF1 Receptor Signaling Pathway
Caption: Antagonistic action of JNJ-19567470 on the CRF1 receptor signaling pathway.
Experimental Workflow for In Vitro Antagonist Assay
Caption: Workflow for determining the in vitro antagonist activity of JNJ-19567470.
References
Overcoming poor solubility of JNJ-19567470 in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the poor aqueous solubility of JNJ-19567470, a selective Corticotropin-releasing factor (CRF) receptor antagonist.[][2]
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of JNJ-19567470?
A1: Public data on the aqueous solubility of JNJ-19567470 is limited. However, it is documented as being "Soluble in DMSO," a common characteristic for compounds with poor solubility in aqueous solutions.[] For most in vitro experiments, creating a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is the recommended starting point.
Q2: Why is JNJ-19567470 expected to have poor aqueous solubility?
A2: JNJ-19567470 is a complex, non-peptide organic molecule (C₂₂H₂₇BrN₄O) with a molecular weight of 443.38 g/mol .[][2][3] Such molecules, rich in carbon and containing hydrophobic groups (like the bromo-dimethylphenyl group), often have low aqueous solubility because they cannot form favorable hydrogen bonds with water.
Q3: What are the primary strategies for improving the aqueous solubility of compounds like JNJ-19567470?
A3: The main approaches can be divided into physical and chemical modifications.[4]
-
Physical Modifications: These include reducing the particle size (micronization, nanosuspension) to increase the surface area available for dissolution.[4][5]
-
Chemical Modifications: These involve altering the formulation to make the compound more soluble. Common methods include pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.[6][7]
Q4: Can I use surfactants to solubilize JNJ-19567470?
A4: Yes, micellar solubilization using surfactants is a viable technique. Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drugs, increasing their overall concentration in the solution. However, surfactants can interfere with certain biological assays, so their compatibility must be verified.
Troubleshooting Guide
Issue 1: My JNJ-19567470 precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue known as "crashing out." The aqueous buffer is an anti-solvent for the compound, and upon dilution, the concentration of the organic co-solvent (DMSO) drops below the level required to keep the compound dissolved.
-
Solution 1: Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5% or <0.1% for cell-based assays) while still maintaining solubility. Test a range of final DMSO concentrations to find the optimal balance.
-
Solution 2: Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform a serial dilution using an intermediate solution that contains a higher percentage of co-solvent or a solubilizing excipient before the final dilution into the aqueous medium.
-
Solution 3: Incorporate Pluronic F-68 or a similar surfactant: Adding a small amount of a non-ionic surfactant to your final aqueous buffer can help stabilize the compound and prevent precipitation.
Issue 2: I cannot achieve my target concentration in my aqueous experimental buffer.
-
Cause: The desired concentration exceeds the intrinsic aqueous solubility of JNJ-19567470 under your experimental conditions.
-
Solution 1: pH Modification: Based on the chemical structure, JNJ-19567470 contains basic nitrogen atoms. For weakly basic drugs, decreasing the pH of the solution can ionize the molecule, which typically increases aqueous solubility.[6] Perform a pH-solubility profile to determine the optimal pH for your experiment.
-
Solution 2: Co-solvent System: Use a mixture of water and a water-miscible organic solvent (a co-solvent) as your vehicle.[7] Polyethylene glycol (PEG), propylene glycol, or ethanol are commonly used.[4] The addition of a co-solvent can significantly increase the solubility of nonpolar molecules.[7]
-
Solution 3: Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Data Presentation: Solubility Enhancement Strategies
Table 1: Effect of pH on the Aqueous Solubility of JNJ-19567470 (Hypothetical Data)
| pH of Buffer | JNJ-19567470 Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 | 0.5 | 1.0x |
| 6.5 | 2.1 | 4.2x |
| 5.5 | 15.8 | 31.6x |
| 4.5 | 55.2 | 110.4x |
Table 2: Effect of Co-solvents on JNJ-19567470 Solubility in pH 7.4 Buffer (Hypothetical Data)
| Co-solvent System | Concentration (% v/v) | JNJ-19567470 Solubility (µg/mL) | Fold Increase (vs. Aqueous Buffer) |
| None (Aqueous Buffer) | 0% | 0.5 | 1.0x |
| Ethanol | 10% | 4.5 | 9.0x |
| PEG 400 | 10% | 12.0 | 24.0x |
| PEG 400 | 20% | 38.5 | 77.0x |
| DMSO | 5% | 75.0 | 150.0x |
Experimental Protocols
Protocol 1: Preparation of a JNJ-19567470 Stock Solution using a Co-solvent
-
Objective: To prepare a 10 mM stock solution of JNJ-19567470 in 100% DMSO.
-
Materials: JNJ-19567470 powder (MW: 443.38 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure:
-
Weigh out 4.43 mg of JNJ-19567470 powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may assist dissolution if needed.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light and moisture.[][2]
-
Protocol 2: Aqueous Solubility Determination by Shake-Flask Method
-
Objective: To determine the equilibrium solubility of JNJ-19567470 in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Materials: JNJ-19567470 powder, chosen aqueous buffer, analytical balance, screw-cap vials, orbital shaker with temperature control, centrifuge, HPLC system for quantification.
-
Procedure:
-
Add an excess amount of JNJ-19567470 powder to a screw-cap vial (e.g., 2 mg into 1 mL of buffer). This ensures that a saturated solution is formed.
-
Tightly cap the vial and place it on an orbital shaker.
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, remove the vial and let it stand to allow larger particles to settle.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Quantify the concentration of JNJ-19567470 in the clear filtrate using a validated analytical method, such as HPLC-UV. The resulting concentration is the equilibrium solubility.
-
Visualizations
Caption: A decision workflow for selecting a suitable solubility enhancement strategy.
Caption: Diagram illustrating how co-solvents improve the solubility of hydrophobic drugs.
References
Troubleshooting JNJ-19567470 inconsistent results in vivo
Technical Support Center: JNJ-19567470
Welcome to the technical support center for JNJ-19567470. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent in vivo results with this compound. JNJ-19567470 is a potent and selective small molecule inhibitor of the "InflammoSignal Pathway" kinase, Kinase X.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Guide 1: High Variability in Efficacy Between Animal Cohorts
Question: We are observing significant variability in the anti-inflammatory effect of JNJ-19567470 in our rodent model of arthritis. Some studies show a strong reduction in paw swelling, while others show a minimal effect at the same dose. What could be the cause?
Answer: High inter-study or inter-animal variability is a common challenge in in vivo pharmacology. Several factors related to the compound's formulation, the administration procedure, and the animal model itself can contribute to this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in vivo efficacy.
Possible Causes & Solutions:
-
Compound Formulation and Solubility: JNJ-19567470 is a lipophilic molecule with low aqueous solubility.[1][2] Inconsistent suspension, precipitation, or aggregation in the dosing vehicle can lead to variable dosing.
-
Oral Gavage Technique: Improper oral gavage can cause significant stress, esophageal injury, or accidental tracheal administration, all of which can severely impact drug absorption and animal well-being, leading to inconsistent results.[6][7][8]
-
Recommendation: Ensure all personnel are thoroughly trained and consistent in their technique. Use the correct size and type of gavage needle for the animal's weight.[9] Allow animals to acclimate to handling to reduce stress.
-
-
Pharmacokinetics (PK): High inter-animal variability in absorption and metabolism can lead to different plasma concentrations of JNJ-19567470, even at the same dose.[10][11][12]
-
Recommendation: Conduct a pilot PK study with satellite animals in your efficacy model to correlate plasma drug concentration with the observed pharmacodynamic (PD) effect (e.g., reduction in inflammatory markers). This will help determine the required exposure for efficacy.
-
-
Animal Model Variability: The severity of inflammation in rodent models can be influenced by factors such as the animal supplier, genetic background, microbiome, and housing conditions.[13][14][15]
-
Recommendation: Standardize your experimental conditions as much as possible. This includes using animals from the same vendor, maintaining a consistent diet, and controlling for environmental stressors.
-
Guide 2: Lack of Efficacy Compared to In Vitro Potency
Question: JNJ-19567470 is a nanomolar inhibitor of Kinase X in our biochemical and cell-based assays, but we are not seeing the expected efficacy in vivo, even at high doses. Why is there a discrepancy?
Answer: A disconnect between in vitro potency and in vivo efficacy is a frequent challenge in drug development.[16][17] This often points to issues with the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties or insufficient target engagement in the tissue of interest.
Troubleshooting Workflow:
Caption: Workflow for poor in vitro-in vivo correlation.
Possible Causes & Solutions:
-
Low Oral Bioavailability: The compound may be poorly absorbed from the gut or be subject to extensive first-pass metabolism in the liver.[1][10]
-
Recommendation: Perform a pharmacokinetic study that includes both intravenous (IV) and oral (PO) dosing arms to determine the absolute oral bioavailability (F%). If bioavailability is low, formulation optimization is required.
-
-
Insufficient Target Tissue Exposure: High plasma concentrations do not guarantee sufficient drug levels in the target tissue (e.g., the inflamed synovium).
-
Recommendation: If possible, measure the concentration of JNJ-19567470 in the inflamed tissue and correlate it with target engagement (e.g., by measuring the phosphorylation of a direct downstream substrate of Kinase X).
-
-
High Plasma Protein Binding: JNJ-19567470 may be highly bound to plasma proteins like albumin. Only the unbound (free) fraction of the drug is available to exert its pharmacological effect.[12]
-
Recommendation: Measure the fraction of JNJ-19567470 that is unbound in plasma. The efficacious concentration in in vitro cellular assays should be compared to the free plasma concentration in vivo.
-
-
Off-Target Effects or Redundant Pathways: The observed phenotype may be influenced by off-target activities of the inhibitor or by compensatory signaling pathways that are activated upon inhibition of Kinase X.[18][19]
-
Recommendation: Confirm target engagement and downstream pathway modulation in your in vivo model. Measure levels of p-Substrate Y (direct target of Kinase X) and pro-inflammatory cytokines (downstream effectors) in tissue lysates.
-
Data Presentation
Table 1: Recommended Formulation Vehicles for JNJ-19567470
| Vehicle Composition | Preparation Notes | Suitability |
| 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water | Suspend JNJ-19567470 in vehicle. Homogenize thoroughly before each use. | Suitable for initial screening; may show variability. |
| 20% Captisol® in water | Dissolve JNJ-19567470 in Captisol® solution. pH adjustment may be needed. | Improved solubility for solution-based dosing. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Dissolve JNJ-19567470 in a mixture of oils and surfactants (e.g., Labrasol®, Cremophor® EL). | Recommended for overcoming significant solubility and bioavailability challenges.[3][5] |
Table 2: Hypothetical Pharmacokinetic Parameters of JNJ-19567470 in Mice
| Parameter | Value (10 mg/kg, PO) | Implication for Researchers |
| Tmax (Time to peak concentration) | 2 hours | Sample for efficacy endpoints at or after this time point. |
| Cmax (Peak plasma concentration) | 850 ng/mL (highly variable) | High variability suggests potential absorption or formulation issues. |
| AUC (Total drug exposure) | 3200 ng*h/mL | Use to calculate total exposure over the dosing interval. |
| t1/2 (Half-life) | 4 hours | May require twice-daily dosing to maintain therapeutic concentrations.[20] |
| F% (Oral Bioavailability) | 15% | Low bioavailability; efficacy is sensitive to formulation and administration. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion: Use a 20-gauge, 1.5-inch curved, ball-tipped stainless steel gavage needle for an adult mouse (20-25g).[9] Pass the needle along the side of the mouth, over the tongue, and into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.
-
Compound Administration: Slowly dispense the dosing solution. The maximum recommended volume for a mouse is 10 mL/kg.[21]
-
Post-Dosing Observation: After administration, return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, which could indicate improper administration.[6]
Protocol 2: Pharmacokinetic (PK) Study Design
-
Animal Groups: Use male C57BL/6 mice, 8-10 weeks old. Include an IV group (e.g., 2 mg/kg) and a PO group (e.g., 10 mg/kg). N=3-4 animals per time point.
-
Dosing: Administer JNJ-19567470 via tail vein injection (IV) or oral gavage (PO).
-
Blood Sampling: Collect sparse blood samples (e.g., via submandibular bleed) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.
-
Plasma Preparation: Centrifuge blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of JNJ-19567470 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Signaling Pathway Diagram
JNJ-19567470 is designed to inhibit Kinase X within the "InflammoSignal Pathway," thereby preventing the downstream production of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: The InflammoSignal Pathway and the mechanism of action of JNJ-19567470.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for JNJ-19567470 in a mouse collagen-induced arthritis (CIA) model? A1: Based on a combination of in vitro potency and preliminary PK/PD modeling, we recommend starting with a dose range of 10-30 mg/kg, administered once or twice daily via oral gavage. Dose optimization may be required based on your specific model and formulation.
Q2: Can I dissolve JNJ-19567470 in DMSO for in vivo use? A2: No. While DMSO is suitable for preparing concentrated stock solutions for in vitro use, it is not recommended as a final dosing vehicle for in vivo studies due to its potential toxicity and effects on drug metabolism. Please refer to the recommended formulation vehicles in Table 1.
Q3: How should I store the JNJ-19567470 solid compound and its formulations? A3: The solid compound should be stored at 4°C, protected from light. Dosing formulations should be prepared fresh daily and should not be stored for more than 24 hours, even when refrigerated, to prevent precipitation or degradation.
Q4: Are there any known off-target effects of JNJ-19567470 that could confound my results? A4: JNJ-19567470 has been screened against a panel of over 400 kinases and shows high selectivity for Kinase X. However, at high concentrations, some weak inhibition of structurally related kinases may occur. If you observe an unexpected phenotype, it is crucial to confirm target engagement and downstream pathway modulation in your model system.[18][19]
Q5: My animals are losing weight after repeated dosing with JNJ-19567470. Is this expected? A5: Weight loss is not a commonly reported toxicity associated with JNJ-19567470 at therapeutic doses. However, it can be an indicator of stress or injury from the oral gavage procedure itself.[7][8] We recommend carefully re-evaluating your gavage technique and monitoring the animals' overall health daily. If weight loss persists, consider reducing the dose or using an alternative formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Behavior and Pro-Inflammatory Cytokine Variations Among Submissive and Dominant Mice Engaged in Aggressive Encounters: Moderation by Corticosterone Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
Navigating Preclinical Trials: A Technical Support Center for JNJ-19567470 Vehicle Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and troubleshooting for the selection of an appropriate vehicle for the non-peptide Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, JNJ-19567470, in animal studies. Given that JNJ-19567470 is known to be soluble in dimethyl sulfoxide (DMSO), this guide addresses common challenges associated with formulating poorly soluble compounds for in vivo research, with a focus on intraperitoneal (i.p.) administration in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a vehicle for JNJ-19567470 in early-stage animal studies?
Based on available information, JNJ-19567470 has been successfully administered to rats via intraperitoneal (i.p.) injection. While the exact composition of the vehicle used in published studies is not consistently detailed, a common starting point for poorly water-soluble compounds like JNJ-19567470 is a formulation containing a solubilizing agent such as DMSO, followed by dilution with a vehicle that is better tolerated systemically.
A typical approach involves dissolving the compound in a minimal amount of DMSO and then diluting this stock solution with a vehicle such as saline, polyethylene glycol (PEG), or a cyclodextrin solution. It is crucial to ensure the final concentration of DMSO is kept to a minimum to avoid potential toxicity.[1]
Q2: What are the potential issues with using DMSO as a vehicle?
While JNJ-19567470 is soluble in DMSO, using high concentrations of DMSO in animal studies can lead to several adverse effects, including:
-
Toxicity: DMSO can be toxic at higher concentrations, potentially causing inflammation, hemolysis, and neurotoxicity.[1][2]
-
Confounding pharmacological effects: DMSO itself can exert biological effects, which may interfere with the interpretation of the study results.
-
Precipitation upon injection: If a concentrated DMSO stock is diluted too rapidly or with an incompatible aqueous vehicle, the compound may precipitate at the injection site, leading to poor bioavailability and local irritation.
Q3: How can I minimize DMSO-related toxicity?
To mitigate the risks associated with DMSO, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimum amount of DMSO required to dissolve JNJ-19567470.
-
Co-solvents: Employ a co-solvent system. For instance, after dissolving the compound in a small volume of DMSO, dilute it with a less toxic vehicle like PEG 400 or saline.
-
Formulation screening: Test the stability and solubility of JNJ-19567470 in various vehicle combinations to find an optimal formulation with the lowest possible DMSO content.
-
Vehicle control group: Always include a vehicle control group in your experiments to account for any effects of the vehicle itself.
Q4: Are there alternative vehicles to DMSO for JNJ-19567470?
Yes, several alternative vehicle formulations can be explored for poorly soluble compounds like JNJ-19567470. These often involve a combination of excipients to enhance solubility and stability. Some common alternatives include:
-
Aqueous solutions with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Suspensions: If the compound cannot be fully solubilized, a uniform and stable suspension can be prepared using suspending agents like carboxymethyl cellulose (CMC) or methylcellulose (MC). Particle size reduction (micronization) of the compound can improve suspension stability and bioavailability.
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be considered to improve absorption.
Q5: How do I choose the appropriate route of administration and corresponding vehicle?
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
-
Intraperitoneal (i.p.) injection: This route is common in early preclinical studies in rodents and allows for rapid absorption. As JNJ-19567470 has been administered this way, it is a viable option. Vehicles for i.p. injection should be sterile, non-irritating, and have a physiological pH.
-
Oral gavage: For studies investigating oral bioavailability, a vehicle that enhances solubility and absorption in the gastrointestinal tract is necessary. This may include oil-based vehicles, suspensions, or SEDDS.
-
Intravenous (i.v.) injection: This route provides 100% bioavailability but requires the compound to be fully solubilized in a physiologically compatible vehicle, typically an aqueous buffer.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of JNJ-19567470 upon vehicle preparation or administration. | - Poor solubility in the final vehicle.- Rapid dilution of a concentrated stock solution.- Change in pH or temperature. | - Increase the proportion of the solubilizing agent (e.g., DMSO, PEG 400) in the final formulation, being mindful of toxicity limits.- Slow down the dilution process and ensure thorough mixing.- Check the pH of the final formulation and adjust if necessary.- Prepare the formulation at a slightly elevated temperature (if the compound is stable). |
| Animal distress or adverse reactions after injection (e.g., writhing, lethargy). | - Vehicle toxicity (e.g., high DMSO concentration).- Irritation from the formulation (e.g., non-physiological pH, precipitation at the injection site). | - Reduce the concentration of potentially toxic excipients.- Ensure the pH of the formulation is close to physiological pH (around 7.4).- Visually inspect the formulation for any precipitates before injection.- Consider a different, better-tolerated vehicle. |
| High variability in experimental results. | - Inconsistent formulation preparation.- Poor bioavailability due to precipitation or inefficient absorption.- Instability of the compound in the vehicle. | - Standardize the formulation preparation protocol.- Ensure the compound is fully dissolved or uniformly suspended before each administration.- Evaluate the stability of JNJ-19567470 in the chosen vehicle over the duration of the experiment. |
| Low in vivo efficacy despite in vitro potency. | - Poor exposure at the target site due to low bioavailability.- Rapid metabolism or clearance. | - Optimize the vehicle to improve solubility and absorption.- Consider a different route of administration that bypasses first-pass metabolism (e.g., i.p. or i.v.).- Conduct pharmacokinetic studies to determine the exposure of JNJ-19567470 in the chosen formulation. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Saline Vehicle for Intraperitoneal Injection
This protocol provides a general method for preparing a simple vehicle for i.p. injection. The final concentrations of DMSO and JNJ-19567470 should be optimized based on the required dose and the tolerance of the animal model.
Materials:
-
JNJ-19567470 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Weigh the required amount of JNJ-19567470 powder in a sterile vial.
-
Add the minimum volume of DMSO required to completely dissolve the powder. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
In a separate sterile vial, measure the required volume of sterile saline.
-
Slowly add the JNJ-19567470/DMSO stock solution to the saline while vortexing to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation.
-
Ensure the final concentration of DMSO in the formulation is as low as possible (ideally below 10%, and preferably below 5%).
-
Administer the formulation to the animals at the desired dose volume.
Note: Always prepare the formulation fresh on the day of the experiment unless stability data indicates otherwise.
Visualizing the Workflow
Vehicle Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable vehicle for JNJ-19567470.
Caption: A stepwise decision-making process for vehicle selection.
Signaling Pathway Context: CRF1 Receptor Antagonism
JNJ-19567470 acts by blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by Corticotropin-Releasing Factor (CRF). This is relevant to its use in anxiety and stress-related disorder models.
Caption: Simplified CRF1 receptor signaling pathway and the action of JNJ-19567470.
References
Technical Support Center: JNJ-19567470 Activity Validation
This technical support guide is designed for researchers, scientists, and drug development professionals who are validating the activity of JNJ-19567470, a selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist, in a new assay.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Compound Handling and Solubility
Question: I am having trouble dissolving JNJ-19567470. What is the recommended solvent?
Answer: JNJ-19567470 is soluble in dimethyl sulfoxide (DMSO). For optimal results, prepare a high-concentration stock solution in DMSO. When preparing working solutions for aqueous-based assays, it is crucial to minimize the final DMSO concentration to typically less than 0.5% to avoid solvent effects on your assay and potential compound precipitation.
Question: My JNJ-19567470 solution appears to have precipitated upon storage or dilution. What should I do?
Answer: To prevent precipitation, store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, allow the aliquot to warm to room temperature and ensure it is fully dissolved, vortexing gently if necessary. When diluting into aqueous buffers, perform serial dilutions and mix thoroughly at each step to prevent the compound from crashing out of solution.
Radioligand Binding Assay
Question: I am not seeing specific binding in my CRF1 receptor radioligand binding assay. What are some potential causes?
Answer:
-
Inactive Receptor Preparation: Ensure that the cell membranes or tissues expressing the CRF1 receptor have been prepared and stored correctly to maintain receptor integrity. Repeated freeze-thaw cycles can damage the receptor.
-
Radioligand Degradation: Verify the age and storage conditions of your radioligand (e.g., [125I]sauvagine). Radioligands have a limited shelf-life and can degrade over time, leading to a loss of binding affinity.
-
Incorrect Buffer Composition: The binding buffer composition is critical. Ensure it is at the correct pH and contains the necessary ions and additives as specified in established protocols.
-
Insufficient Incubation Time: Binding equilibrium may not have been reached. Optimize the incubation time by performing a time-course experiment.
Question: I am observing high non-specific binding in my assay. How can I reduce it?
Answer:
-
Suboptimal Blocking Agents: Ensure you are using an appropriate concentration of a non-labeled ligand (e.g., unlabeled sauvagine) to define non-specific binding.
-
Filter Plate Issues: If using a filtration-based assay, ensure the filter plates are adequately pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.
-
High Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. It is recommended to use a concentration at or near the Kd of the radioligand.
Functional cAMP Assay
Question: I am not observing a robust cAMP response upon agonist stimulation in my CRF1 receptor-expressing cells. What could be the issue?
Answer:
-
Low Receptor Expression: The cell line used may not express a sufficient number of functional CRF1 receptors on the cell surface. Verify the expression level of the receptor.
-
Cell Health and Passage Number: Ensure that the cells are healthy and within a low passage number. High passage numbers can lead to changes in receptor expression and signaling.
-
Agonist Potency: Verify the concentration and activity of the CRF1 receptor agonist (e.g., ovine CRF) being used.
-
Incorrect Assay Conditions: The incubation time with the agonist may be too short or too long, leading to a missed peak response or desensitization. The concentration of phosphodiesterase (PDE) inhibitor (e.g., IBMX) may also be suboptimal.
Question: My IC50 values for JNJ-19567470 are inconsistent between experiments. What could be the cause?
Answer:
-
Pipetting Inaccuracy: Inaccurate pipetting, especially at low concentrations of the antagonist, can lead to high variability. Use calibrated pipettes and prepare master mixes where possible.
-
Agonist Concentration: The IC50 value of an antagonist is dependent on the concentration of the agonist used in the assay.[1] Ensure that the agonist concentration is kept consistent across experiments, typically at its EC50 or EC80.
-
Assay Drift: Plate-to-plate or day-to-day variations in cell health, reagent preparation, or incubation times can lead to shifts in IC50 values. Run a reference antagonist in parallel to monitor assay performance.
Data Presentation
Table 1: Comparative Potency of CRF1 Receptor Antagonists
| Compound | Assay Type | Species | IC50 (nM) | Ki (nM) |
| JNJ-19567470 | Radioligand Binding | Human | - | ~4 |
| Antalarmin | Radioligand Binding | Human | 3 | - |
| Astressin | Radioligand Binding | Human | 2.4 | - |
| CP-376395 | Functional (cAMP) | Human | 6.8 | - |
| NBI-34041 | Radioligand Binding | Human | 58.9 | 4.0 |
| R121919 | Radioligand Binding | Human | - | 2-5 |
Note: IC50 and Ki values can vary depending on the specific assay conditions. This table provides a summary for comparative purposes.
Experimental Protocols
CRF1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of JNJ-19567470 for the CRF1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]sauvagine.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.5 M NaCl, pH 7.4.
-
Non-specific determinant: 1 µM unlabeled sauvagine.
-
JNJ-19567470 stock solution in DMSO.
-
96-well filter plates (e.g., Millipore MultiScreenHTS-FB).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of JNJ-19567470 in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 1 µM unlabeled sauvagine (for non-specific binding) or JNJ-19567470 dilution.
-
50 µL of [125I]sauvagine diluted in binding buffer (final concentration ~0.1-0.2 nM).
-
100 µL of CRF1 receptor-containing cell membranes (5-10 µg of protein per well).
-
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate, pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value of JNJ-19567470 by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
CRF1 Receptor Functional cAMP Assay
Objective: To determine the potency (IC50) of JNJ-19567470 in antagonizing agonist-stimulated cAMP production in cells expressing the CRF1 receptor.
Materials:
-
A cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell culture medium.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
CRF1 receptor agonist: ovine Corticotropin-Releasing Factor (oCRF).
-
JNJ-19567470 stock solution in DMSO.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque microplates.
Procedure:
-
Seed the CRF1 receptor-expressing cells into a 384-well plate and culture overnight.
-
Prepare serial dilutions of JNJ-19567470 in stimulation buffer.
-
Remove the culture medium from the cells and add 10 µL of the JNJ-19567470 dilutions or stimulation buffer (for control wells).
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Prepare a solution of oCRF in stimulation buffer at a concentration that elicits ~80% of the maximal response (EC80), as determined from a prior agonist dose-response experiment.
-
Add 10 µL of the oCRF solution to the wells and incubate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP response as a function of the JNJ-19567470 concentration and determine the IC50 value using non-linear regression.
Visualizations
Caption: CRF1 Receptor Signaling Pathway and Antagonism by JNJ-19567470.
Caption: Generalized workflow for CRF1 antagonist assays.
Caption: Troubleshooting logic for validating JNJ-19567470 activity.
References
Potential for JNJ-19567470 tachyphylaxis or tolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-19567470, a selective, non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Is there evidence of tachyphylaxis or tolerance to the effects of JNJ-19567470 with repeated administration?
A: Direct studies on JNJ-19567470 are not publicly available. However, preclinical studies on other CRF1 receptor antagonists suggest a low potential for the development of therapeutic tolerance to their anxiolytic-like effects. Chronic administration in rodents has been shown to maintain efficacy without a need for dose escalation. For instance, studies with the CRF1 receptor antagonist R121919 showed that its anxiolytic effects persisted after approximately four weeks of continuous treatment, indicating a lack of therapeutic tolerance.[1][2] Another review of nonpeptide CRF1 antagonists concluded that little tolerance to their anxiolytic-like actions is observed with daily administration for up to 14 days in rodents.[3]
It is important to distinguish between the lack of therapeutic tolerance and the molecular mechanisms of receptor desensitization. While the overall therapeutic effect may be sustained, the underlying cellular signaling pathways can undergo adaptive changes.
Q2: What is the difference between tachyphylaxis, tolerance, and receptor desensitization in the context of a CRF1 receptor antagonist?
A:
-
Tachyphylaxis: Refers to a rapid decrease in response to a drug after repeated doses over a short period (minutes to hours).
-
Tolerance: A more gradual decrease in responsiveness to a drug, requiring larger doses to produce the same effect. This typically occurs over a longer period of repeated administration (days to weeks).
-
Receptor Desensitization: A molecular mechanism where a receptor becomes less responsive to its ligand (agonist). For G protein-coupled receptors (GPCRs) like CRF1, this can occur through phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, leading to receptor internalization.[4][5] While typically agonist-induced, long-term blockade by an antagonist can lead to adaptive changes in the receptor signaling pathway, including potential receptor sensitization.[6]
Q3: What are the known molecular mechanisms of CRF1 receptor desensitization?
A: CRF1 receptor desensitization is primarily an agonist-driven process. High concentrations of CRF can lead to rapid homologous desensitization of the CRF1 receptor.[4][7] This process involves:
-
Phosphorylation: G protein-coupled receptor kinases (GRKs), such as GRK2 and GRK3, phosphorylate the intracellular domains of the activated receptor.[4][8]
-
β-Arrestin Binding: Phosphorylated receptors are recognized by β-arrestins, which bind to the receptor and sterically hinder its interaction with G proteins, thus terminating the signal.[4][5]
-
Internalization: β-arrestin binding promotes the internalization of the receptor from the cell surface into endosomes via clathrin-coated pits.[4]
-
Resensitization or Degradation: Once internalized, the receptor can be dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes.[4]
Heterologous desensitization can also occur, where the activation of other signaling pathways, for instance through protein kinase C (PKC), can lead to the desensitization of the CRF1 receptor.[4]
Q4: Could long-term administration of a CRF1 receptor antagonist like JNJ-19567470 lead to receptor sensitization?
A: While direct evidence for JNJ-19567470 is unavailable, it is a theoretical possibility for any antagonist. Long-term blockade of a receptor can lead to a compensatory upregulation of the receptor or sensitization of its signaling pathway.[6] One study on the chronic administration of a CRF-R1 antagonist (crinecerfont) in mice under chronic stress suggested that such a mechanism might contribute to some of the observed effects on the HPA axis.[6] Researchers should be mindful of potential rebound effects upon abrupt cessation of long-term antagonist treatment.
Troubleshooting Guides
Issue: Diminished behavioral effect observed after several weeks of continuous dosing in an animal model.
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetic Issues:
-
Metabolic Changes: Chronic dosing may induce metabolic enzymes, leading to faster clearance of the compound.
-
Troubleshooting: Conduct pharmacokinetic analysis at different time points during the chronic study to check for changes in drug exposure (AUC, Cmax).
-
-
Off-Target Effects:
-
Receptor Cross-Talk: The observed effect may be indirectly influenced by other neurotransmitter systems that are undergoing adaptive changes.
-
Troubleshooting: Investigate changes in other relevant neurotransmitter systems (e.g., serotonergic, GABAergic) in your experimental model.
-
-
Behavioral Compensation:
-
Learned Behavior: The animal may have learned to compensate for the drug's effect in the specific behavioral paradigm being used.
-
Troubleshooting: Employ a battery of different behavioral tests to assess the compound's efficacy from multiple angles.
-
Data Presentation
Table 1: Summary of Preclinical Studies on Chronic Administration of CRF1 Receptor Antagonists and Tolerance
| Compound | Species | Duration of Treatment | Behavioral Assay | Outcome on Tolerance | Reference |
| R121919 | Rat | ~4 weeks (28 days) | Defensive Withdrawal | No tolerance observed; anxiolytic effect persisted. | [1][2] |
| CP-154,526 | Rat | 9 days | Defensive Withdrawal | No tolerance observed. | [1] |
| Various | Rodents | Up to 14 days | Various anxiolytic models | Little to no tolerance observed. | [3] |
| R121919 & Antalarmin | Aged Rats | 3 months | Anxiety-related behaviors, Memory tests | Effects were preventative against stress-induced deficits, suggesting sustained action. | [9] |
Experimental Protocols
Protocol: Assessment of Therapeutic Tolerance to a CRF1 Receptor Antagonist in a Rodent Model of Anxiety
This protocol provides a general framework for assessing the development of tolerance to a CRF1 receptor antagonist using the elevated plus maze (EPM) as a behavioral endpoint.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12:12h light-dark cycle, ad libitum access to food and water.
-
Drug Administration:
-
Divide animals into four groups:
-
Group 1: Vehicle (chronic) + Vehicle (acute challenge)
-
Group 2: Vehicle (chronic) + Antagonist (acute challenge)
-
Group 3: Antagonist (chronic) + Vehicle (acute challenge)
-
Group 4: Antagonist (chronic) + Antagonist (acute challenge)
-
-
Administer the CRF1 antagonist or vehicle daily for 21 consecutive days via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Behavioral Testing (Elevated Plus Maze):
-
On Day 1, perform a baseline EPM test 60 minutes after the first dose.
-
On Day 21, perform the final EPM test 60 minutes after the last dose.
-
The EPM apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the rat in the center of the maze facing an open arm and allow it to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms. An anxiolytic effect is indicated by an increase in the time spent and entries into the open arms.
-
-
Data Analysis:
-
Analyze the data from Day 1 and Day 21 using a two-way ANOVA.
-
A lack of significant difference in the anxiolytic effect of the antagonist between Day 1 and Day 21 would suggest the absence of tolerance development.
-
Visualizations
Caption: Agonist-induced CRF1 receptor desensitization pathway.
Caption: Experimental workflow for assessing tolerance.
References
- 1. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Corticotrophin releasing factor receptor 1 antagonists prevent chronic stress-induced behavioral changes and synapse loss in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JNJ-19567470: A Comparative Analysis of a Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the corticotropin-releasing factor type 1 (CRF1) receptor antagonist JNJ-19567470 with other notable CRF1 receptor antagonists. The information presented herein is intended to support research and development efforts in the field of neuroscience, particularly in the context of stress-related disorders.
Introduction to CRF1 Receptor Antagonism
The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a G-protein coupled receptor, plays a pivotal role in initiating these stress responses. Consequently, antagonism of the CRF1 receptor has emerged as a promising therapeutic strategy for a variety of stress-related conditions, including anxiety disorders, depression, and irritable bowel syndrome. JNJ-19567470 is a selective, non-peptidergic CRF1 receptor antagonist that has been investigated for its potential anxiolytic and anti-panic effects.[1][2]
In Vitro Pharmacology: Comparative Analysis
| Compound | Receptor Binding Affinity (Ki) for CRF1 | Species | Reference |
| Antalarmin | 2.6 nM | Human | [TBA] |
| Pexacerfont (BMS-562082) | 1.9 nM | Human | [TBA] |
| NBI 35965 | 4 nM | Rat | [TBA] |
| CP-154,526 | 2.7 nM | Rat | [TBA] |
| R121919 | 4.1 nM | Human | [TBA] |
| DMP904 | 0.8 nM | Human | [TBA] |
| JNJ-19567470 | Not Publicly Available | - | - |
Note: The absence of publicly available Ki or IC50 values for JNJ-19567470 limits a direct quantitative comparison within this table.
CRF1 Receptor Signaling Pathways
The CRF1 receptor is known to couple to multiple G-protein signaling pathways, leading to the activation of diverse intracellular cascades. Understanding these pathways is essential for elucidating the mechanism of action of CRF1 antagonists.
Upon agonist binding, the CRF1 receptor can activate:
-
Gs-protein pathway: This leads to the activation of adenylyl cyclase (AC), which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).
-
Gq-protein pathway: This pathway activates Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Gi-protein pathway: This pathway can inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Furthermore, CRF1 receptor activation can transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. Antagonists like JNJ-19567470 are designed to block the initiation of these signaling cascades by preventing the binding of CRF to the CRF1 receptor.
Caption: CRF1 Receptor Signaling Pathways.
In Vivo Efficacy: The Social Interaction Test
The anxiolytic potential of CRF1 receptor antagonists is often evaluated in preclinical models of anxiety. The social interaction test is a widely used behavioral paradigm to assess anxiety-like behavior in rodents. In this test, the time an animal spends interacting with an unfamiliar conspecific in a novel environment is measured. Anxiolytic compounds typically increase the duration of social interaction.
Experimental Protocol: Social Interaction Test in Rats
-
Animals: Adult male rats are singly housed for a week before testing to increase their motivation for social interaction.
-
Apparatus: A rectangular arena (e.g., 60 x 60 x 30 cm) with controlled lighting conditions. The arena is thoroughly cleaned between each trial to eliminate olfactory cues.
-
Procedure:
-
Habituation: Each rat is habituated to the test arena for a short period (e.g., 5-10 minutes) on the day before the test.
-
Drug Administration: On the test day, rats are administered JNJ-19567470 or another CRF1 antagonist via the intended route of administration (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes). A vehicle control group is also included.
-
Testing: The test rat is placed in the arena with an unfamiliar, weight-matched male conspecific. The session is recorded for a set duration (e.g., 10 minutes).
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the total time spent in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under the partner.
-
-
Data Analysis: The mean time spent in social interaction is compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Caption: Experimental Workflow: Social Interaction Test.
Conclusion
JNJ-19567470 is a selective CRF1 receptor antagonist with potential therapeutic applications in stress-related disorders. While a direct quantitative comparison of its in vitro potency with other antagonists is limited by the lack of publicly available data, its profile in preclinical models suggests it is a valuable tool for investigating the role of the CRF1 receptor in anxiety and panic. Further research, including head-to-head comparative studies, is warranted to fully elucidate its pharmacological profile and therapeutic potential relative to other CRF1 receptor antagonists.
References
A Comparative In-Vivo Analysis of the CRF1 Receptor Antagonists JNJ-19567470 and Antalarmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in-vivo comparison of two prominent corticotropin-releasing factor 1 (CRF1) receptor antagonists: JNJ-19567470 (also known as R317573 and CRA5626) and Antalarmin. Both compounds have been investigated for their potential in treating stress-related disorders. This document summarizes key experimental data on their efficacy, pharmacokinetics, and safety, presenting a clear, data-driven comparison to aid in research and development decisions.
Mechanism of Action: Targeting the Body's Stress Response
Both JNJ-19567470 and Antalarmin are non-peptide, selective antagonists of the CRF1 receptor.[1][2] This receptor plays a crucial role in mediating the effects of corticotropin-releasing factor (CRF), a key hormone in the body's response to stress. By blocking the CRF1 receptor, these antagonists aim to mitigate the downstream effects of CRF, such as the release of adrenocorticotropic hormone (ACTH) and cortisol, which are implicated in anxiety, depression, and other stress-related pathologies.
Efficacy in Preclinical Models
JNJ-19567470: Attenuation of Panic-Like Responses
A key in-vivo study investigated the efficacy of JNJ-19567470 in a rat model of panic disorder. In this model, chronic reduction of GABA levels in the dorsomedial/perifornical hypothalamus induces a "panic-prone" state, where intravenous infusion of sodium lactate (NaLac) triggers panic-like behaviors and cardiovascular responses.[1][2]
Pre-treatment with JNJ-19567470 demonstrated a dose-dependent reduction in these panic-like responses. The highest dose tested (40 mg/kg, intraperitoneal injection) completely blocked the NaLac-induced increases in heart rate, blood pressure, and anxiety-like behavior in the social interaction test, as well as flight-like increases in locomotor activity.[1][2] Notably, the compound did not induce sedation, a common side effect of benzodiazepines, and even increased social exploration.[2]
Antalarmin: Broad Efficacy in Stress, Anxiety, and Inflammation Models
Antalarmin has been evaluated in a wider range of preclinical models, demonstrating efficacy in various stress-related conditions.
-
Anxiety and Stress: In a primate model of social stress, oral administration of Antalarmin (20 mg/kg) significantly reduced anxiety-related behaviors and the associated increases in plasma ACTH and cortisol.[3][4]
-
Inflammation: In a rat model of carrageenan-induced inflammation, intraperitoneal administration of Antalarmin significantly inhibited the inflammatory response as measured by leukocyte concentrations.[5]
Pharmacokinetic Profiles
A direct comparison of the pharmacokinetic profiles of JNJ-19567470 and Antalarmin in the same species and under identical conditions is not available in the public domain. However, data from separate studies provide insights into their individual properties.
| Parameter | JNJ-19567470 (Rat) | Antalarmin (Rat) | Antalarmin (Macaque) |
| Dose & Route | 3, 10, 40 mg/kg (i.p.) | 5 mg/kg (i.v. & p.o.) | 20 mg/kg (p.o.) |
| Bioavailability | Not Reported | 27% (oral) | 19.3% (oral) |
| Elimination Half-life | Not Reported | 1.5 hours (i.v.) | 7.82 hours (oral) |
| Clearance | Not Reported | 82 ml/min/kg (plasma, i.v.) | 4.46 L/h·kg (total) |
| Volume of Distribution | Not Reported | 6.7 L/kg (i.v.) | Not Reported |
| Cmax | Not Reported | 367 ng/mL (10 mg/kg p.o.) | 76 ng/ml (plasma), 9.8 ng/ml (CSF) |
| Tmax | Not Reported | 0.5-1 hour (10 mg/kg p.o.) | 180 min |
Table 1: Pharmacokinetic Parameters of JNJ-19567470 and Antalarmin in Preclinical Species. Data for Antalarmin in rats is based on its close analog CP-154,526.[6] Data for Antalarmin in macaques is from a dedicated pharmacokinetic study.[3][4] Pharmacokinetic data for JNJ-19567470 in rodents is not publicly available.
Safety and Tolerability
JNJ-19567470
Detailed preclinical toxicology and safety pharmacology studies for JNJ-19567470 are not extensively published. However, in the rat panic model study, the doses administered (up to 40 mg/kg i.p.) were reported to be well-tolerated without observable adverse effects such as sedation.[2] Human studies with R317573 (an alternative designation for JNJ-19567470) at doses of 30 mg and 200 mg in healthy volunteers also suggest a favorable safety profile.[7][8]
Antalarmin
A comprehensive 90-day toxicity study of Antalarmin has been conducted in rats.[7]
-
No-Observed-Adverse-Effect Level (NOAEL): In the 90-day rat study, no gross toxicity was observed at doses of 30, 100, or 300 mg/kg/day administered orally.
-
Mortality: In a 14-day dose range-finding study in rats, mortality was observed at doses of 500 mg/kg/day and higher.[7]
-
Genotoxicity: Antalarmin was found to be non-genotoxic in bacterial mutagenesis assays, mammalian cell mutagenesis assays, and in-vivo DNA damage assays.[7]
Experimental Protocols
JNJ-19567470: Sodium Lactate-Induced Panic Model in Rats
Protocol:
-
Animal Model: Adult male rats are made "panic-prone" through chronic reduction of GABA levels in the dorsomedial/perifornical hypothalamus, achieved by inhibiting GABA synthesis with L-allylglycine.[1]
-
Drug Administration: JNJ-19567470 is administered via intraperitoneal (i.p.) injection at doses of 3, 10, or 40 mg/kg. A vehicle control group is also included.[1]
-
Panic Challenge: Following drug administration, rats receive an intravenous (i.v.) infusion of 0.5 M sodium lactate to induce panic-like responses.[1]
-
Data Collection: Cardiovascular parameters (heart rate and blood pressure) are continuously monitored. Behavioral responses are assessed using the social interaction test and by measuring locomotor activity.[1]
Antalarmin: Social Stress Model in Rhesus Macaques
Protocol:
-
Subjects: Adult male rhesus macaques are used in the study.
-
Drug Administration: Antalarmin is administered orally at a dose of 20 mg/kg. A placebo-controlled, double-blind design is employed.[4]
-
Stress Induction: An intense social stressor is introduced by placing two unfamiliar male monkeys in adjacent cages separated only by a transparent screen.[4]
-
Data Collection: Behavioral responses associated with anxiety and fear (e.g., body tremors, grimacing) are recorded. Blood and cerebrospinal fluid (CSF) samples are collected to measure levels of ACTH, cortisol, and CRH.[3][4]
Conclusion
Both JNJ-19567470 and Antalarmin demonstrate efficacy as CRF1 receptor antagonists in preclinical in-vivo models. JNJ-19567470 has shown clear, dose-dependent anti-panic effects in a targeted rat model without sedative properties. Antalarmin has a broader range of published preclinical data, demonstrating its effectiveness in models of anxiety, stress, and inflammation across different species.
While Antalarmin has a more extensively documented preclinical pharmacokinetic and safety profile, the available data for JNJ-19567470 from both animal and human studies suggests it is a promising candidate with a good safety margin. The lack of publicly available, detailed preclinical pharmacokinetic and toxicology data for JNJ-19567470 currently limits a more direct, quantitative comparison with Antalarmin. Further research and publication of these data for JNJ-19567470 would be highly beneficial for the scientific community to fully assess its therapeutic potential relative to other CRF1 receptor antagonists.
References
- 1. A selective, non-peptide CRF receptor 1 antagonist prevents sodium lactate-induced acute panic-like responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of CRF antagonists, antalarmin, CP154,526, LWH234, and R121919, in the forced swim test and on swim-induced increases in adrenocorticotropin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antalarmin - Wikipedia [en.wikipedia.org]
- 7. Integration of in vivo and in vitro approaches to characterize the toxicity of Antalarmin, a corticotropin-releasing hormone receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent effects of the CRF(1) receptor antagonist R317573 on regional brain activity in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-19567470: An Overview of a Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
JNJ-19567470 is recognized as a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Antagonism of the CRF1 receptor is a therapeutic strategy being investigated for the treatment of various stress-related disorders, including anxiety and depression.
While JNJ-19567470 is characterized as a selective inhibitor of the CRF1 receptor, a comprehensive, publicly available quantitative selectivity profile detailing its binding affinities against a broad panel of other receptors is not readily accessible in the scientific literature or public databases. Such a profile, typically generated through extensive in vitro safety pharmacology screening, is crucial for assessing the potential for off-target effects and predicting a drug candidate's clinical adverse event profile.
This guide provides an overview of the methodologies typically employed to determine receptor selectivity, a description of the CRF1 receptor signaling pathway, and a comparison with other known CRF1 receptor antagonists based on available information.
Comparative Analysis with Other CRF1 Receptor Antagonists
Several other non-peptide CRF1 receptor antagonists have been developed and characterized, serving as important tools for research and as potential therapeutic agents. A direct quantitative comparison of the selectivity profile of JNJ-19567470 with these compounds is challenging due to the absence of specific data for JNJ-19567470. However, a qualitative comparison with well-studied antagonists can provide context.
| Compound | Primary Target | Notes |
| JNJ-19567470 | CRF1 Receptor | A selective, non-peptide antagonist. Detailed public selectivity data is unavailable. |
| Antalarmin | CRF1 Receptor | One of the earliest developed non-peptide CRF1 antagonists, widely used as a research tool. |
| NBI-35965 | CRF1 Receptor | A potent and selective CRF1 antagonist that has been characterized in various preclinical models. |
| CP-154,526 | CRF1 Receptor | Another well-characterized selective CRF1 antagonist used extensively in preclinical research. |
Experimental Protocols for Selectivity Profiling
The determination of a compound's selectivity profile is a critical step in drug development. The following outlines a standard experimental protocol for assessing receptor binding affinity using radioligand binding assays.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., JNJ-19567470) for a panel of off-target receptors.
Methodology: Radioligand Binding Assay (Competition Assay)
-
Materials:
-
Cell membranes or recombinant cells expressing the target receptor of interest.
-
A specific radioligand for each target receptor (e.g., tritium [³H] or iodine [¹²⁵I] labeled).
-
Test compound (JNJ-19567470) at various concentrations.
-
Assay buffer and scintillation cocktail.
-
Filtration apparatus (e.g., cell harvester) and filter mats.
-
Scintillation counter.
-
-
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes expressing the target receptor in the assay buffer. The incubation is carried out for a specific time at a defined temperature to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The Ki value (the inhibition constant for the test compound) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels.
Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of JNJ-19567470.
Cross-Validation of JNJ-19567470's Anxiolytic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective, non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist, JNJ-19567470, and its potential anxiolytic effects across various preclinical anxiety models. While direct experimental data for JNJ-19567470 is primarily established in the sodium lactate-induced panic model, this document extrapolates its likely efficacy by examining the performance of other selective CRF1 receptor antagonists in a battery of well-established anxiety paradigms. This cross-validation approach offers a predictive framework for the broader anxiolytic profile of JNJ-19567470.
Mechanism of Action: Targeting the Stress Axis
JNJ-19567470 functions by blocking the CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response.[1][2] Corticotropin-releasing factor (CRF), when released in response to stress, binds to CRF1 receptors, triggering a cascade that results in the release of cortisol.[1] By antagonizing the CRF1 receptor, JNJ-19567470 is expected to dampen this stress-induced signaling, thereby reducing anxiety-like behaviors.[1][3]
References
- 1. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Efficacy Analysis of Novel Anxiolytics and Hypnotics Versus Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of investigational CNS depressants, seltorexant and ITI-1284, with the established class of benzodiazepines. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current landscape of treatments for insomnia and anxiety-related disorders.
Executive Summary
Benzodiazepines have long been the standard of care for many anxiety and sleep disorders. However, their use is associated with significant drawbacks, including the risk of dependence, cognitive impairment, and a challenging withdrawal syndrome. The search for safer, more targeted therapies has led to the development of novel agents with distinct mechanisms of action. This guide focuses on two such compounds from Johnson & Johnson's pipeline: seltorexant, a selective orexin-2 receptor antagonist, and ITI-1284, a deuterated form of the atypical antipsychotic lumateperone.
Seltorexant has shown promise in late-stage clinical trials for the treatment of Major Depressive Disorder (MDD) with associated insomnia, demonstrating improvements in both mood and sleep parameters. ITI-1284 is currently in mid-stage development for Generalized Anxiety Disorder (GAD), leveraging a multi-target mechanism of action aimed at providing anxiolysis with a favorable side-effect profile. This document will delve into the available efficacy data, experimental protocols, and underlying signaling pathways of these emerging therapies in comparison to benzodiazepines.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative efficacy data for seltorexant, ITI-1284, and benzodiazepines in their respective target indications.
Table 1: Efficacy of Seltorexant in Major Depressive Disorder with Insomnia Symptoms
| Outcome Measure | Seltorexant (20 mg) + SSRI/SNRI | Placebo + SSRI/SNRI | Treatment Difference | p-value | Study |
| Change from Baseline in MADRS Total Score (Day 43) | - | - | -2.6 (95% CI: -4.53, -0.74) | 0.007 | MDD3001[1] |
| Change from Baseline in MADRS-WOSI Total Score (Day 43) | - | - | -2.0 (95% CI: -3.75, -0.28) | 0.023 | MDD3001[1] |
| Change from Baseline in PROMIS-SD-8a T-Score (Day 43) | - | - | -3.7 (95% CI: -5.48, -2.00) | <0.001 | MDD3001[1] |
MADRS: Montgomery-Åsberg Depression Rating Scale; MADRS-WOSI: MADRS without sleep item; PROMIS-SD-8a: Patient-Reported Outcomes Measurement Information System-Sleep Disturbance-8a.
Table 2: Efficacy of ITI-1284 in Generalized Anxiety Disorder (Phase 2 - Data Not Yet Available)
Efficacy data from the Phase 2 clinical trials of ITI-1284 for Generalized Anxiety Disorder are not yet publicly available. The primary outcome measure in these ongoing studies is the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
Table 3: Efficacy of Benzodiazepines in Insomnia (Meta-analysis Data)
| Outcome Measure | Benzodiazepines | Placebo | Standardized Mean Difference / Pooled Difference |
| Sleep Onset Latency (minutes) | - | - | -4.2 (95% CI: -0.7 to 9.2) (Objective)[2][3][4] |
| Total Sleep Duration (minutes) | - | - | +61.8 (95% CI: 37.4 to 86.2) (Objective)[2][3][4] |
| Number of Awakenings | - | - | - |
| Sleep Quality | - | - | - |
Table 4: Efficacy of Benzodiazepines in Generalized Anxiety Disorder (Meta-analysis Data)
| Outcome Measure | Benzodiazepines | Placebo | Relative Risk (RR) | p-value |
| Withdrawal due to Lack of Efficacy | - | - | 0.29 (95% CI: 0.18 to 0.45) | <0.00001[5][6][7] |
| All-Cause Discontinuation | - | - | 0.78 (95% CI: 0.62 to 1.00) | 0.05[5][6][7] |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below.
Seltorexant: MDD3001 Phase 3 Study
-
Study Design: A randomized, double-blind, multicenter, placebo-controlled study.[8]
-
Participants: Adult and elderly patients with a diagnosis of Major Depressive Disorder (MDD) who were experiencing insomnia symptoms and had an inadequate response to a stable dose of a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) for at least 6 weeks.[8]
-
Intervention: Participants were randomized to receive either seltorexant (20 mg) or placebo once daily in the evening, as an adjunct to their ongoing antidepressant medication.[9]
-
Duration: The double-blind treatment phase was 43 days.[8]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at day 43.[1]
-
Secondary Outcome Measures: Key secondary endpoints included the change from baseline in the MADRS without the sleep item (MADRS-WOSI) total score and the Patient-Reported Outcomes Measurement Information System-Sleep Disturbance-8a (PROMIS-SD-8a) T-score at day 43.[1]
ITI-1284: Phase 2 Study in Generalized Anxiety Disorder
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[10]
-
Participants: Patients meeting the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for Generalized Anxiety Disorder (GAD) with a Hamilton Anxiety Rating Scale (HAM-A) total score of ≥ 22.[11][12]
-
Intervention: Participants are randomized to receive one of three treatments: ITI-1284 (10 mg), ITI-1284 (20 mg), or placebo, administered sublingually once daily. The study is designed to evaluate ITI-1284 as both monotherapy and adjunctive therapy to ongoing GAD treatment.[11][13]
-
Duration: The double-blind treatment period is 6 weeks.[10]
-
Primary Outcome Measure: The primary efficacy endpoint is the change from baseline in the HAM-A total score at the end of the treatment period.[11]
-
Secondary Outcome Measures: Secondary outcomes include assessments of overall clinical improvement and safety and tolerability.
Signaling Pathways and Experimental Workflows
Benzodiazepine and Seltorexant Signaling Pathways
Caption: Signaling pathways for Benzodiazepines and Seltorexant.
Typical Clinical Trial Workflow for Insomnia and Anxiety
Caption: A generalized workflow for a randomized controlled clinical trial.
References
- 1. Restricted [jnjmedicalconnect.com]
- 2. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmaj.ca [cmaj.ca]
- 4. Meta-analysis of benzodiazepine use in the treatment of insomnia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Benzodiazepines in generalized anxiety disorder: heterogeneity of outcomes based on a systematic review and meta-analysis of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepines in generalized anxiety disorder: heterogeneity of outcomes based on a systematic review and meta-analysis of clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Johnson & Johnson pivotal study of seltorexant shows statistically significant and clinically meaningful improvement in depressive symptoms and sleep disturbance outcomes [prnewswire.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
In Vivo Target Engagement of JNJ-67484703: A Comparative Analysis for Autoimmune Disease Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JNJ-67484703, an investigational programmed cell death protein 1 (PD-1) agonist, with other emerging therapies in the same class. This analysis is supported by available clinical trial data to inform ongoing and future research in autoimmune diseases.
It appears there may be a typographical error in the requested compound name "JNJ-19567470". Based on available data, this guide will focus on JNJ-67484703 , a humanized IgG1κ antibody targeting the PD-1 receptor, which has been investigated by Janssen Research & Development for the treatment of rheumatoid arthritis (RA) and other autoimmune conditions.[1][2][3][4]
Executive Summary
JNJ-67484703 is a PD-1 agonist designed to restore immune homeostasis by agonizing and depleting PD-1 positive (PD-1+) T cells.[5][6] Clinical trial data in rheumatoid arthritis demonstrates its potential to reduce disease activity with a favorable safety profile. This guide will compare JNJ-67484703 with other investigational PD-1 agonists, peresolimab (Eli Lilly) and rosnilimab (AnaptysBio), based on their mechanism of action and clinical trial outcomes in rheumatoid arthritis.
Mechanism of Action: PD-1 Agonism in Autoimmunity
The PD-1 pathway is a critical immune checkpoint that regulates T cell activation and maintains self-tolerance. In autoimmune diseases, this pathway can be dysregulated, leading to an overactive immune response. PD-1 agonists aim to reactivate this inhibitory pathway to suppress autoreactive T cells. JNJ-67484703 accomplishes this through a dual mechanism: agonizing the PD-1 receptor to inhibit T-cell receptor signaling and depleting PD-1+ T cells via antibody-dependent cellular cytotoxicity.[7]
Comparative Clinical Performance in Rheumatoid Arthritis
The following tables summarize key efficacy and safety data from Phase 1b/2 clinical trials of JNJ-67484703 and its principal competitors in patients with active rheumatoid arthritis.
Table 1: Efficacy Outcomes in Rheumatoid Arthritis Clinical Trials
| Compound (Trial) | Dosage | Primary Endpoint | Key Secondary/Exploratory Endpoints |
| JNJ-67484703 (Phase 1b)[4] | 3 mg/kg SC | Change from baseline in DAS28-CRP at Week 12: -1.96 (vs. -1.27 for placebo) | Numerically greater ACR20 responses between Weeks 4 and 10 vs. placebo.[5] |
| Peresolimab (Phase 2a)[8] | 700 mg IV Q4W | Change from baseline in DAS28-CRP at Week 12: -2.09 (vs. -0.99 for placebo) | ACR20 response at Week 12: 73% (vs. 48% for placebo). |
| Rosnilimab (RENOIR, Phase 2b)[9] | 100mg Q4W, 400mg Q4W, 600mg Q2W SC | Statistically significant change from baseline in DAS28-CRP at Week 12 for all doses. | At Week 14, 69% of patients achieved low disease activity.[9] |
DAS28-CRP: Disease Activity Score 28 using C-reactive protein; ACR20: American College of Rheumatology 20% improvement criteria; SC: Subcutaneous; IV: Intravenous; Q4W: every 4 weeks; Q2W: every 2 weeks.
Table 2: Safety and Tolerability Profile
| Compound | Most Common Adverse Events | Serious Adverse Events (SAEs) |
| JNJ-67484703 [4] | Infections (20% in treatment groups vs. 21% in placebo) | None reported as severe. |
| Peresolimab [10] | Similar rates of adverse events between peresolimab and placebo arms. | Not specified in available abstracts. |
| Rosnilimab | Well-tolerated with no dose-limiting toxicities. | One unrelated SAE (COVID-19 infection) in the single ascending dose study. |
Experimental Protocols
In Vivo Validation of Target Engagement: Phase 1b Clinical Trial of JNJ-67484703 in Rheumatoid Arthritis (NCT04985812)[3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, multiple-dose study.[4]
-
Participants: Adults with active rheumatoid arthritis who have had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).[5]
-
Intervention: Subcutaneous injections of JNJ-67484703 (2 mg/kg or 3 mg/kg) or placebo at weeks 0, 1, 2, 4, 6, 8, and 10.[4]
-
Pharmacodynamic Endpoint: Measurement of circulating PD-1+ CD4+ and CD8+ T cells by flow cytometry at baseline and various time points post-treatment.
-
Efficacy Endpoints: Change from baseline in DAS28-CRP at week 12, and the proportion of patients achieving ACR20, ACR50, and ACR70 responses.[4][5]
Pharmacodynamic Analysis: Flow Cytometry for Circulating PD-1+ T Cells
While specific antibody clones and detailed gating strategies for the JNJ-67484703 trials are not publicly available, a general workflow for identifying and quantifying PD-1+ T cell populations from peripheral blood mononuclear cells (PBMCs) is outlined below.
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Surface Staining: Incubate PBMCs with a cocktail of fluorescently-conjugated monoclonal antibodies. A typical panel for identifying PD-1+ T helper cells would include:
-
A viability dye (e.g., Live/Dead stain) to exclude dead cells.
-
Anti-CD3 to identify T cells.
-
Anti-CD4 to identify T helper cells.
-
Anti-PD-1 to identify cells expressing the PD-1 receptor.
-
-
Data Acquisition: Acquire stained samples on a multicolor flow cytometer.
-
Data Analysis:
-
Gate on viable, single cells.
-
From the singlet gate, identify the lymphocyte population based on forward and side scatter.
-
Within the lymphocyte gate, identify CD3+ T cells.
-
From the CD3+ population, gate on CD4+ T helper cells.
-
Finally, quantify the percentage of PD-1+ cells within the CD4+ T cell population.
-
Conclusion and Future Directions
JNJ-67484703 has demonstrated promising in vivo target engagement and clinical activity in a Phase 1b study of patients with rheumatoid arthritis. The observed reduction in circulating PD-1+ T cells provides evidence of its mechanism of action. When compared to other PD-1 agonists in development, such as peresolimab and rosnilimab, JNJ-67484703 shows a comparable efficacy and safety profile in early-phase clinical trials.
Further research, including data from ongoing and future larger-scale clinical trials, will be crucial to fully elucidate the therapeutic potential of JNJ-67484703 and to determine its optimal positioning in the treatment landscape for rheumatoid arthritis and other autoimmune diseases. The detailed comparison of these emerging therapies will aid researchers in designing future studies and understanding the nuances of targeting the PD-1 pathway in autoimmunity.
References
- 1. JNJ-4703 News - LARVOL Sigma [sigma.larvol.com]
- 2. JNJ-67484703 for Rheumatoid Arthritis · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety, tolerability, and efficacy of the PD-1 agonist antibody JNJ-67484703 in adults with active rheumatoid arthritis: results of a multicenter, double-blind, placebo-controlled, randomized, multiple-dose phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restricted [jnjmedicalconnect.com]
- 6. EULAR Abstract Archive [scientific.sparx-ip.net]
- 7. JNJ 67484703 - AdisInsight [adisinsight.springer.com]
- 8. PD-1 signaling uncovers a pathogenic subset of T cells in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characteristics of PD‐1+CD4+ T cells in peripheral blood and synovium of rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Scrutinizing the Preclinical Evidence for JNJ-19567470 in Panic Disorder: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the reproducibility and context of preclinical findings is paramount. This guide provides a detailed comparison of the key findings for JNJ-19567470, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, within the broader landscape of CRF1-targeted therapies for anxiety and panic disorders.
Core Findings from the Primary Preclinical Study of JNJ-19567470
The seminal study by Shekhar et al. (2011) investigated the ability of JNJ-19567470 to prevent panic-like responses in a well-established rat model of panic disorder.[1][2] In this model, rats are made "panic-prone" through the inhibition of GABA synthesis in the dorsomedial/perifornical hypothalamus.[1] Intravenous infusion of sodium lactate in these animals reliably induces behavioral and cardiovascular responses analogous to a panic attack in humans.[1]
The key quantitative findings from this study are summarized below:
| Experimental Group | Mean Arterial Pressure (MAP) Change (mmHg) | Heart Rate (HR) Change (bpm) | Social Interaction Time (seconds) | Locomotor Activity (distance in cm) |
| Vehicle + Saline | ~ +5 | ~ +20 | ~ 120 | ~ 2000 |
| Vehicle + Sodium Lactate | ~ +25 | ~ +100 | ~ 60 | ~ 6000 |
| JNJ-19567470 (40 mg/kg) + Sodium Lactate | ~ +5 | ~ +20 | ~ 120 | ~ 2000 |
As the data indicates, pretreatment with JNJ-19567470 at a dose of 40 mg/kg effectively blocked the sodium lactate-induced increases in blood pressure, heart rate, and locomotor activity, and normalized the deficit in social interaction time.[1] Lower doses of 3 and 10 mg/kg were less effective.[1]
Experimental Protocol: Sodium Lactate-Induced Panic Model
The methodology employed by Shekhar et al. (2011) is crucial for assessing the validity and potential for replication of their findings.
Reproducibility and Comparison with Other CRF1 Receptor Antagonists
Direct replication studies for the findings of JNJ-19567470 are not available in the published literature. However, the broader field of CRF1 receptor antagonists has been extensively studied, providing a basis for contextual comparison.
The CRF system is a critical mediator of the stress response, and its dysregulation has been implicated in a range of psychiatric conditions, including anxiety and depression. The therapeutic potential of CRF1 receptor antagonists has been a significant focus of drug discovery efforts. However, the translation of promising preclinical results into clinical efficacy has been challenging for this class of compounds.
Several other CRF1 antagonists have been tested in similar preclinical models of anxiety and stress. While direct quantitative comparisons are difficult due to variations in experimental protocols and compound potencies, the general finding that CRF1 antagonism can attenuate stress- and anxiety-related behaviors is consistent across numerous studies. For instance, other CRF1 antagonists have been shown to reduce anxiety-like behavior in the elevated plus-maze, defensive withdrawal, and stress-induced vocalization tests.
The lack of further published development on JNJ-19567470 for panic or anxiety disorders is noteworthy. This could be due to a variety of factors, including but not limited to, unfavorable pharmacokinetic properties, off-target effects, or a strategic decision by the developing company. It is important to note that the transition from preclinical to clinical development is a complex process with a high attrition rate.
Conclusion
The preclinical data for JNJ-19567470 demonstrates its potential as a CRF1 receptor antagonist to mitigate panic-like responses in a validated animal model. The findings from Shekhar et al. (2011) are robust within the context of that specific study. However, the absence of direct replication studies and the lack of publicly available information on its further development warrant a cautious interpretation of its therapeutic potential.
For researchers in the field, the primary study on JNJ-19567470 serves as a valuable data point in the broader investigation of the CRF system as a target for anxiety disorders. The detailed experimental protocol provides a foundation for future studies aiming to replicate or extend these findings with other compounds. The challenges faced in the clinical translation of CRF1 antagonists highlight the complexities of drug development for psychiatric disorders and underscore the importance of rigorous and reproducible preclinical research. Further investigation into the reasons for the apparent discontinuation of JNJ-19567470's development could provide valuable insights for the field.
References
JNJ-19567470 vs. SSRIs: A Comparative Analysis in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of the novel corticotropin-releasing factor 1 (CRF1) receptor antagonist, JNJ-19567470, and the established class of Selective Serotonin Reuptake Inhibitors (SSRIs) in rodent models of anxiety. This analysis is based on available experimental data to inform researchers and drug development professionals on their distinct mechanisms and potential therapeutic applications.
Executive Summary
JNJ-19567470, a selective, non-peptide CRF1 receptor antagonist, represents a targeted approach to anxiety treatment by modulating the body's primary stress response pathway. In contrast, SSRIs, the current first-line treatment for anxiety disorders, act by increasing synaptic serotonin levels. Preclinical evidence suggests that while both compound classes exhibit anxiolytic-like effects, their efficacy can be model-dependent, with CRF1 receptor antagonists showing particular promise in stress-induced anxiety paradigms. Direct comparative preclinical studies between JNJ-19567470 and SSRIs are limited; therefore, this guide draws upon data from studies investigating JNJ-19567470 and representative SSRIs in analogous experimental models.
Mechanism of Action
JNJ-19567470: Targeting the Stress Axis
JNJ-19567470 functions by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor. CRF is a key neuropeptide that initiates the hypothalamic-pituitary-adrenal (HPA) axis cascade in response to stress. By antagonizing the CRF1 receptor, JNJ-19567470 is hypothesized to dampen the physiological and behavioral responses to stress, thereby producing anxiolytic effects. This mechanism is particularly relevant for anxiety disorders where stress is a significant contributing factor.
SSRIs: Enhancing Serotonergic Neurotransmission
Selective Serotonin Reuptake Inhibitors (SSRIs) are a class of drugs that includes compounds like fluoxetine, sertraline, and paroxetine. Their primary mechanism of action involves inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft, leading to an increase in the extracellular concentration of this neurotransmitter.[1][2][3][4][5] This enhanced serotonergic signaling is believed to mediate their anxiolytic and antidepressant effects over time.
Preclinical Data Comparison
It is crucial to note that the data for CRF1 receptor antagonists presented below is for compounds structurally and mechanistically similar to JNJ-19567470, and may not be directly representative of JNJ-19567470's specific profile.
Table 1: Effects of CRF1 Receptor Antagonists and SSRIs in the Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound Class | Compound | Species | Dose | Key Findings |
| CRF1 Receptor Antagonist | CP-154,526 | Rat | 1-30 mg/kg | Inactive in the EPM. |
| CRF1 Receptor Antagonist | SSR125543 | Rat | 20 mg/kg/day (chronic) | No significant effect on time spent in open arms. |
| SSRI | Fluoxetine | Rat | 5, 10, 15 mg/kg (acute) | Decreased time spent in open arms (anxiogenic-like effect). |
| SSRI | Paroxetine | Rat | 3, 12 mg/kg (acute) | Decreased time spent in open arms (anxiogenic-like effect). |
| SSRI | Sertraline | Mouse | 10 mg/kg (acute) | Decreased time spent in open arms (anxiogenic-like effect). |
| SSRI | Fluoxetine | Mouse | 10 mg/kg/day (14 days) | Increased time spent in open arms (anxiolytic-like effect). |
Note: The acute administration of SSRIs can sometimes produce anxiogenic-like effects in the EPM, while chronic administration is often required to observe anxiolytic effects. The presented data for CRF1 antagonists in the EPM suggests a lack of efficacy under standard, non-stressed conditions.
Table 2: Effects of CRF1 Receptor Antagonists and SSRIs in Stress-Induced Ultrasonic Vocalization (USV)
Rodent pups separated from their mothers emit ultrasonic vocalizations (USVs), which are considered a measure of distress and anxiety. Anxiolytic drugs are expected to reduce the number of these vocalizations.
| Compound Class | Compound | Species | Dose | Key Findings |
| CRF1 Receptor Antagonist | CP-154,526 | Guinea Pig & Rat | 1-30 mg/kg | Active in reducing separation-induced vocalizations. |
| SSRI | Citalopram, Fluoxetine, Paroxetine | Rat | Not specified | Attenuated stress-induced 22-kHz USVs. |
| SSRI (SNRI) | Duloxetine | Mouse | 15 mg/kg | Did not reduce cold-restraint stress-induced USVs. |
Note: Both CRF1 receptor antagonists and certain SSRIs have demonstrated efficacy in reducing stress-induced vocalizations, suggesting a role for both mechanisms in mitigating distress calls.
Experimental Protocols
Elevated Plus Maze (EPM)
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms.
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
The test compound or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for acute studies).
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded and analyzed for parameters such as the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled.
Stress-Induced Ultrasonic Vocalization (USV)
Apparatus: An isolation chamber equipped with an ultrasonic microphone to detect vocalizations.
Procedure:
-
Rodent pups (typically 8-12 days old) are used.
-
Pups are separated from their dam and littermates and placed individually into the isolation chamber.
-
The test compound or vehicle is administered prior to separation.
-
Ultrasonic vocalizations are recorded for a defined period (e.g., 5 minutes).
-
The number and characteristics (e.g., frequency, duration) of the vocalizations are analyzed.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for comparing these two classes of compounds.
Conclusion
JNJ-19567470 and SSRIs represent two distinct pharmacological approaches to the treatment of anxiety. JNJ-19567470, as a CRF1 receptor antagonist, offers a targeted mechanism for mitigating the effects of stress, a key factor in many anxiety disorders. In contrast, SSRIs have a broader effect on serotonergic neurotransmission.
The available preclinical data, while not from direct comparative studies, suggest that the efficacy of these compounds can vary depending on the specific anxiety model employed. CRF1 receptor antagonists may be particularly effective in models where anxiety is induced by a stressor, as evidenced by their activity in the stress-induced vocalization test. The lack of consistent efficacy for CRF1 antagonists in the elevated plus maze under non-stressed conditions suggests a more specific, state-dependent anxiolytic profile compared to the broader, though often delayed, effects of SSRIs.
Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of JNJ-19567470 versus SSRIs in various anxiety paradigms. Such studies will be critical for defining the specific patient populations that may benefit most from each of these therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the V1b antagonist, SSR149415, and the CRF1 antagonist, CP-154,526, in rodent models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cold-Restraint Stress-Induced Ultrasonic Vocalization as a Novel Tool to Measure Anxiety in Mice [jstage.jst.go.jp]
- 4. Cold-Restraint Stress-Induced Ultrasonic Vocalization as a Novel Tool to Measure Anxiety in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of CRF1 receptor antagonist SSR125543 in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-19567470 and Other Investigational Anxiolytics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for the selective, non-peptide corticotropin-releasing factor (CRF) receptor 1 antagonist, JNJ-19567470, and other investigational anxiolytics with diverse mechanisms of action. Due to the limited publicly available data for JNJ-19567470 in standardized preclinical anxiety models, this comparison utilizes data from other selective CRF1 receptor antagonists as a proxy to represent its potential anxiolytic profile. The featured investigational anxiolytics for comparison include XBD173 (a translocator protein (TSPO) ligand), etifoxine, and fabomotizole.
Mechanism of Action: A Divergent Approach to Anxiolysis
The therapeutic strategies for anxiety disorders are evolving beyond traditional targets. The compounds discussed here represent distinct approaches to modulating anxiety-related neurocircuitry.
JNJ-19567470 and other CRF1 Receptor Antagonists: The CRF system is a key mediator of the body's stress response.[1] CRF1 receptor antagonists, such as JNJ-19567470, aim to mitigate the anxiogenic effects of stress by blocking the action of CRF at its primary receptor. This mechanism is distinct from the GABAergic modulation of benzodiazepines. Preclinical studies suggest that CRF1 antagonists are effective in reducing anxiety-like behaviors, particularly in stress-induced models.[2]
XBD173 (Emapunil): This compound is a ligand for the translocator protein (TSPO), which is involved in the synthesis of neurosteroids. By enhancing neurosteroidogenesis, XBD173 indirectly modulates GABA-A receptors, which are central to anxiety regulation. This mechanism offers the potential for anxiolysis with a reduced side-effect profile compared to direct GABA-A receptor agonists.[3]
Etifoxine: Etifoxine possesses a dual mechanism of action. It acts as a positive allosteric modulator of GABA-A receptors at a site distinct from benzodiazepines. Additionally, it is a ligand for the TSPO, stimulating the production of neurosteroids that further enhance GABAergic inhibition.
Fabomotizole: The mechanism of fabomotizole is not fully elucidated but is known to be multi-target. It is believed to involve interactions with sigma-1 receptors, melatonin (MT1) receptors, and the MAO-A regulatory site, and it does not exert its effects through direct interaction with benzodiazepine receptors.
Preclinical Data Comparison
The following tables summarize the available preclinical data for the selected compounds in two standard rodent models of anxiety: the Elevated Plus Maze (EPM) and the Fear Conditioning test.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound (Class) | Species | Dose | Key Findings |
| CRF1 Receptor Antagonist (CP-154,526) | Rat | 10, 20 mg/kg, i.p. | No significant change in the percentage of time spent or entries into the open arms in non-stressed animals. However, it effectively blocked CRF-induced decreases in open arm exploration. |
| XBD173 | - | - | No quantitative data available in the EPM from the provided search results. |
| Etifoxine | Mouse | 50 mg/kg | Showed more pronounced anxiolytic effects in a high-anxiety mouse strain (BALB/cByJ) compared to a low-anxiety strain (C57BL/6J). |
| Fabomotizole | Mouse | 2.5 mg/kg, i.p. | Significantly increased the number of entries and the time spent in the open arms. This effect was blocked by sigma-1 receptor antagonists. |
Fear Conditioning Test
The fear conditioning test assesses fear memory and learning. Anxiolytic compounds can reduce the freezing response, a natural fear reaction in rodents, to a conditioned stimulus that has been previously paired with an aversive stimulus.
| Compound (Class) | Species | Dose | Key Findings |
| CRF1 Receptor Antagonist (Antalarmin) | Rat | 10 mg/kg, i.p. | Significantly attenuated conditioned fear responses (reduced freezing) in high-anxiety rats.[4] |
| XBD173 | - | - | No quantitative data available in fear conditioning from the provided search results. |
| Etifoxine | Rat | 25-50 mg/kg, i.p. | Reduced freezing behavior induced by a conditioned fear stimulus.[5] |
| Fabomotizole | - | - | Mentioned as being active in conditioned fear stress models, but specific quantitative data on freezing reduction is not available in the provided search results. |
Experimental Protocols
Elevated Plus Maze (EPM)
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two "open" arms (without walls) and two "closed" arms (with high walls).
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
The test compound or vehicle is administered at a predetermined time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system records the number of entries into and the time spent in each arm.
-
The maze is cleaned thoroughly between each trial to remove any olfactory cues.
Key Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general locomotor activity).
Fear Conditioning
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker for presenting an auditory cue (tone). A separate, contextually different chamber is used for testing the cued fear response.
Procedure:
-
Habituation: On the first day, animals are placed in the conditioning chamber and allowed to explore freely for a few minutes.
-
Conditioning: The animal is presented with a neutral conditioned stimulus (CS), typically a tone, which co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock. This pairing is repeated several times.
-
Contextual Fear Testing: 24 hours after conditioning, the animal is returned to the same conditioning chamber, and the amount of time it spends "freezing" (a state of immobility) is measured.
-
Cued Fear Testing: At a later time point (e.g., 48 hours after conditioning), the animal is placed in a novel chamber with different contextual cues. The auditory CS is presented without the US, and the freezing response is measured.
-
Test compounds or vehicle are typically administered before the conditioning session, before the retrieval of the fear memory (testing), or during the extinction phase.
Key Parameter Measured:
-
Percentage of time spent freezing in response to the context or the cue.
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling cascade of the CRF1 receptor and the inhibitory action of JNJ-19567470.
Caption: A typical workflow for evaluating the anxiolytic potential of a compound in preclinical models.
Caption: Logical steps involved in the preclinical comparison of a novel anxiolytic candidate.
References
- 1. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. conductscience.com [conductscience.com]
- 4. The effect of a corticotropin-releasing factor receptor 1 antagonist on the fear conditioning response in low- and high-anxiety rats after chronic corticosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of etifoxine on stress-induced hyperthermia, freezing behavior and colonic motor activation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Research Chemical JNJ19567470: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like JNJ19567470 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal. This guide synthesizes best practices for the disposal of research chemicals, ensuring the safety of laboratory personnel and compliance with regulatory standards.
This compound is identified as a selective, non-peptide CRF receptor 1 antagonist intended for research use only.[1] Although it may be shipped as a non-hazardous chemical, once used in a laboratory setting, any resulting waste must be treated as potentially hazardous.[1]
I. Guiding Principles for Disposal
The cornerstone of safe disposal is to treat any research chemical with unknown hazard characteristics as hazardous waste. This approach minimizes risk and ensures adherence to the highest safety standards. The following procedures are based on general laboratory safety protocols for chemical waste.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Protective Clothing: A laboratory coat.
III. Step-by-Step Disposal Procedure
The following steps outline a safe and compliant method for disposing of this compound waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
The container must be in good condition, with a secure lid.
-
Never overfill the waste container; a general guideline is to fill it to no more than 75-80% of its capacity.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name ("this compound") and any solvents or other chemicals present in the waste. Do not use abbreviations or chemical formulas.[2]
-
Indicate the approximate concentrations and quantities of each component.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure the storage area is equipped with secondary containment to capture any potential leaks.
-
-
Institutional Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all specific procedures and documentation requirements provided by your EHS department. They will ensure the waste is disposed of in accordance with local, state, and federal regulations.
-
Under no circumstances should chemical waste be disposed of down the drain or in the regular trash. [2][3]
IV. Spill Management
In the event of a spill, the following general procedure should be followed:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a highly volatile substance, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an appropriate absorbent material (e.g., sand, vermiculite, or a commercial spill kit) to contain the substance.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a foundational framework for the safe disposal of the research chemical this compound. Adherence to these general principles and, most importantly, your institution's specific EHS guidelines is paramount for maintaining a safe and compliant laboratory environment.
References
Essential Safety and Logistical Information for Handling JNJ-19567470
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No official Safety Data Sheet (SDS) for JNJ-19567470 is publicly available. This guidance is based on general laboratory safety principles for handling research-use-only chemical compounds. A thorough risk assessment should be conducted by qualified personnel before handling this substance. The information provided here is intended to supplement, not replace, institutional safety protocols and professional judgment.
Immediate Safety and Handling Precautions
JNJ-19567470 is a selective, non-peptide corticotropin-releasing factor (CRF) receptor 1 antagonist intended for research use only.[1] While it is shipped as a non-hazardous chemical, it is crucial to handle it with care to minimize exposure, as the full toxicological profile is not widely documented.
Key Operational Information:
-
Storage: The compound should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[1]
-
Physical Form: JNJ-19567470 is typically supplied as a solid powder.[1]
-
Solubility: It is soluble in DMSO.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize the risk of exposure through inhalation, dermal contact, and accidental ingestion. The following table outlines the recommended PPE for various laboratory activities involving JNJ-19567470.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown• Safety Glasses with Side Shields• N95 Respirator | • Handle in a certified chemical fume hood or a ventilated balance enclosure.• Change gloves immediately if contaminated.• Ensure gown cuffs are tucked under the outer gloves. |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown• Chemical Splash Goggles | • Perform all manipulations within a chemical fume hood to prevent aerosol inhalation.• Goggles offer a higher level of protection against splashes than safety glasses. |
| General Laboratory Operations | • Nitrile Gloves• Lab Coat• Safety Glasses | • Always wear basic PPE when in the laboratory where the compound is being handled. |
Emergency Procedures
In the absence of a specific SDS, the following general emergency procedures should be followed.
| Exposure Type | Procedure |
| Skin Contact | • Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.• Remove contaminated clothing.• Seek medical attention. |
| Eye Contact | • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.• Seek immediate medical attention. |
| Inhalation | • Move the individual to fresh air.• If breathing is difficult, provide oxygen.• If not breathing, give artificial respiration.• Seek immediate medical attention. |
| Ingestion | • Do NOT induce vomiting.• If the person is conscious, rinse their mouth with water.• Seek immediate medical attention. |
| Spill | • Alert others in the area.• Evacuate the immediate area if the spill is large or in a poorly ventilated space.• Wear appropriate PPE as outlined above.• Cover the spill with an absorbent material, and then clean the area with soap and water.• Collect all contaminated materials in a sealed container for proper disposal. |
Disposal Plan
All waste materials contaminated with JNJ-19567470 should be handled as chemical waste, even though the compound is shipped as non-hazardous. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
| Waste Type | Disposal Procedure |
| Unused/Expired Compound | • Do not dispose of down the drain or in regular trash.• Collect in a clearly labeled, sealed container.• Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips) | • Collect in a designated, puncture-resistant, and sealed container.• Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE | • Place gloves, gowns, and other disposable PPE in a sealed bag within the hazardous waste container. |
| Aqueous Waste | • Collect in a sealed, labeled container.• Do not mix with other waste streams unless compatibility is confirmed. |
Experimental Workflow
The following diagram outlines a general workflow for the safe handling of JNJ-19567470, from preparation to disposal.
Caption: General workflow for the safe handling of JNJ-19567470.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
